3-Bromo-N-methyl-N-boc-propylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWBRCCWDAPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675728 | |
| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828272-19-1 | |
| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-methyl-N-boc-propylamine, also known by its IUPAC name tert-butyl (3-bromopropyl)(methyl)carbamate, is a key bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a reactive primary alkyl bromide and a Boc-protected secondary amine, offering a versatile platform for the strategic introduction of a methylaminopropyl chain. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis with mechanistic insights, its reactivity profile, and its application in the synthesis of pharmacologically active agents.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 828272-19-1 | [1][2] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 252.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | |
| Boiling Point | 268.4±19.0 °C (Predicted) | [3] |
| Density | 1.254±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| Storage | -20°C, protect from light, stored under nitrogen | [3] |
Safety Information
This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
GHS Pictograms:
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is typically achieved from the corresponding alcohol, tert-butyl (3-hydroxypropyl)(methyl)carbamate, via an Appel reaction. This transformation is a reliable method for the conversion of alcohols to alkyl halides under mild conditions.
Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:
-
To a solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask, add triphenylphosphine (PPh₃) (1.3 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (CBr₄) (1.3 equiv) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with aqueous sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate 93:7) to yield this compound as a light yellow oil.
Causality Behind Experimental Choices
-
Choice of Reagents (PPh₃ and CBr₄): The combination of triphenylphosphine and carbon tetrabromide is the classic reagent system for the Appel reaction. PPh₃ acts as an oxygen scavenger, and CBr₄ serves as the bromine source. The high thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.
-
Reaction Conditions (0 °C and Anhydrous Solvent): The reaction is performed at 0 °C to control the exothermic nature of the initial steps and to minimize potential side reactions. The use of an anhydrous solvent like dichloromethane is crucial as the phosphonium intermediates are sensitive to moisture.
-
Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts. The sodium carbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.
-
Purification: Silica gel chromatography is a standard and effective method for separating the desired alkyl bromide from the nonpolar triphenylphosphine oxide byproduct.
Reaction Mechanism: The Appel Reaction
The synthesis proceeds through the well-established Appel reaction mechanism. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The Appel reaction mechanism for the conversion of an alcohol to an alkyl bromide.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its bifunctional nature. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions.
Reactivity Profile
-
Alkylation of Nucleophiles: The primary alkyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of the N-Boc-N-methylpropylamino moiety onto various molecular scaffolds.
-
Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is robust towards many reagents, including organometallics, hydrides, and basic conditions. This orthogonality allows for selective manipulation of other functional groups in the molecule without affecting the protected amine.
-
Deprotection: The Boc group is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to liberate the secondary amine.
Application in Drug Discovery: Synthesis of Bioactive Molecules
This compound is a valuable building block for the synthesis of various drug candidates and pharmacologically active compounds. Its ability to act as a flexible linker is particularly useful in connecting different pharmacophores. A notable application is in the development of Selective Androgen Receptor Modulators (SARMs).
Case Study: Synthesis of SARM Analogs
SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects. The development of nonsteroidal SARMs often involves the synthesis of molecules with a central core and various side chains that modulate receptor affinity and selectivity. This compound can be used to introduce a key side chain.
The following workflow illustrates a generalized synthetic route where this compound is used to alkylate a phenolic core, a common structural motif in SARM design.
Caption: Generalized workflow for the synthesis of a SARM analog using this compound.
This synthetic strategy allows for the late-stage introduction of the methylaminopropyl side chain, providing flexibility in the design and synthesis of a library of SARM candidates for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.9 ppm), and three methylene groups as multiplets in the range of 1.9-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyls of the Boc group, the N-methyl carbon, and the three methylene carbons of the propyl chain.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations, a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-N and C-O stretching bands. The C-Br stretch is expected to appear in the fingerprint region.
Conclusion
This compound is a highly valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, coupled with the stability of the Boc protecting group, allows for its strategic incorporation into complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such bifunctional building blocks in the design and synthesis of the next generation of drugs is set to increase.
References
- 1. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 2. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
N-Boc-N-methyl-3-bromopropylamine CAS number 828272-19-1
An In-Depth Technical Guide to N-Boc-N-methyl-3-bromopropylamine (CAS: 828272-19-1)
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists utilizing N-Boc-N-methyl-3-bromopropylamine. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and strategic application in modern organic synthesis, particularly within the context of drug discovery and development.
Introduction: A Versatile Bifunctional Building Block
N-Boc-N-methyl-3-bromopropylamine is a valuable synthetic intermediate, strategically designed for the controlled introduction of a methyl-aminopropyl linker into target molecules. Its utility stems from its bifunctional nature: a reactive primary alkyl bromide for nucleophilic substitution and a stable, acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective alkylation at the propyl chain's terminus while the nitrogen atom remains masked, preventing unwanted side reactions such as self-condensation or over-alkylation. This guide will elucidate the chemical principles that make this reagent a powerful tool in multistep synthesis.[1][]
Section 1: Core Physicochemical & Handling Data
A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key specifications for N-Boc-N-methyl-3-bromopropylamine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 828272-19-1 | [3][4][5][6] |
| Molecular Formula | C₉H₁₈BrNO₂ | [3][4][6] |
| Molecular Weight | 252.15 g/mol | [3][4][6][7] |
| Appearance | Colorless to light yellow liquid | [3][8] |
| Boiling Point | 268.4±19.0 °C (Predicted) | [3] |
| Density | 1.254±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3][8] |
| Storage | -20°C, protect from light, stored under nitrogen | [3][8] |
| InChIKey | PIUWBRCCWDAPFG-UHFFFAOYSA-N | [3][4] |
Section 2: The Strategic Role of the Boc Protecting Group
The functionality of N-Boc-N-methyl-3-bromopropylamine is critically dependent on the tert-butyloxycarbonyl (Boc) group. Amines are potent nucleophiles and bases, which can interfere with many synthetic transformations.[9] The Boc group serves as a temporary mask, rendering the amine nitrogen non-nucleophilic and non-basic, thereby directing the reactivity of the molecule exclusively to the alkyl bromide terminus.
The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). Its key advantage lies in its stability under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, making it orthogonal to many other protecting groups like Fmoc. Crucially, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.[9] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, ensuring a clean and irreversible removal.[9][10]
Section 3: Synthesis Protocol
The synthesis of N-Boc-N-methyl-3-bromopropylamine is typically achieved via a straightforward bromination of the corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, often using an Appel-type reaction.[3][11]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures.[3][11]
-
Reaction Setup: To a 100 mL round-bottom flask charged with tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv, e.g., 2.00 g, 10.60 mmol), add dichloromethane (DCM, 20.00 mL) and triphenylphosphine (PPh₃) (1.30 equiv, e.g., 3.67 g, 13.80 mmol).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add carbon tetrabromide (CBr₄) (1.30 equiv, e.g., 5.20 g, 13.80 mmol) portion-wise to the stirred solution at 0 °C.
-
Reaction: Stir the solution vigorously at 0 °C for 1.5 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[12]
-
Quenching: Upon completion, quench the reaction by adding water (50.00 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 100 mL).
-
Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 93:7) to yield the final product as a light yellow oil.[3][11]
Section 4: Reactivity and Synthetic Applications
The primary utility of this reagent is as an electrophile in Sₙ2 reactions. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide range of nucleophiles.
General Protocol: Nucleophilic Alkylation
This generalized protocol is based on common applications, such as the alkylation of phenols or other N-Boc protected amines.[13][14]
-
Nucleophile Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Deprotonation: Add a non-nucleophilic base (1.1 - 2.5 equiv, e.g., NaH, K₂CO₃, Cs₂CO₃). If using a hydride base, stir at 0 °C for 30-40 minutes to allow for complete deprotonation.[13][14]
-
Electrophile Addition: Add N-Boc-N-methyl-3-bromopropylamine (1.0 - 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) while stirring.[13] Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the crude product via column chromatography or recrystallization.
Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the cation of the base while leaving the anionic nucleophile "naked" and highly reactive, promoting the Sₙ2 pathway.[15] The Boc group's stability to the basic conditions is a key design feature, ensuring the reaction's selectivity.[16] Monitoring by TLC provides a self-validating system to confirm the consumption of starting materials and the formation of a new, distinct product spot before proceeding to workup.[12]
Section 5: Significance in Drug Development
Pharmaceutical intermediates are the foundational components that bridge basic chemical synthesis with the production of active pharmaceutical ingredients (APIs).[] N-Boc-N-methyl-3-bromopropylamine is a prime example of an intermediate that allows for systematic structural modification of lead compounds—a core activity in medicinal chemistry.
The N-methyl-propylamine linker it installs can:
-
Modulate Physicochemical Properties: Introduce a basic nitrogen center (after deprotection) to improve aqueous solubility and bioavailability.
-
Serve as a Linker: Tether a pharmacophore to another part of a molecule or a solid support.
-
Explore Structure-Activity Relationships (SAR): The three-carbon chain provides specific spatial orientation and flexibility for a terminal functional group to interact with a biological target, such as an enzyme or receptor.[17] The N-methyl group can enhance metabolic stability or fine-tune binding interactions compared to an unsubstituted amine.
Section 6: Safety and Handling
As a reactive alkylating agent, proper handling is essential. The compound presents several hazards as defined by the Globally Harmonized System (GHS).[3]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin | Acute toxicity, dermal |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[3]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]
Conclusion
N-Boc-N-methyl-3-bromopropylamine (CAS 828272-19-1) is more than a simple chemical; it is a sophisticated synthetic tool. Its design, leveraging the robust and selectively-labile Boc protecting group, enables chemists to perform clean and predictable alkylation reactions. This capability is of paramount importance in the iterative and complex process of drug discovery, where precise control over molecular architecture is directly linked to therapeutic efficacy and safety. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in the laboratory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Bromo-N-methyl-N-boc-propylamine | 828272-19-1 [amp.chemicalbook.com]
- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-溴-N-甲基-N-BOC-丙胺 CAS#: 828272-19-1 [m.chemicalbook.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 828272-19-1 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Strategic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 3-Bromo-N-methyl-N-boc-propylamine, also known as tert-butyl (3-bromopropyl)(methyl)carbamate, is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected secondary amine, which allows for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed and validated synthesis protocol, key applications in drug discovery, and essential safety and handling information. The content herein is curated to provide researchers and drug development professionals with the technical insights required to effectively utilize this versatile reagent in their synthetic campaigns.
Core Physicochemical Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. This compound is typically supplied as a colorless to light yellow liquid, and its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 252.15 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2][3] |
| CAS Number | 828272-19-1 | [1][4] |
| Appearance | Colorless to light yellow liquid/oil | [4] |
| Predicted Boiling Point | 268.4 ± 19.0 °C | [4] |
| Predicted Density | 1.254 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [4] |
Synthesis and Purification: An Experimental Deep Dive
The reliable synthesis of this compound is critical for its use in multi-step synthetic routes. A common and efficient method is the bromination of its corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, via an Appel-type reaction.
Reaction Principle and Causality
The conversion of the primary alcohol to an alkyl bromide is achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This is a classic Appel reaction. The mechanism begins with the reaction of PPh₃ and CBr₄ to form a phosphonium salt, [Ph₃PBr]⁺Br₃⁻. The alcohol then attacks the phosphonium ion, and subsequent intramolecular rearrangement eliminates the stable triphenylphosphine oxide, yielding the desired alkyl bromide. This method is favored due to its mild reaction conditions and high yields, avoiding the harsh acidic environments of other bromination techniques that could inadvertently cleave the acid-labile Boc protecting group.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed, Self-Validating Experimental Protocol
This protocol is adapted from established procedures and includes steps for purification and validation.[4][5]
Materials:
-
tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv)
-
Triphenylphosphine (PPh₃) (1.30 equiv)
-
Carbon tetrabromide (CBr₄) (1.30 equiv)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water (H₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Petroleum Ether and Ethyl Acetate (for elution)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv) and anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add triphenylphosphine (1.30 equiv) to the solution and stir until dissolved. Cool the flask to 0 °C using an ice bath.
-
Initiation of Bromination: Slowly add carbon tetrabromide (1.30 equiv) portion-wise to the cooled solution. Causality Note: This addition is performed at 0 °C to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Stir the resulting solution at 0 °C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water. Trustworthiness Note: Quenching deactivates any remaining reactive species and begins the separation process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aqueous Na₂CO₃ (to neutralize any trace acids) and then with brine (to remove bulk water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient of petroleum ether/ethyl acetate (e.g., starting from 95:5) is typically effective.[4][5] The final product is obtained as a light yellow oil.[4][5]
Strategic Applications in Drug Discovery
The utility of this compound lies in its bifunctional nature, enabling it to act as a versatile linker or side-chain precursor.
The alkyl bromide serves as a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles, such as phenols, thiols, and amines. The Boc-protected amine is stable to these conditions but can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a secondary amine. This newly liberated amine is then available for subsequent reactions like amide bond formation, reductive amination, or arylation.
This two-stage reactivity makes it an ideal reagent for:
-
Linker Chemistry: Introducing a flexible, three-carbon N-methylated chain to connect two different molecular fragments.
-
Pharmacophore Modification: Attaching the N-methyl-propylamine moiety to a core scaffold to modulate solubility, pKa, and ligand-receptor interactions. Such modifications are a cornerstone of lead optimization in drug discovery.[6]
-
Peptide Synthesis: While not a direct amino acid, related structures are crucial as intermediates and for creating modified peptides with enhanced biological properties.[7]
Bifunctional Reactivity Diagram
Caption: Sequential reactivity of this compound.
Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is mandatory. The compound is classified with several hazards that necessitate careful handling.[3]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Always use this chemical within a certified chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
Avoid breathing vapors or mists.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container in a freezer at -20°C.[4]
-
To maintain stability, store under an inert atmosphere (nitrogen or argon).[4]
-
Protect from light.[4]
Conclusion
This compound is a high-value reagent for chemical scientists engaged in the synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and predictable bifunctional reactivity make it a reliable tool for introducing the N-methyl-propylamine linker, a common structural motif in pharmacologically active compounds. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety standards, researchers can effectively leverage this compound to advance their projects in drug discovery and materials science.
References
- 1. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. scbt.com [scbt.com]
- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 828272-19-1 [amp.chemicalbook.com]
- 5. This compound | 828272-19-1 [chemicalbook.com]
- 6. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Spectroscopic Characterization of 3-Bromo-N-methyl-N-boc-propylamine: A Technical Guide
Affiliation: Gemini Advanced Synthetics
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-N-methyl-N-boc-propylamine, a key intermediate in pharmaceutical synthesis. The document details the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral features, underpinned by fundamental principles of spectroscopic analysis and supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the characterization of N-Boc protected amino compounds.
Introduction
This compound, with the CAS number 828272-19-1, is a valuable bifunctional molecule utilized in organic synthesis.[1][2][3] Its structure incorporates a terminal bromine atom, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a propyl chain. This combination of features makes it a versatile building block for the introduction of a protected aminopropyl moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis. This guide provides an in-depth analysis of its expected spectroscopic signature across various analytical techniques.
Molecular Structure and Key Features
The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule can be systematically named as tert-butyl (3-bromopropyl)(methyl)carbamate.[2][3]
Molecular Formula: C₉H₁₈BrNO₂[1][2][4]
Molecular Weight: 252.15 g/mol [1][2][3][4]
The key structural features that will influence the spectroscopic data are:
-
N-Boc group: The tert-butyl group will produce a characteristic strong singlet in the ¹H NMR and distinct signals in the ¹³C NMR. The carbonyl group will have a prominent absorption in the IR spectrum.
-
Propyl chain: The three methylene groups (-CH₂-) will exhibit distinct signals in both ¹H and ¹³C NMR spectra due to their different chemical environments.
-
N-methyl group: This will give rise to a singlet in the ¹H NMR and a signal in the upfield region of the ¹³C NMR spectrum.
-
Terminal Bromine: The electronegative bromine atom will deshield the adjacent methylene group, causing a downfield shift in its NMR signals.
Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of NMR data.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.44 | Triplet (t) | 2H | H-3 |
| 3.35 | Triplet (t) | 2H | H-1 |
| 2.88 | Singlet (s) | 3H | H-4 |
| 2.05 | Quintet (p) | 2H | H-2 |
| 1.46 | Singlet (s) | 9H | H-6, H-7, H-8 |
Interpretation of the ¹H NMR Spectrum
-
H-3 (δ ~3.44 ppm): The methylene protons adjacent to the electronegative bromine atom are expected to be the most deshielded of the propyl chain protons, appearing as a triplet due to coupling with the H-2 protons.
-
H-1 (δ ~3.35 ppm): The methylene protons attached to the nitrogen atom are also deshielded, appearing as a triplet due to coupling with the H-2 protons. The electron-withdrawing effect of the Boc group influences this shift.
-
H-4 (δ ~2.88 ppm): The methyl protons on the nitrogen atom appear as a sharp singlet as there are no adjacent protons for coupling.
-
H-2 (δ ~2.05 ppm): The central methylene protons of the propyl chain are coupled to both H-1 and H-3 protons (four neighboring protons). This should theoretically result in a quintet. This chemical shift is further upfield compared to H-1 and H-3 as it is further from the electronegative atoms.
-
H-6, H-7, H-8 (δ ~1.46 ppm): The nine protons of the tert-butyl group are chemically equivalent and show a strong singlet. This is a characteristic signal for a Boc-protecting group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 155.8 | C-5 (C=O) |
| 79.5 | C-6 |
| 49.5 | C-1 |
| 35.2 | C-4 |
| 32.6 | C-2 |
| 30.8 | C-3 |
| 28.4 | C-7, C-8, C-9 |
Interpretation of the ¹³C NMR Spectrum
-
C-5 (δ ~155.8 ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield.
-
C-6 (δ ~79.5 ppm): The quaternary carbon of the tert-butyl group appears in the typical range for such carbons attached to an oxygen atom.
-
C-1 (δ ~49.5 ppm): The carbon atom attached to the nitrogen is deshielded by the nitrogen and the Boc group.
-
C-4 (δ ~35.2 ppm): The N-methyl carbon appears in the upfield region.
-
C-2 (δ ~32.6 ppm): The central carbon of the propyl chain.
-
C-3 (δ ~30.8 ppm): The carbon atom bonded to the bromine atom is deshielded, though the effect is less pronounced than for protons.
-
C-7, C-8, C-9 (δ ~28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H stretching (alkyl) |
| 1695 | Strong | C=O stretching (carbamate) |
| 1365 | Medium | C-H bending (tert-butyl) |
| 1160 | Strong | C-N stretching |
| 650 | Medium | C-Br stretching |
Interpretation of the IR Spectrum
-
C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region are characteristic of C-H bonds in the alkyl portions of the molecule (propyl, methyl, and tert-butyl groups).
-
C=O Stretching (1695 cm⁻¹): A strong, sharp peak around this wavenumber is a definitive indication of the carbonyl group in the Boc-protecting group.
-
C-H Bending (1365 cm⁻¹): A medium intensity peak characteristic of the bending vibration of the tert-butyl group.
-
C-N Stretching (1160 cm⁻¹): A strong band corresponding to the stretching of the C-N bond of the carbamate.
-
C-Br Stretching (650 cm⁻¹): A medium intensity absorption in the fingerprint region is expected for the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 251/253 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 195/197 | [M - C₄H₈]⁺, Loss of isobutylene |
| 152 | [M - Br - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺, tert-butyl cation (base peak) |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺, m/z 251/253): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
-
Loss of Isobutylene ([M - C₄H₈]⁺, m/z 195/197): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene from the tert-butyl group. This will also show the isotopic pattern of bromine.
-
[M - Br - C₄H₉]⁺ (m/z 152): Fragmentation involving the loss of a bromine radical and the tert-butyl group.
-
tert-butyl cation ([C₄H₉]⁺, m/z 57): The formation of the stable tert-butyl cation is highly favorable, and this peak is often the base peak (most intense peak) in the EI-MS of Boc-protected compounds.
Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the protection of 3-bromo-N-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc₂O).
-
Step 1: Dissolve 3-bromo-N-methylpropan-1-amine hydrobromide in a suitable solvent such as dichloromethane (DCM).
-
Step 2: Add a base, for example, triethylamine (Et₃N), to neutralize the hydrobromide salt.
-
Step 3: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.
-
Step 4: Allow the reaction to warm to room temperature and stir overnight.
-
Step 5: Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.
-
Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer with an electron ionization (EI) source.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of the structure and an assessment of purity. This comprehensive analysis serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the quality and reliability of their research and development efforts.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 828272-19-1 [chemicalbook.com]
- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-N-methyl-N-boc-propylamine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-N-methyl-N-boc-propylamine. The structural elucidation of this molecule is critical for its application in organic synthesis, particularly as a versatile building block in the construction of more complex molecular architectures.
Introduction: The Crucial Role of ¹H NMR in the Characterization of N-Boc Protected Amines
In the landscape of modern organic synthesis, the protection of amine functionalities is a foundational strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The confirmation of a successful N-Boc protection is a critical checkpoint in a synthetic sequence, and ¹H NMR spectroscopy stands as the most definitive and structurally informative method for this verification.[2] The ¹H NMR spectrum provides unambiguous evidence of the successful installation of the Boc group and allows for the detailed structural analysis of the entire molecule.
Molecular Structure and Proton Environments
To fully interpret the ¹H NMR spectrum of this compound, it is essential to first dissect its molecular structure and identify the distinct proton environments. Each unique set of protons will give rise to a separate signal in the NMR spectrum.
Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).
As illustrated, there are five distinct sets of non-equivalent protons in the molecule:
-
Ha: The two protons on the carbon adjacent to the bromine atom (-CH₂-Br).
-
Hb: The two protons on the central carbon of the propyl chain (-CH₂-).
-
Hc: The two protons on the carbon adjacent to the nitrogen atom (-CH₂-N).
-
Hd: The three protons of the N-methyl group (-N-CH₃).
-
He: The nine equivalent protons of the tert-butyl group of the Boc protecting group (-C(CH₃)₃).
Predicted ¹H NMR Spectrum: A Detailed Analysis
The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide the necessary information for structural elucidation. The predicted ¹H NMR spectrum is based on established principles of NMR spectroscopy and data from analogous structures.[3][4][5]
The N-Boc Group Signal (He)
The most recognizable signal in the ¹H NMR spectrum of an N-Boc protected amine is that of the tert-butyl group.[1]
-
Chemical Shift (δ): Expected to appear as a sharp, intense singlet around 1.4-1.5 ppm .[1] This upfield chemical shift is characteristic of saturated alkyl protons.
-
Multiplicity: A singlet (s) , as all nine protons are chemically equivalent and have no adjacent non-equivalent protons to couple with.
-
Integration: The integral of this signal will correspond to 9H .
The N-Methyl Group Signal (Hd)
The presence of the N-methyl group is a key feature of the target molecule.
-
Chemical Shift (δ): This signal is anticipated to be a singlet in the region of 2.8-3.0 ppm . The electron-withdrawing nature of the nitrogen and the Boc group will shift these protons downfield compared to a simple alkane.
-
Multiplicity: A singlet (s) because these protons are not coupled to any neighboring protons.
-
Integration: The integral will correspond to 3H .
The Propyl Chain Protons (Ha, Hb, Hc)
The three methylene groups of the propyl chain will give rise to distinct signals, the chemical shifts of which are influenced by the neighboring electronegative atoms (Br and N).
-
Ha (-CH₂-Br):
-
Chemical Shift (δ): The bromine atom is highly electronegative, causing a significant downfield shift. This signal is expected to be a triplet around 3.4-3.5 ppm . For the analogous tert-butyl (3-bromopropyl)carbamate, this signal appears at 3.44 ppm.[3]
-
Multiplicity: A triplet (t) due to coupling with the two adjacent Hb protons (n+1 = 2+1 = 3).
-
Integration: The integral will correspond to 2H .
-
-
Hc (-CH₂-N):
-
Chemical Shift (δ): The nitrogen atom and the electron-withdrawing Boc group will also cause a downfield shift. This signal is predicted to be a triplet around 3.2-3.3 ppm . In tert-butyl (3-bromopropyl)carbamate, the corresponding signal is a quartet at 3.28 ppm (due to additional coupling with the N-H proton).[3] The absence of the N-H proton in our target molecule simplifies this to a triplet.
-
Multiplicity: A triplet (t) due to coupling with the two adjacent Hb protons (n+1 = 2+1 = 3).
-
Integration: The integral will correspond to 2H .
-
-
Hb (-CH₂-):
-
Chemical Shift (δ): This central methylene group is flanked by two other methylene groups, placing its signal in a more upfield region compared to Ha and Hc. It is expected to appear as a multiplet around 2.0-2.2 ppm . The corresponding signal in tert-butyl (3-bromopropyl)carbamate is a quintet at 2.05 ppm.[3]
-
Multiplicity: A quintet (quin) or multiplet (m) , as these protons are coupled to both the two Ha protons and the two Hc protons (n+1 = 4+1 = 5).
-
Integration: The integral will correspond to 2H .
-
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | He | 1.4 - 1.5 | Singlet (s) | 9H |
| -CH ₂- | Hb | 2.0 - 2.2 | Quintet (quin) | 2H |
| -N-CH ₃ | Hd | 2.8 - 3.0 | Singlet (s) | 3H |
| -CH ₂-N | Hc | 3.2 - 3.3 | Triplet (t) | 2H |
| -CH ₂-Br | Ha | 3.4 - 3.5 | Triplet (t) | 2H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Apparatus: NMR tube (5 mm), pipette, vial
-
Instrumentation: 300 MHz (or higher) NMR spectrometer
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Introduce the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals in the spectrum.
Data Interpretation Workflow
The following diagram outlines the logical workflow for the interpretation of the acquired ¹H NMR spectrum.
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unequivocal identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the five distinct proton signals, researchers can confidently verify the structure of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors.
References
An In-depth Technical Guide to the Infrared Spectroscopy of tert-butyl (3-bromopropyl)(methyl)carbamate
This guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (3-bromopropyl)(methyl)carbamate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the theoretical underpinnings of the vibrational modes of this molecule, detail a robust experimental protocol for acquiring its IR spectrum, and provide a thorough interpretation of the spectral data, grounding all claims in authoritative sources.
Introduction: The Molecular Landscape of tert-butyl (3-bromopropyl)(methyl)carbamate
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. These absorptions provide a unique "fingerprint" that is directly correlated to the molecule's functional groups and overall structure.
The target of our investigation, tert-butyl (3-bromopropyl)(methyl)carbamate (C₈H₁₆BrNO₂), is a versatile organic compound featuring several key functional groups that give rise to a rich and informative IR spectrum.[1][2][3] Understanding the expected vibrational frequencies of these groups is paramount to a successful spectral interpretation.
The key structural features to consider are:
-
Carbamate Group (-O-C(=O)-N<): This is the central functional group, characterized by a strong carbonyl (C=O) stretching vibration and various C-O and C-N stretching modes.
-
tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group will exhibit characteristic C-H stretching and bending vibrations.
-
Alkyl Halide (C-Br): The carbon-bromine bond has a characteristic stretching vibration in the far-infrared region of the spectrum.
-
Propyl Chain (-CH₂-CH₂-CH₂-): The methylene groups of the propyl chain will show typical alkane C-H stretching and bending modes.
-
N-Methyl Group (-N-CH₃): The methyl group attached to the nitrogen atom will have its own distinct C-H stretching vibrations.
The interplay of these functional groups dictates the molecule's chemical properties and is reflected in its vibrational spectrum.
References
Mass spectrometry of 3-Bromo-N-methyl-N-boc-propylamine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Bromo-N-methyl-N-boc-propylamine
Introduction
This compound is a key bifunctional intermediate in synthetic organic chemistry, frequently utilized in the construction of more complex molecules in pharmaceutical and materials science research. Its structure combines a reactive alkyl bromide, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. Accurate characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose, providing not only confirmation of molecular weight but also profound structural insights through controlled fragmentation.
This guide, intended for researchers and drug development professionals, provides a detailed examination of the mass spectrometric behavior of this compound. As dedicated literature on this specific compound is not widely available, this document synthesizes foundational mass spectrometry principles and established fragmentation patterns of its constituent functional groups—alkyl bromides, aliphatic amines, and Boc-carbamates—to construct a predictive and practical framework for its analysis.
Part 1: Molecular Signature & Isotopic Pattern
The initial step in any mass spectrometric analysis is the identification of the molecular ion. For this compound (Chemical Formula: C₉H₁₈BrNO₂), the most crucial characteristic is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[1][2] This isotopic distribution imparts a highly distinctive signature on the mass spectrum.
Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities.[2][3] This "M" and "M+2" pattern is a definitive indicator for the presence of bromine in the molecule or fragment.
Table 1: Calculated Mass of this compound
| Ion Species | Isotopologue | Monoisotopic Mass (Da) | Predicted m/z (Positive ESI) |
| [M] | C₉H₁₈⁷⁹BrNO₂ | 267.052 | [M+H]⁺ at 268.06 |
| [M+2] | C₉H₁₈⁸¹BrNO₂ | 269.050 | [M+2+H]⁺ at 270.06 |
Part 2: Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization (ESI) is the preferred method for a polar, thermally labile molecule like this, as it is a "soft" ionization technique that typically preserves the molecular ion for subsequent fragmentation analysis (MS/MS). Analysis is best performed in positive ion mode, where the molecule readily accepts a proton to form the [M+H]⁺ adduct. The fragmentation of the protonated molecule is predictable and dominated by the lability of the Boc protecting group.[4][5]
Primary Fragmentation Pathways: The Boc Group Cascade
The tert-butyloxycarbonyl (Boc) group is designed for easy removal, a property that dictates its fragmentation behavior. Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion undergoes characteristic neutral losses.
-
Loss of Isobutylene (C₄H₈): The most facile and commonly observed fragmentation pathway for Boc-protected amines is the elimination of isobutylene (56 Da) via a six-membered ring rearrangement, often likened to a McLafferty-type rearrangement.[4][6][7] This yields a protonated carbamic acid intermediate.
-
Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses carbon dioxide (44 Da) to produce the protonated, de-protected amine.
-
Combined Loss of Boc Group: Often, these two steps occur in rapid succession, leading to a total neutral loss of 100 Da (isobutylene + CO₂). The resulting fragment corresponds to the protonated N-methyl-3-bromopropylamine.[4]
Secondary Fragmentation Pathways: Backbone & Alkyl Halide Cleavage
While Boc group fragmentation dominates, other cleavages can occur, typically at higher collision energies.
-
Alpha-Cleavage: This is a characteristic fragmentation pathway for amines, driven by the formation of a stable, resonance-stabilized iminium ion.[8][9] Cleavage of the Cα-Cβ bond in the propyl chain is the most likely alpha-cleavage event, leading to the loss of the largest substituent on the nitrogen.
-
C-Br Bond Cleavage: Direct cleavage of the carbon-bromine bond can also occur, resulting in the loss of a bromine radical.[9][10] This fragmentation pathway is generally less favored in ESI compared to the facile losses from the Boc group.
The logical flow of these fragmentation events is depicted below.
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.
Table 2: Predicted Key Fragments in Positive Ion ESI-MS/MS
| Predicted m/z (⁷⁹Br/⁸¹Br) | Neutral Loss (Da) | Fragment Ion Structure / Description | Diagnostic Value |
| 268 / 270 | - | [M+H]⁺: Protonated Molecular Ion | Confirms molecular weight and presence of Bromine. |
| 212 / 214 | 56 | [M+H - C₄H₈]⁺: Loss of isobutylene | Confirmatory evidence of the Boc group. |
| 168 / 170 | 100 | [M+H - C₄H₈ - CO₂]⁺: Fully deprotected amine | Confirms the underlying amine structure. |
| 135 / 137 | 133 | [C₄H₈Br]⁺: Bromobutyl fragment | Indicates fragmentation of the propyl chain. |
| 116 | 152/154 | [C₅H₁₀NO₂]⁺: Boc-N-CH₃ fragment | Result of alpha-cleavage; confirms N-substitution. |
Part 3: Experimental Protocol
A robust and reproducible analysis requires careful optimization of both chromatographic separation and mass spectrometer parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Perform a serial dilution from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a preferred mobile phase additive as it effectively promotes protonation for ESI while being less harsh than trifluoroacetic acid (TFA), which can cause premature deprotection of the Boc group in the ion source.[11]
-
Gradient: A generic gradient starting at 5% B, ramping to 95% B over 5-7 minutes, holding for 1-2 minutes, and re-equilibrating is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Full Scan: Scan a range appropriate for the parent ion, e.g., m/z 100-400, to confirm the presence of the [M+H]⁺ doublet at m/z 268/270.
-
MS/MS Analysis:
-
Precursor Ions: Select both m/z 268.1 and 270.1 for collision-induced dissociation (CID).
-
Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is critical because the low-energy collisions will induce the facile loss of the Boc group, while higher energies may be required to fragment the underlying molecular backbone.
-
Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the parent and fragment ions.
-
-
Experimental Workflow Diagram
Caption: A standard workflow for the characterization of this compound.
Part 4: Data Interpretation & Structural Verification
A successful analysis will yield a data set with several key confirmatory features:
-
Chromatographic Peak: A single, sharp chromatographic peak corresponding to the compound of interest.
-
MS1 Spectrum: The full scan mass spectrum extracted from this peak must show the characteristic 1:1 doublet at m/z 268/270.
-
MS/MS Spectrum: The product ion spectrum must contain the predicted fragment ions. The most intense signals should correspond to the neutral loss of isobutylene (a doublet at m/z 212/214) and/or the fully deprotected amine (a doublet at m/z 168/170). The continued presence of the 1:1 bromine isotopic pattern in these major fragments is a powerful confirmation that the bromine atom is intact after the initial fragmentation event.
By systematically verifying the presence of the correct molecular ion and the logical cascade of fragments derived from the Boc group and amine backbone, one can achieve unambiguous identification and structural confirmation of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-N-methyl-N-boc-propylamine in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, understanding the solubility of an intermediate compound like 3-Bromo-N-methyl-N-boc-propylamine is not merely a procedural step but a cornerstone of process optimization, formulation development, and ultimately, the successful synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, empowering you to make informed decisions in your experimental designs.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (CAS: 828272-19-1) is a key building block in organic synthesis, particularly in the construction of more complex molecules. Its structure, featuring a polar carbamate group, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an alkyl halide, presents a unique solubility profile.
A comprehensive understanding of its physicochemical properties, summarized in Table 1, provides the foundation for predicting its behavior in various organic solvents. The XLogP3-AA value of 2.2 suggests a moderate degree of lipophilicity, indicating that it will likely favor organic solvents over aqueous media.[1] The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens of the Boc group) and no hydrogen bond donors further shapes its interaction with protic and aprotic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H18BrNO2 | [1] |
| Molecular Weight | 252.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point (Predicted) | 268.4 ± 19.0 °C | [2][3] |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [2][3] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
Qualitative Solubility Profile
Initial screenings have indicated the solubility of this compound in a limited range of common organic solvents. This qualitative data, presented in Table 2, serves as a practical starting point for solvent selection in synthesis and purification processes.
Table 2: Known Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | [2][3] |
| Dichloromethane | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2][3] |
For comparison, a closely related analogue, tert-Butyl 3-bromopropylcarbamate (which lacks the N-methyl group), exhibits slight solubility in chloroform and methanol, and is sparingly soluble in ethyl acetate. This suggests that the N-methylation in the target compound may enhance its solubility in these and similar solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The solubility of this compound is influenced by several factors:
-
Polarity : The molecule possesses both polar (carbamate group) and non-polar (tert-butyl group, alkyl chain) regions. Its overall moderate polarity, as suggested by its TPSA and XLogP3-AA, indicates that it will be most soluble in solvents of similar polarity.
-
Hydrogen Bonding : As a hydrogen bond acceptor, it can interact favorably with protic solvents (e.g., alcohols), although the bulky Boc group may introduce steric hindrance.
-
Dispersion Forces : The non-polar alkyl chain and tert-butyl group will contribute to van der Waals interactions, favoring solubility in less polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of quantitative solubility data, an experimental approach is essential. The following protocols are designed to be robust and self-validating, providing reliable data for research and development.
Materials and Equipment
-
This compound (of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in a range of solvents.
-
Preparation : In a series of labeled vials, add approximately 10 mg of this compound.
-
Solvent Addition : To each vial, add 1 mL of a different organic solvent.
-
Mixing : Vigorously vortex each vial for 1-2 minutes at room temperature.
-
Observation : Visually inspect each vial for the presence of undissolved solid.
-
Classification : Classify the solubility based on the following criteria:
-
Freely Soluble : No visible solid particles.
-
Soluble : A few remaining solid particles.
-
Sparingly Soluble : A significant amount of solid remains, but some has clearly dissolved.
-
Insoluble : No apparent change in the amount of solid.
-
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7][8]
-
Sample Preparation : Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration : Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution : Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation : Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Workflow for Quantitative Solubility Determination
References
- 1. Hansen solubility parameters [stenutz.eu]
- 2. CAS 83948-53-2: tert-Butyl 3-bromopropylcarbamate [cymitquimica.com]
- 3. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. pirika.com [pirika.com]
- 6. rsc.org [rsc.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of 3-Bromo-N-methyl-N-boc-propylamine (CAS 828272-19-1)
Introduction
3-Bromo-N-methyl-N-boc-propylamine, also known as tert-butyl (3-bromopropyl)(methyl)carbamate, is a bifunctional synthetic building block of significant utility in pharmaceutical and medicinal chemistry. Its structure incorporates a nucleophilic secondary amine protected by a tert-butoxycarbonyl (Boc) group and a reactive primary alkyl bromide. This arrangement allows for its use in sequential synthetic operations, such as introducing a protected N-methyl-propylamine moiety into a target molecule.
The integrity of this reagent is paramount to the success of complex synthetic routes. Degradation can lead to the formation of impurities that complicate reactions, reduce yields, and introduce challenges in purification. This guide provides a detailed analysis of the chemical stability of this compound, outlines its primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its long-term viability for research and development.
Core Chemical Properties and Structural Features
The reactivity and stability of this compound are dictated by the interplay of its two key functional groups. Understanding these features is fundamental to predicting its behavior and establishing appropriate handling procedures.
| Property | Value | Source(s) |
| CAS Number | 828272-19-1 | [1][2][3] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 252.15 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or oil | [2][5] |
| Synonyms | tert-Butyl (3-bromopropyl)(methyl)carbamate, N-Boc-N-methyl-3-bromopropylamine | [1][2][3] |
| Predicted Boiling Point | 268.4 ± 19.0 °C | [2] |
| Predicted Density | 1.254 ± 0.06 g/cm³ | [2] |
Key Structural Elements:
-
N-Boc Group: The tert-butoxycarbonyl group is a widely used protecting group for amines. Its primary characteristic is its stability under a broad range of conditions, including exposure to bases, nucleophiles, and many oxidizing/reducing agents.[6][7] However, it is highly susceptible to cleavage under acidic conditions, a critical factor in the compound's stability profile.[6][8]
-
Primary Alkyl Bromide: The C-Br bond at the propyl terminus is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This is the intended reactive handle of the molecule, but it can also be a site of unwanted degradation if exposed to nucleophiles during storage.
Stability Profile and Potential Degradation Pathways
The principal threats to the integrity of this compound are exposure to acid, nucleophiles (including water), and, to a lesser extent, light and elevated temperatures.
Intrinsic Chemical Instability
-
Acid Lability: The most significant vulnerability is the acid-catalyzed hydrolysis of the Boc group. Trace amounts of acid can catalyze the removal of the protecting group, yielding the free secondary amine (N-methyl-3-bromopropylamine). This impurity is highly problematic as its free amine is nucleophilic and can react with the alkyl bromide of another molecule, leading to dimerization and oligomerization. The deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation.[8][9]
-
Nucleophilic Attack: The alkyl bromide moiety can be targeted by nucleophiles. While the Boc group is stable to most nucleophiles, any external nucleophilic contaminants or degradation products can react at this site. Water, for instance, can slowly hydrolyze the alkyl bromide to the corresponding alcohol, particularly at elevated temperatures.
-
Thermal Sensitivity: While the Boc group is generally considered thermally stable under typical storage conditions, thermolytic deprotection can occur at high temperatures (e.g., >120-150°C), often in the absence of an acid catalyst.[10] Standard storage conditions mitigate this risk entirely.
Visualization of Degradation Pathways
The following diagram illustrates the primary routes through which the compound can degrade. Preventing the initial acid-catalyzed deprotection is the most critical step in preserving the material's quality.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
Strict adherence to proper storage and handling protocols is essential to prevent degradation and ensure the compound's performance in subsequent reactions. The primary goal is to create an environment that is cold, dark, and inert.
Optimal Storage Conditions
The following conditions are recommended based on the compound's chemical sensitivities.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes the rate of all potential degradation reactions, including hydrolysis and potential self-reaction.[2] |
| Alternative: 2-8°C (Refrigerator) | Acceptable for short-term storage, but -20°C is superior for long-term preservation.[1][11][12] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can lead to other oxidative side reactions.[2] |
| Light | Amber Glass Vial or Protection from Light | Protects the alkyl bromide moiety from potential light-induced radical degradation pathways.[2] |
| Container | Tightly Sealed, Chemically Resistant Container with a PTFE-lined cap | Prevents ingress of air and moisture and ensures no leaching or reaction with the container material. |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure to atmospheric contaminants during use.
-
Temperature Equilibration: Before opening, remove the sealed container from the freezer or refrigerator and allow it to warm to ambient room temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold surface of the compound upon opening, which would introduce water and potentially trigger hydrolysis.
-
-
Inert Atmosphere Operation: Conduct all transfers in a controlled inert atmosphere, such as inside a glovebox or using a Schlenk line with dry glassware.
-
Causality: This is the most effective way to prevent exposure to ambient air and moisture, directly addressing the primary degradation risks.
-
-
Aliquotting and Transfer: Use clean, oven-dried syringes or cannulas to withdraw the desired amount of the liquid reagent. Never introduce spatulas or other implements that may carry contaminants.
-
Causality: Ensures that no acidic or nucleophilic impurities are introduced into the main stock of the reagent.
-
-
Resealing and Storage: After taking an aliquot, immediately purge the headspace of the container with a gentle stream of inert gas (e.g., argon) before tightly resealing the cap.
-
Causality: This replaces any ambient air that may have entered the container with a dry, non-reactive atmosphere.
-
-
Prompt Return to Storage: Immediately return the sealed container to its recommended storage temperature (-20°C).
-
Causality: Minimizes the time the compound spends at higher temperatures where degradation kinetics are accelerated.
-
Experimental Workflow: Assessing Compound Integrity
Regularly verifying the purity of the reagent is a self-validating practice that ensures experimental reproducibility. A simple quality control (QC) check via ¹H NMR or LC-MS is recommended, especially for older batches or if storage conditions may have been compromised.
Protocol for Quality Control (QC) Analysis
Objective: To detect the presence of common degradation products.
Method 1: ¹H NMR Spectroscopy
-
Under an inert atmosphere, prepare a sample by dissolving a small aliquot (2-5 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for the characteristic large singlet of the tert-butyl (Boc) protons at approximately δ 1.4-1.5 ppm. Also, identify the signals for the N-methyl and the propyl chain protons.
-
Degradation Indicators: The diminution or absence of the Boc singlet is a clear sign of deprotection. The appearance of new, complex signals in the aliphatic region may indicate the formation of dimers or other byproducts.
-
Method 2: LC-MS Analysis
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Analysis:
-
Intact Compound: Look for a primary peak corresponding to the parent mass of the compound.
-
Degradation Indicators: The presence of a peak corresponding to the mass of the deprotected amine is a direct indicator of degradation. Other peaks may correspond to hydrolysis products or oligomers.
-
Visualization of QC Workflow
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 828272-19-1 [amp.chemicalbook.com]
- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 828272-19-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 3-Bromo-N-methyl-N-boc-propylamine
Introduction
3-Bromo-N-methyl-N-boc-propylamine (CAS No. 828272-19-1) is a key building block in modern synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive alkyl bromide and a protected amine, makes it a versatile intermediate for introducing a methylaminopropyl moiety. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions.[1] However, the very features that make this compound synthetically useful also necessitate a rigorous and well-understood set of handling and safety protocols. This guide provides an in-depth technical overview of the essential safety precautions, handling procedures, and emergency responses required when working with this compound, grounded in the principles of causality and self-validating protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with this compound stem from its nature as a brominated alkylating agent and a protected amine.[2][3] Alkyl bromides are known to be reactive electrophiles, capable of alkylating biological nucleophiles, which is the underlying cause of their potential toxicity. The Boc-protected amine, while generally stable, can be labile under certain conditions.
A comprehensive understanding of its hazard profile is the first step in a self-validating safety system.
GHS Hazard Classification: [2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The causality behind these classifications is rooted in the compound's chemical reactivity. The alkyl bromide moiety can react with proteins and other biomolecules, leading to cellular damage and irritation upon contact with skin, eyes, or the respiratory tract. Ingestion or significant absorption can lead to systemic toxicity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for assessing risks such as vapor inhalation and for planning appropriate storage and handling procedures.
| Property | Value | Significance for Safety |
| Molecular Formula | C9H18BrNO2 | Provides information on the elemental composition. |
| Molecular Weight | 252.15 g/mol [4][5] | Influences vapor density and diffusion. |
| Appearance | Colorless to light yellow liquid[2] | Visual cue for identification. |
| Boiling Point | 268.4 ± 19.0 °C (Predicted)[2] | Low volatility at room temperature reduces inhalation risk, but this risk increases with heating. |
| Density | 1.254 ± 0.06 g/cm3 (Predicted)[2] | Heavier than water. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2] | Informs choice of solvents for reactions and cleaning of spills. |
| Storage Temperature | -20°C or 2-8°C, protect from light, stored under nitrogen[2][6] | Indicates potential for degradation at ambient temperatures or in the presence of air and light. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a well-ventilated area.[2]
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of this compound, including weighing, transferring, and use in reactions. This is to control the inhalation of any vapors or aerosols that may be generated.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical.[7] In the event of accidental contact, immediate and copious flushing of the affected area is the most effective first aid measure.[8]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.[9][10]
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[11] This is to protect against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[12] Gloves must be inspected before use and changed frequently, especially if contact with the chemical is suspected. Contaminated gloves should be disposed of as hazardous waste.[10] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9] |
| Footwear | Closed-toe shoes made of a non-porous material.[10] |
| Respiratory Protection | Generally not required when working in a fume hood. However, if there is a risk of exposure outside of a fume hood, such as during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[11] |
Safe Handling and Storage Protocols: Proactive Risk Mitigation
Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring the integrity of the compound.
Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.
-
Weighing and Transferring: Conduct all weighing and transferring operations within a fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Reaction Setup: Set up reactions in a fume hood, ensuring that all glassware is properly clamped and that the apparatus is free from defects.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Work-up and Purification: Perform all extraction, quenching, and purification steps (e.g., column chromatography) within the fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage
Proper storage is crucial to maintain the stability of this compound and to prevent accidental release.[13][14]
-
Temperature: Store at the recommended temperature, typically -20°C or 2-8°C.[2][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent degradation.[2]
-
Light: Protect from light by storing in an amber vial or in a dark location.[2]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal. This workflow is designed as a self-validating system, with checks and balances at each stage.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: A Plan for the Unexpected
Despite all precautions, accidents can happen. A well-rehearsed emergency plan is essential.[7][15][16]
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Call emergency services and inform them of the nature of the spill.
-
Do not re-enter the laboratory until it has been declared safe by trained emergency responders.
-
Personal Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention. |
Fire
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.
Waste Disposal: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a dedicated, labeled container for halogenated organic waste.[13]
-
Solid Waste: All contaminated solid waste, such as gloves, absorbent materials, and disposable labware, must be collected in a separate, labeled container for solid hazardous waste.[13]
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards demand a high level of respect and care. By understanding the chemical principles behind its reactivity and by implementing a multi-layered safety system encompassing engineering controls, appropriate PPE, and robust protocols, researchers can handle this compound safely and effectively. This guide serves as a foundation for building a culture of safety that is not merely procedural but is also based on a deep understanding of the materials we work with.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 828272-19-1 [amp.chemicalbook.com]
- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. echemi.com [echemi.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. benchchem.com [benchchem.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
MSDS for tert-Butyl (3-bromopropyl)(methyl)carbamate
An In-Depth Technical Guide to tert-Butyl (3-bromopropyl)(methyl)carbamate (CAS 828272-19-1) for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-bromopropyl)(methyl)carbamate, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. The molecule's unique architecture, featuring a reactive alkyl bromide for nucleophilic substitution and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on a secondary amine, makes it a versatile reagent for introducing an N-methyl-1,3-aminopropyl linker into complex molecular scaffolds. This document delves into its core physicochemical properties, detailed safety and handling protocols derived from material safety data sheets (MSDS), validated synthetic and purification procedures, and its strategic application in medicinal chemistry. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for leveraging this compound's full potential in the laboratory.
Chemical Identity and Physicochemical Properties
Tert-butyl (3-bromopropyl)(methyl)carbamate is a carbamate derivative specifically designed for organic synthesis. The presence of the methyl group on the nitrogen atom distinguishes it from its more common primary amine counterpart, offering altered steric and electronic properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 828272-19-1 | [1] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1] |
| Molecular Weight | 252.15 g/mol | [1] |
| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | [1] |
| Common Synonyms | N-Boc-N-methyl-3-bromopropylamine, 3-Bromo-N-methyl-N-boc-propylamine | [1] |
| SMILES | CC(C)(C)OC(=O)N(C)CCCBr |[1] |
The physicochemical properties of this compound are dictated by its functional groups. The tert-butyl group imparts solubility in a wide range of organic solvents, while the carbamate and alkyl bromide moieties govern its reactivity.
Table 2: Physicochemical Data
| Property | Value | Remarks |
|---|---|---|
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on similar structures like the non-methylated analog.[2][3] |
| Melting Point | Data not widely available. The non-methylated analog melts at 37-39 °C. | [3][4][5] |
| Boiling Point | Data not widely available. The non-methylated analog has a predicted boiling point of ~285 °C. | [3][4][5] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). | [2][6] |
| Storage Temp. | 2-8°C, under an inert atmosphere. |[6] |
Safety, Handling, and Storage: An MSDS-Informed Protocol
As a Senior Application Scientist, I cannot overstate the importance of a safety-first approach. Although a specific MSDS for the N-methylated version is not universally available, data from the closely related tert-butyl (3-bromopropyl)carbamate and general principles for alkylating agents provide a robust safety framework.[7][8][9]
Table 3: GHS Hazard Classification Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Hazard Identification and First Aid
-
Primary Hazards: This compound is an alkylating agent and should be treated as harmful and irritating. Direct contact with skin and eyes must be avoided, and inhalation of vapors or aerosols is to be prevented.[9][10]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. A physician should be consulted.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a poison center or doctor.[8][10]
Personal Protective Equipment (PPE) and Engineering Controls
All work with tert-butyl (3-bromopropyl)(methyl)carbamate must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Caption: Standard workflow for handling hazardous chemical reagents.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a refrigerator (2-8°C). The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
-
Decomposition: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]
Synthesis and Purification Protocol
The most logical synthesis of tert-butyl (3-bromopropyl)(methyl)carbamate involves the protection of 3-bromo-N-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc₂O). This approach is highly reliable and scalable.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3-bromo-N-methylpropan-1-amine hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the amine salt in dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C using an ice-water bath.
-
Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. Cooling is essential to control the exothermicity of the subsequent neutralization and acylation steps.
-
-
Base Addition: Slowly add triethylamine (TEA, 2.2 eq) to the solution. Stir for 10 minutes.
-
Causality: TEA serves two purposes: it deprotonates the amine hydrochloride to the free, nucleophilic secondary amine, and it acts as a scavenger for the HCl produced during the reaction. A slight excess ensures complete reaction.
-
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.
-
Causality: Boc₂O is the electrophilic source of the Boc group. Dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Causality: The acid wash removes any unreacted amine and excess TEA. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product's structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: A streamlined workflow for the synthesis and purification of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this reagent lies in its orthogonal reactivity. The two key functional groups can be addressed in distinct, sequential steps, allowing for precise molecular construction.
Caption: Dual reactivity pathways of tert-butyl (3-bromopropyl)(methyl)carbamate.
Pathway A: Alkylation via the Alkyl Bromide
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It allows for the covalent attachment of the N-methyl-aminopropyl linker to a variety of nucleophiles.
-
Representative Protocol (O-Alkylation of a Phenol):
-
In a flask under argon, dissolve a substituted phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide anion.
-
-
Add tert-butyl (3-bromopropyl)(methyl)carbamate (1.1 eq).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until TLC indicates consumption of the starting phenol.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.
-
Purify the product via column chromatography.
-
Pathway B: Deprotection of the Boc Group
The Boc group is a robust protecting group that is stable to basic, reductive, and oxidative conditions but is cleanly cleaved under acidic conditions.
-
Representative Protocol (Boc Deprotection):
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
A solution of HCl in 1,4-dioxane or diethyl ether (e.g., 4 M).
-
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).
-
Applications in Drug Discovery and Medicinal Chemistry
The carbamate functional group is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[12][13] It often serves as a metabolically stable surrogate for amide or ester bonds.[13]
Tert-butyl (3-bromopropyl)(methyl)carbamate is a strategic tool for:
-
Linker Chemistry: The propyl chain is frequently used as a flexible linker to connect a pharmacophore to another functional group, such as a targeting moiety, a solubilizing group, or a second pharmacophore in dual-target drugs.
-
Modulation of Physicochemical Properties: The introduction of the N-methyl-aminopropyl group can significantly alter a molecule's properties. The N-methyl group can prevent hydrogen bond donation, potentially increasing membrane permeability. The terminal amine (after deprotection) provides a basic center that can improve aqueous solubility and allow for salt formation.
-
Synthesis of Bioactive Scaffolds: This reagent is an ideal starting point for synthesizing analogs of natural polyamines or for building heterocyclic systems where the N-methyl-aminopropyl chain is incorporated into a ring structure. Its use has been cited in the synthesis of inhibitors for targets like human murine double minute 2 (MDM2).[6]
Conclusion
Tert-butyl (3-bromopropyl)(methyl)carbamate is a high-value synthetic intermediate for researchers in organic synthesis and drug discovery. Its well-defined and orthogonal reactivity, combined with the strategic importance of the N-methyl-aminopropyl moiety, makes it a powerful tool for the rational design and synthesis of novel, complex molecules. Adherence to the rigorous safety and handling protocols outlined in this guide is paramount to ensure its effective and safe utilization in the laboratory. By understanding its properties, synthesis, and reactivity, scientists can confidently deploy this reagent to accelerate their research and development objectives.
References
- 1. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 83948-53-2: tert-Butyl 3-bromopropylcarbamate [cymitquimica.com]
- 3. Tert-Butyl 3-bromopropylcarbamate (Cas No.:83948-53-2) in Organic Synthesis - Impetus Forum [impetusforum.com]
- 4. tert-Butyl 3-bromopropylcarbamate | CAS#:83948-53-2 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
- 7. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3-(tert-Butoxycarbonylamino)propyl Bromide | 83948-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to a Versatile Building Block: 3-Bromo-N-methyl-N-boc-propylamine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 3-Bromo-N-methyl-N-boc-propylamine is a premier example of such a reagent, ingeniously designed for the controlled introduction of a protected N-methyl-aminopropyl moiety. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications, offering field-proven insights for its effective use in the laboratory.
The molecule's structure is deceptively simple: a three-carbon chain bearing a terminal bromine atom and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and substituted with a methyl group. This configuration offers two distinct points of reactivity: the electrophilic carbon attached to the bromine, ripe for nucleophilic substitution, and the latent nucleophilicity of the nitrogen, which can be revealed upon deprotection. This duality makes it an invaluable tool for synthesizing nitrogen-containing heterocycles, modifying peptides, and creating novel linker chemistries for drug discovery.[1]
Part 1: Nomenclature and Identification
Clarity in communication is the bedrock of scientific integrity. This compound is known by several names in literature and commercial catalogs, which can be a source of confusion. A comprehensive understanding of its synonyms is crucial for accurate literature searches and procurement.
The systematic IUPAC name for this compound is tert-butyl N-(3-bromopropyl)-N-methylcarbamate .[2] This name precisely describes the carbamate functional group with its tert-butyl ester and the N-methyl, N-(3-bromopropyl) substituents. Other commonly encountered synonyms are listed in the table below for easy cross-referencing.
| Identifier Type | Identifier | Source/Reference |
| Common Name | This compound | Santa Cruz Biotechnology[3], Finetech Industry Limited[4] |
| Systematic Name | tert-butyl (3-bromopropyl)(methyl)carbamate | PubChem[2], ChemicalBook[5] |
| CAS Number | 828272-19-1 | ChemicalBook[5][6], Santa Cruz Biotechnology[3] |
| Alternative Name | N-Boc-N-methyl-3-bromopropylamine | PubChem[2] |
| Molecular Formula | C₉H₁₈BrNO₂ | PubChem[2] |
| Molecular Weight | 252.15 g/mol | PubChem[2] |
| InChI Key | PIUWBRCCWDAPFG-UHFFFAOYSA-N | Finetech Industry Limited[4] |
Part 2: Synthesis and Mechanism: A Self-Validating Protocol
The most common and reliable synthesis of this compound involves a two-stage process: first, the preparation of the precursor alcohol, tert-butyl (3-hydroxypropyl)(methyl)carbamate, followed by its conversion to the desired alkyl bromide.
Stage 1: Synthesis of tert-butyl (3-hydroxypropyl)(methyl)carbamate
The precursor alcohol is typically synthesized from 3-(methylamino)propan-1-ol. The key is the chemoselective protection of the secondary amine in the presence of the primary alcohol. The Boc group is ideal for this purpose, reacting readily with the amine under basic conditions while leaving the alcohol untouched.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 3-(methylamino)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)(methyl)carbamate, which is often a colorless oil of sufficient purity to proceed to the next step.
Stage 2: Bromination via the Appel Reaction
The conversion of the terminal alcohol to an alkyl bromide is efficiently accomplished using the Appel reaction . This reaction offers mild conditions and high yields, making it superior to harsher methods that might compromise the acid-sensitive Boc group.
-
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): This pair of reagents is the hallmark of the Appel reaction for bromination. PPh₃ acts as an oxygen scavenger and CBr₄ serves as the bromine source. The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.
-
Mild Conditions (0 °C to RT): The reaction proceeds smoothly at low to ambient temperatures, which is crucial for preserving the Boc protecting group. Strong acids or high temperatures would lead to premature deprotection.
The mechanism proceeds via an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in a classic Sₙ2 reaction. This ensures a clean conversion with predictable stereochemistry (inversion at a chiral center, though our substrate is achiral).
Caption: Mechanism of the Appel Reaction for Bromination.
-
Setup: Charge a dry round-bottom flask with tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 equiv) and triphenylphosphine (1.3 equiv) dissolved in anhydrous DCM under an inert atmosphere. Cool the flask to 0 °C.
-
Reagent Addition: Add a solution of carbon tetrabromide (1.3 equiv) in DCM dropwise to the cooled, stirring solution. The reaction may turn from colorless to yellow or orange.
-
Reaction: Stir the mixture at 0 °C for 1.5-2 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer twice with DCM. Combine the organic phases and wash with saturated aqueous Na₂CO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient, such as 93:7) to afford pure this compound as a light yellow oil.[6]
Part 3: Application in Synthesis: Constructing Nitrogen Heterocycles
A primary application of this building block is in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals. The compound serves as a versatile three-carbon electrophile that can be used for N-alkylation, followed by an intramolecular cyclization to form rings like pyrrolidines and piperidines.
Field-Proven Insight: The Challenge of Amine Alkylation
Directly alkylating amines with alkyl halides can be notoriously difficult to control. The product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to over-alkylation and a mixture of products.[7] The Boc group on our reagent elegantly circumvents this problem. It deactivates the nitrogen, allowing the alkyl bromide end to react selectively. The nitrogen can then be deprotected at a later stage for further functionalization or cyclization.
Workflow: Synthesis of a 2-Methylproline Derivative
While a direct protocol using this compound for cyclization is specific to proprietary drug development pathways, a closely analogous and well-documented procedure demonstrates the core principle: the enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate.[8][9] This reaction showcases the intramolecular Sₙ2 reaction to form a five-membered pyrrolidine ring, a key transformation enabled by the 3-halopropylamine scaffold.
Caption: Workflow for Intramolecular Cyclization.
-
Setup: Dissolve the N-Boc-N-(3-halopropyl)-α-amino ester (1.0 equiv) in anhydrous THF in a flame-dried, inert-atmosphere flask. Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Addition: Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv) dropwise. The formation of the enolate is rapid.
-
Cyclization: Stir the reaction at -78 °C, allowing it to slowly warm. The intramolecular cyclization occurs as the enolate attacks the terminal carbon bearing the halogen. Monitor reaction progress by TLC.
-
Workup: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting cyclic product by silica gel chromatography.
The Final Step: Boc Deprotection
To reveal the secondary amine within the newly formed ring, the Boc group must be removed. This is typically achieved under acidic conditions.
-
Reagent: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. A solution of 20-50% TFA in DCM is typically effective.
-
Mechanism: The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and the stable tert-butyl cation.
-
Insight: The N-methyl group can add steric bulk, sometimes making deprotection more sluggish compared to non-methylated analogues.[10] If the reaction is incomplete, increasing the reaction time or the concentration of TFA may be necessary. The tert-butyl cation generated can be a problematic electrophile; scavengers like triethylsilane or anisole are sometimes added to trap it.
Part 4: Analytical Characterization and Safety
| Technique | Expected Observations for this compound |
| ¹H NMR | - A sharp singlet around 1.45 ppm (9H) for the tert-butyl group. - A singlet around 2.9-3.0 ppm (3H) for the N-methyl group. - Triplets/multiplets between 3.2-3.5 ppm for the two methylene groups adjacent to N and Br. - A multiplet around 2.0-2.2 ppm for the central methylene group (-CH₂-). |
| ¹³C NMR | - A signal around 28 ppm for the three equivalent methyls of the tert-butyl group. - A signal around 80 ppm for the quaternary carbon of the tert-butyl group. - A signal around 155-156 ppm for the carbamate carbonyl (C=O). - Signals for the propyl chain carbons, with the carbon attached to bromine being the most deshielded (around 30-35 ppm). - A signal for the N-methyl carbon around 35-40 ppm. |
| FT-IR | - A strong carbonyl (C=O) stretch for the carbamate group around 1690-1700 cm⁻¹. - C-H stretching bands around 2850-2980 cm⁻¹. - A C-Br stretch in the fingerprint region (typically 500-650 cm⁻¹). |
| Mass Spec | - The molecular ion peak may be weak or absent. Expect to see a prominent peak for [M - C₄H₉]⁺ or other fragments resulting from the loss of the Boc group. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be characteristic for bromine-containing fragments. |
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Hazards: Alkyl bromides are toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place, away from strong oxidizing agents and acids. The compound is typically stored at -20°C under nitrogen for long-term stability.[5]
-
Waste Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
References
- 1. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 828272-19-1 [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. tert-Butyl hydroxy(methyl)carbamate | 19689-97-5 | UAA68997 [biosynth.com]
- 11. rsc.org [rsc.org]
- 12. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]
Methodological & Application
Advanced N-Alkylation Strategies: Synthesis of N-Methyl-Propylamine Derivatives using 3-Bromo-N-methyl-N-boc-propylamine
An Application Guide for Researchers
Abstract
This comprehensive guide details the application of 3-Bromo-N-methyl-N-boc-propylamine as a versatile bifunctional reagent for introducing a protected N-methyl-N-boc-propylamine moiety onto nucleophilic substrates. We will explore the underlying chemical principles, provide detailed, field-proven protocols for N-alkylation, and discuss the critical subsequent step of Boc deprotection. This document is intended for researchers, chemists, and drug development professionals seeking a robust and controlled method for synthesizing complex amine architectures, which are pivotal in medicinal chemistry.
Introduction: The Strategic Advantage of this compound
In the landscape of synthetic organic chemistry, the precise installation of functionalized alkyl chains is a frequent and often challenging task. The title compound, tert-butyl (3-bromopropyl)(methyl)carbamate, offers a streamlined solution for introducing a three-carbon linker terminating in a protected secondary amine. Its utility stems from a strategically designed bifunctional nature:
-
A Reactive Alkyl Halide: The primary propyl bromide serves as a potent electrophile for classical SN2 reactions with a wide range of nucleophiles.[1]
-
A Protected Amine: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[2][3] This group is exceptionally stable under basic and nucleophilic conditions used for the alkylation, thereby preventing self-polymerization or other unwanted side reactions.[3][4]
This dual functionality allows for the selective alkylation of a target molecule, with the protected amine poised for subsequent deprotection or further synthetic elaboration. This reagent is particularly valuable in the synthesis of polyamines and heterocyclic compounds integral to the development of novel therapeutics.[5][6]
The Core Reaction: Mechanism and Causality
The fundamental transformation is a nucleophilic aliphatic substitution reaction.[1] The process can be dissected into two key stages: the N-alkylation itself and the subsequent deprotection of the Boc group.
Stage 1: The SN2 N-Alkylation Reaction
The reaction proceeds via an SN2 mechanism where a nucleophile, typically a primary or secondary amine, attacks the carbon atom bearing the bromine, displacing the bromide ion.[7]
Key Experimental Choices & Rationale:
-
Nucleophile (Substrate): A wide array of primary and secondary amines, including anilines and nitrogen-containing heterocycles, can be successfully alkylated. The nucleophilicity of the substrate is a key determinant of reaction rate.
-
Base: The SN2 reaction liberates one equivalent of hydrobromic acid (HBr). This acid will immediately protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the reaction.[8] Therefore, the inclusion of a non-nucleophilic base is mandatory to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hindered organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9]
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (e.g., carbonate) relatively free to act as a base, and they do not interfere with the nucleophile.[9][10] Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices.[9][10]
Stage 2: Boc Group Deprotection
Following successful alkylation, the Boc group must be removed to unveil the secondary N-methyl amine. The Boc group is notoriously sensitive to acid but stable to bases, which makes its removal highly selective (orthogonal) to other protecting groups like Fmoc or Cbz.[3]
The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen by a strong acid.[3] This triggers the collapse of the carbamate, releasing the highly stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[2][3]
Critical Consideration: The tert-Butyl Cation The liberated tert-butyl cation is an electrophile and can cause unwanted side reactions by alkylating other nucleophilic sites on the target molecule (e.g., tryptophan or methionine residues in peptides).[3][11] To mitigate this risk, a "scavenger" such as anisole, cresol, or thiophenol is often added to the reaction mixture to trap the cation.[3][11]
Experimental Protocols and Workflow
The following protocols provide a robust starting point for laboratory execution. Optimization may be required based on the specific substrate.
General Workflow Visualization
The overall synthetic sequence from starting materials to the final deprotected product is outlined below.
Caption: General experimental workflow for N-alkylation and subsequent Boc deprotection.
Detailed Protocol: N-Alkylation of a Primary Amine
Materials:
-
Primary amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq) to the stirred mixture at room temperature.
-
Reaction Monitoring: Heat the reaction to 40-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).[12]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).[12]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired Boc-protected product.[12]
Detailed Protocol: Boc Deprotection
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
(Optional) Anisole (scavenger, 1-2 eq)
Procedure:
-
Reactant Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask. If using a scavenger, add it at this stage.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (typically 10-20 equivalents, or as a 25-50% solution in DCM) dropwise.[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[13]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is often the TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product.
Data Presentation: Reaction Parameter Summary
The choice of conditions can be adapted for different classes of nucleophiles. The following table provides general guidance.
| Substrate Class | Recommended Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Primary Aliphatic Amines | K₂CO₃, Cs₂CO₃ | DMF, ACN | 40 - 60 | Reaction is generally efficient. Risk of dialkylation can be minimized by using the amine as the limiting reagent. |
| Secondary Aliphatic Amines | K₂CO₃, DIPEA | DMF, THF | 50 - 80 | Slower reaction rates due to increased steric hindrance. May require longer reaction times or higher temperatures. |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF | 60 - 100 | Less nucleophilic than aliphatic amines; higher temperatures are often required for acceptable conversion. |
| N-Heterocycles (e.g., Imidazole) | K₂CO₃, NaH | DMF, THF | 25 - 60 | Deprotonation of the heterocycle is required to generate a potent nucleophile. |
Mechanistic Visualization
The following diagram illustrates the key chemical transformations at the molecular level.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Selective N-Alkylation of Primary Amines with 3-Bromo-N-methyl-N-boc-propylamine
Introduction: Crafting Asymmetrical Diamines for Modern Drug Discovery
In the landscape of pharmaceutical and materials science, the precise construction of molecular architectures is paramount. Substituted diamines, particularly those with distinct functionalities at each nitrogen center, are privileged scaffolds in a multitude of bioactive molecules and advanced materials. 3-Bromo-N-methyl-N-boc-propylamine has emerged as a highly versatile building block for the synthesis of these valuable asymmetrical diamines. Its structure is strategically designed for sequential functionalization: a Boc-protected secondary amine that is temporarily inert, and a reactive primary alkyl bromide poised for nucleophilic substitution.
This guide provides an in-depth exploration of the reaction between this compound and various primary amines. We will delve into the mechanistic underpinnings of this transformation, outline strategies to ensure selective mono-alkylation, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group, a critical step to unmask the second amine for further derivatization, will also be addressed.
Core Principles: Navigating the Nuances of N-Alkylation
The reaction of this compound with a primary amine is a classic example of a nucleophilic aliphatic substitution, primarily proceeding through an SN2 mechanism. The lone pair of electrons on the nitrogen of the primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine.[2] This can continue, ultimately yielding a quaternary ammonium salt.[3] Controlling the reaction to favor the desired mono-alkylation product is therefore a primary concern for synthetic chemists.
Several strategies can be employed to promote selective mono-alkylation:
-
Use of Excess Primary Amine: Employing a large excess of the primary amine shifts the reaction equilibrium to favor the reaction of the alkyl halide with the more abundant primary amine, minimizing the chance of a second alkylation.[4]
-
Controlled Stoichiometry and Slow Addition: Carefully controlling the stoichiometry of the reactants and adding the alkyl halide slowly to the primary amine can help to maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the reaction's selectivity. Non-nucleophilic, sterically hindered bases are often preferred. The use of specific bases, such as cesium carbonate, has been reported to promote mono-alkylation through a phenomenon known as the "cesium effect".[1]
Visualizing the Synthetic Strategy
The overall synthetic utility of this compound lies in a two-step process: the initial N-alkylation followed by deprotection to reveal a versatile diamine scaffold.
Caption: A two-step workflow for the synthesis of asymmetrical diamines.
Detailed Experimental Protocol: N-Alkylation
This protocol describes a representative procedure for the mono-alkylation of a primary amine with this compound. It is based on established principles of N-alkylation of primary amines with alkyl halides.[4]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.2 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M). Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the base.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature may vary depending on the reactivity of the primary amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected asymmetrical diamine.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.2 eq of primary amine | A slight excess of the primary amine helps to drive the reaction to completion and can assist in minimizing over-alkylation. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Acts as a scavenger for the HBr generated during the reaction. Cs₂CO₃ is often reported to provide higher selectivity for mono-alkylation.[1] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that are suitable for SN2 reactions. |
| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions. |
| Purification | Column Chromatography | Effective for removing unreacted starting materials and any potential over-alkylated byproducts. |
Protocol for Boc Deprotection
The Boc group is a widely used amine protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions.[5][6]
Materials:
-
Boc-protected asymmetrical diamine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the Boc-protected asymmetrical diamine in anhydrous dichloromethane in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (typically 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is often accompanied by the evolution of carbon dioxide and isobutylene.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Extract the aqueous layer with dichloromethane.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected asymmetrical diamine. Further purification by chromatography or distillation may be necessary depending on the purity and physical properties of the product.
Mechanism of Boc Deprotection
The acid-catalyzed deprotection of the Boc group proceeds through the formation of a carbamic acid intermediate which is unstable and readily decarboxylates.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Conclusion and Future Perspectives
The reaction of this compound with primary amines represents a robust and highly adaptable method for the synthesis of valuable asymmetrical diamines. By carefully controlling reaction conditions to favor mono-alkylation and employing standard protocols for the subsequent deprotection of the Boc group, researchers can efficiently access a diverse range of scaffolds for drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this important synthetic transformation.
References
- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Methylated Heterocycles with 3-Bromo-N-methyl-N-boc-propylamine
Abstract
This comprehensive technical guide details the strategic application of tert-butyl (3-bromopropyl)(methyl)carbamate, herein referred to as 3-Bromo-N-methyl-N-boc-propylamine, as a versatile bifunctional building block for the synthesis of N-methylated heterocycles. Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, and the introduction of an N-methyl group often modulates pharmacological properties favorably.[1] This guide provides in-depth application notes and detailed, field-proven protocols for researchers, medicinal chemists, and drug development professionals. We will explore two primary synthetic strategies: Strategy A , intermolecular N-alkylation of NH-containing heterocycles, and Strategy B , intramolecular cyclization to form saturated N-methyl heterocycles. The causality behind experimental choices, the critical role of the tert-butoxycarbonyl (Boc) protecting group, and subsequent deprotection methodologies are thoroughly discussed.
Introduction: The Significance of N-Methylated Heterocycles and the Utility of a Specialized Building Block
N-methylated heterocyclic motifs are ubiquitous in a vast array of FDA-approved drugs and biologically active natural products.[1][2] The N-methyl group can enhance metabolic stability, improve cell permeability, and increase binding affinity to biological targets by altering steric and electronic properties.[3] Consequently, the development of robust and efficient synthetic routes to these scaffolds is a cornerstone of modern drug discovery.[4]
This compound emerges as a highly valuable reagent for this purpose. Its structure is strategically designed for synthetic utility:
-
Reactive Alkyl Halide: The terminal bromopropyl group serves as a potent electrophile for N-alkylation reactions with a wide range of nitrogen nucleophiles.[3]
-
Protected N-Methylamine: The secondary amine is masked with a tert-butoxycarbonyl (Boc) group. This is crucial as it prevents self-oligomerization and directs reactivity to the alkyl bromide. The Boc group is renowned for its stability under basic and nucleophilic conditions typically employed for alkylation, yet it can be readily and cleanly removed under acidic conditions.
This dual functionality allows for the controlled, stepwise introduction of an "N-methyl-propyl" unit, which can be used to either append a sidechain to an existing heterocycle or to construct a new saturated ring system like N-methyl-azetidine.
Synthesis of the Reagent: this compound
Before its application, it is pertinent to understand the preparation of the title reagent. It is typically synthesized from the corresponding alcohol via a bromination reaction.
Protocol 2.1: Synthesis of this compound
This protocol describes the bromination of tert-butyl (3-hydroxypropyl)(methyl)carbamate using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a standard Appel-type reaction.
Reaction Scheme:
Caption: Synthesis of the title reagent.
Materials & Equipment:
-
tert-butyl (3-hydroxypropyl)(methyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq) and triphenylphosphine (1.3 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrabromide (1.3 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1.5-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as an oil.
Strategy A: Intermolecular N-Alkylation of Heterocycles
This strategy involves the direct alkylation of an NH-containing heterocycle with this compound. The reaction proceeds via a standard Sₙ2 mechanism where the heterocyclic nitrogen acts as the nucleophile. A base is typically required to deprotonate the heterocycle, enhancing its nucleophilicity.
Caption: General workflow for intermolecular N-alkylation.
Protocol 3.1: N-Alkylation of Imidazole
This protocol provides a general procedure for the N-alkylation of imidazole, a common scaffold in pharmaceuticals.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water, Brine
Procedure:
-
To a stirred suspension of imidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous ACN, add this compound (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to obtain the N-alkylated imidazole product.
Causality: Potassium carbonate is a mild base suitable for deprotonating imidazole without causing decomposition of the starting materials or product. Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the Sₙ2 reaction.
Data Summary: N-Alkylation Conditions
| Heterocycle | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Imidazole | K₂CO₃ | ACN | 80 | 6-12 | Good to Excellent |
| Benzimidazole | K₂CO₃ | DMF | 80 | 8-16 | Good to Excellent |
| Indole | NaH | DMF | 0 to RT | 2-6 | Good |
| Pyrazole | Cs₂CO₃ | DMF | 60 | 4-8 | Good |
Yields are generalized based on similar reported N-alkylation reactions. Optimization is recommended for specific substrates.
Strategy B: Synthesis of Saturated N-Methyl Heterocycles via Intramolecular Cyclization
This powerful strategy involves a two-step sequence: (1) an initial nucleophilic substitution to form a linear precursor, followed by (2) an intramolecular cyclization to form the ring. Our target reagent is ideally suited for forming an N-methyl-azetidine ring.
Caption: General workflow for N-methyl-azetidine synthesis.
Protocol 4.1: Synthesis of an N-Substituted-N'-methyl-azetidine
This protocol outlines the synthesis of an azetidine ring, a highly sought-after motif in drug design due to its unique conformational properties. The strategy involves initial alkylation of a primary amine, followed by Boc deprotection and base-mediated intramolecular cyclization.
Materials:
-
A primary amine (e.g., Benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
Step 1: Intermolecular Alkylation
-
Combine the primary amine (1.0 eq), K₂CO₃ (2.0 eq), and this compound (1.05 eq) in DMF.
-
Stir the mixture at 60 °C for 12-24 hours until TLC indicates consumption of the starting materials.
-
Work up the reaction as described in Protocol 3.1 to isolate the linear, Boc-protected diamine intermediate.
Step 2: Boc Deprotection
-
Dissolve the intermediate from Step 1 in DCM.
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Concentrate the mixture in vacuo to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 3: Intramolecular Cyclization
-
Dissolve the crude amine salt from Step 2 in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong, non-nucleophilic base such as NaH or KOtBu (1.1 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc), dry the organic phase (Na₂SO₄), filter, and concentrate.
-
Purify by column chromatography to yield the N-substituted-N'-methyl-azetidine.
Causality & Expertise: The choice of a strong, non-nucleophilic base in Step 3 is critical. It must be strong enough to deprotonate the secondary amine to initiate the intramolecular Sₙ2 reaction, but it should not compete as a nucleophile itself. The Boc deprotection is performed prior to cyclization because the electron-withdrawing nature of the carbamate would decrease the nucleophilicity of the nitrogen, hindering the ring-forming step.
The Crucial Deprotection Step: Unmasking the N-Methylamine
For many applications, particularly those involving the product from Strategy A, the final step is the removal of the Boc protecting group. The choice of deprotection conditions is vital to ensure the integrity of the rest of the molecule.
Protocol 5.1: Standard Acidic Boc Deprotection
This is the most common and reliable method for Boc removal.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1-0.2 M).
-
Add an excess of TFA (typically 20-50% v/v) or an equal volume of 4M HCl in Dioxane.
-
Stir the solution at room temperature for 1-3 hours. Effervescence (CO₂ evolution) is often observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding TFA or HCl salt.
-
If the free base is required, the residue can be dissolved in water, basified with a suitable base (e.g., NaHCO₃, NaOH), and extracted with an organic solvent.
Data Summary: Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | DCM | Room Temp | 1-3 | Volatile; easy to remove. |
| 4M HCl in Dioxane | Dioxane | Room Temp | 1-3 | Product precipitates as HCl salt. |
| Zinc Bromide (ZnBr₂) | DCM | Room Temp | 12-24 | Milder Lewis acid conditions. |
| Thermal (Catalyst-free) | Methanol, TFE | 200-240 °C (Flow) | < 1 | For acid-sensitive substrates. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of N-methylated heterocycles. Its bifunctional nature, combined with the robust and reliable Boc protecting group, allows for both direct intermolecular alkylation of existing heterocyclic systems and the construction of new saturated rings like azetidines through intramolecular cyclization strategies. The protocols and insights provided in this guide are designed to be a self-validating system, empowering researchers to confidently apply this building block to accelerate their research and drug development programs.
References
Application Note & Protocol: A Robust Synthesis of N-Boc-3-(methylamino)azetidine via Reductive Amination
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, strained heterocyclic systems have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, is particularly valuable.[1][2] Its rigid, three-dimensional structure can impart conformational constraint, improve metabolic stability, and enhance binding affinity by providing novel vectors for substituent exploration.[3][4]
This guide provides a detailed protocol for the synthesis of tert-butyl 3-(methylamino)azetidine-1-carboxylate, commonly referred to as N-Boc-3-(methylamino)azetidine. This versatile building block is instrumental for introducing the 3-(methylamino)azetidine motif into complex molecules, a common strategy in the development of novel therapeutics. We will focus on the reductive amination of N-Boc-3-azetidinone, a highly efficient, reliable, and scalable method that represents a cornerstone of amine synthesis.[3]
Core Principles: The Mechanism of Reductive Amination
Reductive amination is a powerful and versatile C-N bond-forming reaction. It proceeds through a two-step sequence, which is typically conducted in a single reaction vessel ("one-pot"). The process is initiated by the nucleophilic attack of an amine on a carbonyl compound (in this case, methylamine on N-Boc-3-azetidinone) to form a hemiaminal intermediate. This intermediate subsequently dehydrates to generate a crucial electrophilic species: an iminium ion.[3]
A reducing agent, introduced into the mixture, then selectively reduces the iminium ion to the target amine. The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation due to its mild nature and its chemoselectivity; it readily reduces the iminium ion while leaving the starting ketone largely unreacted, thereby minimizing side reactions.[3]
Figure 1: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of N-Boc-3-(methylamino)azetidine
This protocol is adapted from established procedures for reductive amination utilizing sodium triacetoxyborohydride.[3] It provides a reliable method for producing the title compound with high yield and purity.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Quantity (for 10 mmol scale) | Notes |
| N-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | 1.71 g (1.0 equiv) | Starting material. |
| Methylamine solution | CH₃NH₂ | 31.06 | 1.1-1.2 equiv | e.g., 2.0 M solution in THF or Methanol. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.97 g (1.4 equiv) | Moisture-sensitive. Handle quickly. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL (0.2 M) | Anhydrous grade recommended. DCM can be substituted. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~50 mL | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | q.s. | For drying organic layer. |
| Silica Gel | SiO₂ | - | q.s. | For column chromatography (230-400 mesh). |
| Ethyl Acetate / Hexanes | - | - | q.s. | Eluent for chromatography. |
Equipment
-
Round-bottom flask (e.g., 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
Step-by-Step Procedure
Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-azetidinone (1.71 g, 10.0 mmol). Dissolve the solid in 1,2-dichloroethane (DCE, 50 mL).
-
Iminium Formation: To the stirring solution, add the methylamine solution (e.g., 5.5 mL of a 2.0 M solution in THF, 11.0 mmol, 1.1 equiv). Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the flask in an ice-water bath. Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol, 1.4 equiv) to the reaction mixture in small portions over 10-15 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir the biphasic mixture vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the silica), is typically effective. Combine the product-containing fractions and concentrate to afford N-Boc-3-(methylamino)azetidine as a pure oil or solid.
Characterization and Data
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.10-3.95 (m, 2H), 3.65-3.50 (m, 2H), 3.20-3.05 (m, 1H), 2.38 (s, 3H), 1.65 (br s, 1H), 1.44 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.5, 79.5, 58.0 (br), 55.2, 35.8, 28.6. |
| MS (ESI) | m/z calculated for C₉H₁₈N₂O₂ [M+H]⁺: 187.14; found: 187.1. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Safety and Handling
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.
-
Methylamine: Is a flammable and toxic gas, typically supplied as a solution. Handle in a fume hood and avoid inhalation.
-
Sodium Triacetoxyborohydride: Is a moisture-sensitive solid. It will react with water to release hydrogen gas. Avoid contact with water and handle quickly in an open atmosphere.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete iminium ion formation. 2. Deactivated reducing agent due to moisture. 3. Low reactivity of amine. | 1. Increase stirring time for iminium formation before adding the reductant. 2. Use fresh, high-purity NaBH(OAc)₃ and anhydrous solvent. 3. For less reactive amines (not an issue for methylamine), a catalytic amount of acetic acid (0.1 equiv) can be added. |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Short reaction time. | 1. Use a slight excess of NaBH(OAc)₃ (1.4-1.5 equiv). 2. Allow the reaction to stir for a longer period (up to 24 hours), monitoring by TLC/LC-MS. |
| Product Streaking on TLC Plate / Poor Chromatography | Amine functionality interacting strongly with acidic silica gel. | Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in methanol) to the eluent system. |
Conclusion
The reductive amination protocol detailed herein provides a straightforward and highly effective method for the synthesis of N-Boc-3-(methylamino)azetidine. The reaction is characterized by its operational simplicity, use of readily available reagents, and consistently high yields. This makes it an ideal procedure for both small-scale synthesis in research laboratories and for larger-scale production required in drug development campaigns. The resulting product is a crucial intermediate, enabling the facile incorporation of the valuable 3-(methylamino)azetidine pharmacophore into a wide array of molecular architectures.
References
Application Note: Strategic Deprotection of Boc-Protected 3-Bromo-N-methyl-propylamine Derivatives
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in multi-step organic synthesis due to its stability under a wide range of conditions and its facile, acid-labile removal. This application note provides a comprehensive technical guide for the deprotection of 3-Bromo-N-methyl-N-boc-propylamine and its derivatives. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, field-proven protocols, and critically evaluate potential side reactions, with a particular focus on the intramolecular cyclization to form azetidinium salts. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this specific transformation.
Introduction: The Strategic Importance of Boc Deprotection
In the landscape of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds, the judicious use of protecting groups is paramount. The Boc group is one of a chemist's most reliable tools, offering robust protection for primary and secondary amines against nucleophiles and bases.[1] Its removal is typically achieved under acidic conditions, a transformation that, while conceptually simple, requires careful consideration of substrate-specific sensitivities.[2]
The substrate class in focus, this compound derivatives, presents a unique challenge. The presence of a terminal alkyl bromide introduces the potential for an intramolecular SN2 reaction following deprotection, leading to the formation of a cyclic azetidinium salt.[3] This guide provides the expertise to navigate this challenge, ensuring high-yield isolation of the desired secondary amine salt, a critical building block for further functionalization.
Mechanistic Rationale: The Chemistry of Acidolysis
The cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA), proceeds via a well-established E1-type mechanism.[4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
The process unfolds in four key steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid.[4] This is the rate-determining step and activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[2] This irreversible step provides a strong thermodynamic driving force for the reaction. It is crucial to ensure the reaction vessel is not sealed to allow this gas to escape safely.[4]
-
Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess acid in the medium, yielding the corresponding ammonium salt (in this case, a trifluoroacetate salt).[4]
The primary cause of potential side reactions is the highly electrophilic tert-butyl cation generated in step 2. This cation can alkylate any sufficiently nucleophilic sites on the substrate or solvent.[5] For the title compound, the bromine atom is not nucleophilic and the primary concern is the reactivity of the deprotected amine itself.
Experimental Protocols & Methodologies
Successful deprotection hinges on careful execution and an understanding of the variables at play. The following protocols are optimized for substrates like this compound.
Materials & Reagents
-
Substrate: this compound derivative
-
Solvent: Dichloromethane (DCM), anhydrous
-
Reagent: Trifluoroacetic acid (TFA), reagent grade
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), diethyl ether (cold), toluene.
-
Safety: TFA is a strong, corrosive acid.[6] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6]
Protocol 1: Standard TFA Deprotection
This protocol is a robust starting point for most standard deprotections of the title compound class.
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: Anhydrous DCM is a good solvent for the starting material and is inert to the acidic conditions. The specified concentration range is typical for efficient reaction kinetics without significant solubility issues.[3]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The initial protonation can be exothermic. Cooling the reaction helps to control the reaction rate and minimize potential side reactions.[3]
-
-
Acid Addition: Slowly add TFA (10-20 equiv) to the stirred solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[3]
-
Rationale: A large excess of TFA ensures the reaction goes to completion by driving the initial protonation equilibrium forward. The slow addition maintains temperature control.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Rationale: Most Boc deprotections are complete within this timeframe at room temperature.[7]
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Analytical monitoring is crucial for determining the reaction endpoint, preventing unnecessary exposure to harsh acid, and identifying potential side products. The deprotected amine product is significantly more polar and will have a lower Rf value on TLC.[8]
-
Analytical Monitoring Parameters
| Technique | Details |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 10-20% Methanol in DCM with 0.5% triethylamine (for free amine) or acetic acid (for salt).Visualization: UV light (if applicable), Ninhydrin or Potassium Permanganate stain. |
| LC-MS | Column: C18 reverse-phaseMobile Phase A: 0.1% Formic Acid or TFA in WaterMobile Phase B: 0.1% Formic Acid or TFA in AcetonitrileGradient: 5% to 95% B over 10 minutesDetection: ESI+ mode. Monitor for loss of Boc group (-100 Da) and appearance of product m/z.[8] |
Workup & Purification: Isolating the Target Compound
The workup strategy is dictated by the desired final product: the stable amine salt or the free amine. The latter requires a basic wash, which introduces the risk of intramolecular cyclization.
Procedure A: Isolation of the Amine TFA Salt
This is the most direct method and avoids the risk of cyclization. The resulting TFA salt is often an oil but can sometimes be precipitated.
-
Solvent Removal: Upon reaction completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Azeotropic Removal of TFA: Add toluene (2-3 times the initial DCM volume) to the residue and concentrate again under reduced pressure. Repeat this process 2-3 times.
-
Rationale: TFA can be difficult to remove completely due to its high boiling point and salt formation.[7] Co-evaporation with toluene forms a lower-boiling azeotrope, facilitating its removal.
-
-
Precipitation (Optional): If the TFA salt is a solid, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and precipitate by adding a large volume of cold diethyl ether.[9]
-
Final Product: Collect the solid by filtration or decant the ether from the oil. Dry the product under high vacuum to yield the 3-bromo-N-methylpropylammonium trifluoroacetate salt.
Procedure B: Isolation of the Free Amine (Caution Advised)
This procedure yields the free amine but must be performed rapidly and at low temperatures to minimize the formation of the azetidinium byproduct.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and cool to 0 °C. Slowly add this solution to a vigorously stirred, cold (0 °C) saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Rationale: Neutralization deprotonates the ammonium salt to yield the free amine. Using a saturated solution and low temperatures helps to control the exotherm and minimize the time the free amine is in solution.[10]
-
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield the free 3-bromo-N-methylpropylamine. Use immediately in the next step.
Critical Consideration: The Azetidinium Salt Side Reaction
The primary competitive pathway for the deprotected 3-bromo-N-methylpropylamine is an intramolecular nucleophilic substitution to form the 1-methylazetidinium salt.
-
Under Acidic Conditions: The secondary amine is protonated, rendering it non-nucleophilic. Therefore, cyclization is highly unlikely to occur during the TFA deprotection step itself.
-
During Basic Workup: When the ammonium salt is neutralized to the free amine, the nitrogen becomes nucleophilic. In this state, it can readily attack the electrophilic carbon bearing the bromine atom, especially in polar protic solvents.[11] The formation of the four-membered azetidinium ring is kinetically feasible.[3]
Mitigation Strategy:
-
Isolate as the Salt: The most effective strategy to avoid this side reaction is to isolate the product as the TFA salt (or convert it to the more crystalline HCl or HBr salt). The ammonium salt is stable and can be stored.[10]
-
Controlled Neutralization: If the free amine is required, the basic workup must be performed quickly and at 0 °C to minimize the time the amine is in its reactive, deprotonated state. The free amine should be used immediately in the subsequent reaction without prolonged storage.
Summary and Recommendations
The deprotection of this compound derivatives is a straightforward yet nuanced procedure. The use of TFA in DCM provides a reliable method for cleavage of the Boc group.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Acid/Solvent System | 25-50% TFA in DCM (v/v) | Provides rapid and complete reaction. Higher TFA concentrations can be used for stubborn substrates.[7] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm, while room temperature allows for completion within a reasonable timeframe.[3] |
| Reaction Time | 1–4 hours | Substrate dependent; must be monitored by TLC or LC-MS to confirm consumption of starting material.[7] |
| Workup Strategy | Recommended: Evaporation and isolation as TFA salt. | Avoids the key side reaction of intramolecular cyclization. The salt is generally stable for storage and subsequent use.[10] |
| Key Side Reaction | Intramolecular Cyclization to 1-methylazetidinium salt. | Occurs when the free amine is generated, particularly during basic workup. Minimize by isolating the salt or using the free amine immediately.[11] |
By understanding the underlying mechanism and being cognizant of the potential for intramolecular cyclization, researchers can confidently and efficiently deprotect these valuable synthetic intermediates, paving the way for the next steps in their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acidic Labyrinth: A Guide to Boc Removal from N-Alkylated Amines
For researchers and professionals in the vanguard of drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool. Its robustness under a wide array of chemical environments, contrasted with its clean removal under acidic conditions, makes it a frequent choice for masking amine functionalities. However, when the nitrogen atom is further substituted with an alkyl group, particularly a sterically demanding one, the deprotection step can transform from a routine procedure into a significant synthetic challenge. This guide provides an in-depth exploration of the acidic conditions required for efficient Boc removal from N-alkylated products, focusing on the underlying mechanistic principles, practical protocols, and strategies to circumvent common pitfalls.
The N-Alkyl Conundrum: Understanding the Mechanistic Hurdles
The acid-catalyzed deprotection of a Boc group proceeds via a well-established mechanism.[1][2] The reaction is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate, which swiftly decarboxylates to liberate the free amine and carbon dioxide.[3][4] The resulting amine is then protonated by the excess acid to form the corresponding salt.[5]
However, the presence of an N-alkyl group introduces both steric and electronic factors that can significantly influence the reaction rate.[6] Steric hindrance around the nitrogen atom can impede the approach of the acid, slowing down the initial protonation step.[6] Electronically, the inductive effect of the alkyl group can modulate the basicity of the nitrogen and the electron density of the carbamate, further affecting its reactivity towards acid. For instance, deprotection of N-Boc aryl amines is generally more facile than that of N-Boc alkyl amines.[7] Consequently, conditions that are effective for primary Boc-protected amines may prove sluggish or incomplete for their N-alkylated counterparts.
Selecting Your Acidic Armamentarium: TFA vs. HCl
The two most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol.[5] The choice between these strong acids is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form.[5]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), neat TFA[3][5] | 4M in Dioxane, 1M-4M in Methanol (MeOH) or Ethyl Acetate (EtOAc)[5][8] |
| Reaction Time | Generally fast (30 mins to a few hours)[5] | Can be very rapid (e.g., 30 mins with 4M HCl in dioxane)[5] |
| Product Form | Trifluoroacetate salt, often oily and difficult to crystallize[5] | Hydrochloride salt, frequently a crystalline solid aiding purification[5][9] |
| Selectivity | Can be less selective, potentially cleaving other acid-sensitive groups[5] | Can offer better selectivity in some cases[8] |
| Handling | Volatile and corrosive, requires careful handling[10] | Gaseous or as a solution, also corrosive[10] |
For sterically hindered N-alkylated amines, more forcing conditions are often necessary. This may involve using higher concentrations of TFA (up to neat TFA) or employing a 4M solution of HCl in dioxane, which is a potent deprotecting agent.[1][6]
The Peril of the Liberated: Taming the Tert-Butyl Cation
A critical consideration in all acidic Boc deprotections is the fate of the liberated tert-butyl cation.[6] This highly reactive electrophile can lead to unwanted side reactions, most notably the alkylation of nucleophilic residues within the substrate or product, such as electron-rich aromatic rings or sulfur-containing functional groups.[6][11] This can be particularly problematic in complex molecules with multiple potential sites for alkylation.
To mitigate this risk, "scavengers" or "cation traps" are frequently added to the reaction mixture. These are nucleophilic species that react with the tert-butyl cation at a faster rate than the sensitive functionalities on the desired molecule.[6] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Anisole
-
Thioanisole
-
Cresol
-
Thiophenol [6]
The choice of scavenger depends on the nature of the substrate and the potential side reactions. For instance, thioanisole is particularly effective at preventing the alkylation of methionine residues in peptide synthesis.
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed deprotection of an N-alkylated Boc-amine.
Experimental Workflow
Caption: General workflow for acidic Boc deprotection.
Field-Proven Protocols
The following protocols are designed as robust starting points for the deprotection of N-alkylated amines. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Deprotection of a Hindered N-Alkyl Amine using TFA/DCM
This protocol is suitable for challenging substrates where standard conditions are insufficient.
Materials:
-
N-Alkyl Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Anisole (optional scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Alkyl Boc-protected amine in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]
-
To the stirred solution, add trifluoroacetic acid (TFA). For hindered amines, a 1:1 mixture of TFA and DCM is a good starting point. If necessary, neat TFA can be used.[1]
-
If the substrate is sensitive to alkylation, add a scavenger such as triethylsilane (5-10% v/v).[1]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For very hindered amines, the reaction may require several hours to overnight.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6]
-
For isolation of the free amine (optional, if the salt is not the desired product), dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected N-alkylated amine.
Protocol 2: Deprotection of an N-Alkyl Amine using 4M HCl in Dioxane
This protocol provides an alternative to TFA and often yields a crystalline hydrochloride salt that is easier to handle and purify.
Materials:
-
N-Alkyl Boc-protected amine
-
4M solution of HCl in 1,4-dioxane
-
Methanol or DCM (optional co-solvent)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Alkyl Boc-protected amine in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting amine hydrochloride salt can often be isolated by precipitation. Add anhydrous diethyl ether to the residue and triturate to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Troubleshooting and Advanced Strategies
| Issue | Potential Cause(s) | Recommended Solutions |
| Incomplete or Sluggish Reaction | • Steric hindrance around the N-Boc group.• Insufficient acid strength or concentration.[6] | • Increase the concentration of TFA (up to neat) or use 4M HCl in dioxane.• Increase the reaction time or gently warm the reaction (use caution with volatile reagents).• Ensure the substrate is fully dissolved; consider a different solvent system.[6] |
| Formation of Side Products (+56 Da by MS) | • Alkylation of nucleophilic sites by the tert-butyl cation.[6] | • Add a scavenger to the reaction mixture (e.g., TIS, anisole, thioanisole).[6] |
| Cleavage of Other Acid-Labile Groups | • The deprotection conditions are too harsh for the substrate. | • Use milder acidic conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[12][13]• Explore non-protic Lewis acid-mediated deprotection (e.g., ZnBr₂).[12]• Consider alternative methods like thermal deprotection for certain substrates.[7][12] |
For particularly sensitive substrates containing other acid-labile functionalities, milder acidic conditions may be required. Aqueous phosphoric acid[6] or p-toluenesulfonic acid (pTSA) can be effective alternatives to TFA and HCl. In some cases, thermal deprotection in a suitable solvent can effect Boc cleavage without the need for any acid.[7]
Conclusion
The acidic removal of the Boc group from N-alkylated products, while mechanistically straightforward, requires careful consideration of substrate-specific factors, particularly steric hindrance. By understanding the underlying principles, judiciously selecting the acidic reagent and conditions, and employing cation scavengers when necessary, researchers can confidently and efficiently deprotect even the most challenging N-alkylated amines. The protocols and strategies outlined in this guide provide a solid foundation for navigating this critical transformation in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. mcours.net [mcours.net]
- 13. mdpi.com [mdpi.com]
Mastering Sequential Functionalization: A Guide to Using 3-Bromo-N-methyl-N-boc-propylamine as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Protected, N-Methylated Linker
In the intricate world of drug design and complex molecule synthesis, bifunctional linkers are indispensable tools for connecting distinct molecular entities.[1] 3-Bromo-N-methyl-N-boc-propylamine stands out as a particularly strategic building block. Its design incorporates three key features that offer exceptional control over synthetic pathways:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a bromoalkane for nucleophilic substitution (S(_N)2) reactions and a tert-butyloxycarbonyl (Boc)-protected secondary amine.[2] This orthogonality allows for sequential, controlled functionalization.
-
Boc Protection: The Boc group is a robust protecting group, stable under a wide range of non-acidic conditions, yet easily and cleanly removable with acid.[3] This enables the unmasking of the secondary amine at the desired synthetic stage for subsequent coupling reactions.
-
N-Methylation: The presence of a methyl group on the nitrogen atom is a subtle but powerful feature. In the context of drug development, particularly for modalities like Proteolysis Targeting Chimeras (PROTACs), N-methylation can enhance metabolic stability, improve cell permeability by reducing the number of hydrogen bond donors, and influence the conformational flexibility of the linker, which can be critical for biological activity.[4][5]
This guide provides a comprehensive overview of the applications and detailed protocols for utilizing this compound as a versatile bifunctional linker.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 828272-19-1 | [6] |
| Molecular Formula | C₉H₁₈BrNO₂ | [6] |
| Molecular Weight | 252.15 g/mol | [6] |
| Appearance | Light yellow oil | [7] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and THF. |
Experimental Workflows: A Step-by-Step Approach to Sequential Functionalization
The core utility of this compound lies in its capacity for sequential reactions. The general workflow involves an initial nucleophilic substitution at the electrophilic bromopropyl group, followed by the deprotection of the Boc group to reveal the secondary amine for a subsequent coupling reaction.
Caption: General workflow for sequential functionalization.
Detailed Application Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common applications of this compound.
Protocol 1: O-Alkylation of a Phenolic Nucleophile
This protocol details the reaction of this compound with a model phenolic compound, 4-hydroxybenzaldehyde. The resulting ether linkage is a common motif in medicinal chemistry.
Materials:
-
4-hydroxybenzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired O-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions. Cesium carbonate can be used for less reactive phenols.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction.
-
Temperature: Heating to 80 °C increases the reaction rate for this type of alkylation.
Protocol 2: N-Alkylation of a Heterocyclic Amine
This protocol describes the alkylation of imidazole, a common nitrogen-containing heterocycle, with this compound.
Materials:
-
Imidazole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates imidazole, driving the reaction forward.
-
Solvent: THF is an appropriate aprotic solvent for reactions involving sodium hydride.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.
Protocol 3: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to unmask the secondary amine, preparing the molecule for the next synthetic step.
Caption: Workflow for Boc deprotection of the linker.
Materials:
-
Boc-protected intermediate (from Protocol 1 or 2)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine. The product is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Acid: TFA is a strong acid that efficiently cleaves the Boc group, generating volatile byproducts (isobutylene and CO₂) that are easily removed. An alternative is using a solution of HCl in an organic solvent like dioxane.[8]
-
Temperature: Starting the reaction at 0 °C helps to control any potential exotherm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in alkylation | Insufficiently strong base; Poor solubility of reactants; Steric hindrance. | Use a stronger base (e.g., NaH, Cs₂CO₃); Change to a more suitable solvent (e.g., DMF, DMSO); Increase reaction temperature and time.[8] |
| Incomplete Boc deprotection | Insufficient acid; Short reaction time. | Increase the equivalents of TFA or extend the reaction time; Monitor carefully by LC-MS. |
| Side reactions | Over-alkylation of amine nucleophiles; Reaction with other functional groups. | Use a 1:1 stoichiometry of amine to alkylating agent; Protect other sensitive functional groups if necessary. |
| Purification difficulties | Product co-elutes with starting material or byproducts. | Optimize the mobile phase for column chromatography; Consider derivatization to aid separation.[7] |
Conclusion
This compound is a highly valuable and versatile bifunctional linker that provides chemists with a powerful tool for the controlled and sequential assembly of complex molecules. Its unique combination of orthogonal reactivity, robust protection, and the strategic inclusion of an N-methyl group makes it particularly well-suited for applications in modern drug discovery, including the synthesis of PROTACs and other targeted therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
The Versatile Building Block: 3-Bromo-N-methyl-N-boc-propylamine in Modern Medicinal Chemistry
Welcome to a detailed guide on the strategic applications of 3-Bromo-N-methyl-N-boc-propylamine (tert-butyl (3-bromopropyl)(methyl)carbamate), a key bifunctional reagent in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures. Herein, we move beyond simple catalog data to provide in-depth protocols, mechanistic rationale, and practical insights gleaned from established synthetic principles.
Introduction: A Tale of Two Handles
At its core, this compound (CAS 828272-19-1) is a deceptively simple molecule with powerful, orthogonal reactivity. Its structure features two key functionalities:
-
An Electrophilic "Handle": The primary alkyl bromide serves as a potent electrophile, ideal for forming stable carbon-heteroatom bonds through nucleophilic substitution (alkylation).
-
A Protected Nucleophile: The N-methyl amine is masked with a tert-butyloxycarbonyl (Boc) group. This robust protecting group is stable to a wide range of nucleophilic and basic conditions used for alkylation, yet can be cleanly removed under acidic conditions to unmask a secondary amine for subsequent elaboration.
This dual nature makes it an exceptional linker or side-chain precursor for introducing a flexible, N-methylated three-carbon chain into a wide array of molecular scaffolds.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 828272-19-1 | [1] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1] |
| Molecular Weight | 252.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 268.4 ± 19.0 °C (Predicted) | |
| Density | 1.254 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate |
Synthesis of the Reagent: An Ounce of Preparation
Before application, it is crucial to understand the synthesis of the title compound. A common and reliable method is the Appel-type bromination of the corresponding alcohol. This ensures a high-purity starting material for your subsequent reactions.
Protocol 1: Synthesis of this compound
This protocol details the conversion of tert-butyl (3-hydroxypropyl)(methyl)carbamate to the target alkyl bromide.
Caption: Workflow for the synthesis of the title compound.
Materials:
-
tert-Butyl (3-hydroxypropyl)(methyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel
-
Petroleum Ether / Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 equiv) and dissolve in anhydrous DCM.
-
Reagent Addition: Add triphenylphosphine (1.3 equiv). Cool the resulting solution to 0 °C in an ice bath.
-
Bromination: Slowly add carbon tetrabromide (1.3 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with aqueous Na₂CO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether (e.g., 5-10% ethyl acetate), to yield this compound as a light yellow oil.
Application in Medicinal Chemistry: Protocols and Rationale
The true utility of this reagent lies in its application as a bifunctional linker. Below are two core protocols demonstrating its versatility.
Application 1: N- or O-Alkylation for Side Chain Introduction
This reagent is highly effective for alkylating nucleophilic nitrogen or oxygen atoms within heterocyclic systems or phenols, a common strategy for modulating solubility, metabolic stability, or target engagement.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. A non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred for O-alkylation of phenols or N-alkylation of less basic heterocycles (e.g., indoles, carbazoles). Stronger bases like Sodium Hydride (NaH) can be used but require strictly anhydrous conditions to avoid quenching.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the base's cation and do not interfere with the SN2 reaction.
-
Temperature: Many reactions proceed efficiently at room temperature to 60 °C. Higher temperatures (80-100 °C) may be required for less reactive nucleophiles, but the thermal stability of the Boc group should be considered (generally stable up to ~120 °C).
Protocol 2: General Procedure for Alkylation of a Phenol or N-H Heterocycle
Caption: Workflow for heterocycle or phenol alkylation.
Materials:
-
Nucleophilic substrate (phenol, indole, etc.) (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous DMF or MeCN
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
Procedure:
-
Setup: To a round-bottom flask, add the nucleophilic substrate (1.0 equiv) and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvation: Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Alkylation: Add a solution of this compound (1.2 equiv) in DMF dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous phase with ethyl acetate (3x).
-
Washing & Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired alkylated product.
Application 2: A Building Block for PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its degradation. The linker connecting the two ligands is critical for efficacy. Our title compound is an excellent starting point for a PROTAC linker, providing a short, N-methylated chain that can influence cell permeability and the geometry of the crucial ternary complex.
Trustworthiness Through Self-Validation: The synthetic sequence described below is self-validating. The successful consumption of the alkyl bromide (Step 1) and the subsequent appearance of a free amine after Boc deprotection (Step 2), confirmed by LC-MS, validates the progression to the final amide coupling (Step 3).
Protocol 3: Sequential Synthesis of a PROTAC-type Molecule
This generalized protocol outlines the sequential coupling of two ligands (L1 and L2) using this compound as the core linker.
Caption: Sequential coupling for PROTAC synthesis.
Procedure:
Part A: Coupling the First Ligand
-
Follow Protocol 2 to couple your first ligand (L1, containing a nucleophilic OH or NH group) to this compound. Purify the resulting intermediate, L1-linker-Boc .
Part B: Boc Deprotection
-
Setup: Dissolve the L1-linker-Boc intermediate (1.0 equiv) in Dichloromethane (DCM) or 1,4-Dioxane.
-
Acidolysis: Add an excess of a strong acid. Commonly used reagents include 20-50% Trifluoroacetic Acid (TFA) in DCM or 4M HCl in 1,4-Dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material and the appearance of the deprotected amine product.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine salt (e.g., TFA or HCl salt) is often used directly in the next step without further purification.
Part C: Coupling the Second Ligand
-
Setup: To a round-bottom flask, add the second ligand containing a carboxylic acid (L2-COOH, 1.0 equiv), a peptide coupling reagent such as HATU (1.1 equiv), and dissolve in anhydrous DMF.
-
Activation: Add a hindered organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv) and stir for 5 minutes.
-
Coupling: Add a solution of the deprotected amine salt from Part B (1.1 equiv) in DMF. Ensure enough DIPEA is present to neutralize the amine salt and facilitate the coupling.
-
Reaction: Stir at room temperature for 2-16 hours until the reaction is complete by LC-MS.
-
Workup and Purification: Perform a standard aqueous workup (e.g., dilute with water, extract with EtOAc) and purify the final product by reverse-phase HPLC or silica gel chromatography to yield the target molecule.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.
-
Storage: Store at -20°C, protected from light, and under an inert nitrogen atmosphere.
By understanding the fundamental reactivity and applying these robust, well-reasoned protocols, researchers can effectively employ this compound to accelerate their drug discovery programs.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-N-methyl-N-boc-propylamine
Abstract
This technical guide provides an in-depth analysis and detailed protocols for conducting nucleophilic substitution reactions on the versatile building block, tert-butyl (3-bromopropyl)(methyl)carbamate, also known as 3-Bromo-N-methyl-N-boc-propylamine. As a primary alkyl bromide, this substrate is an ideal candidate for SN2 reactions, enabling the facile introduction of a protected N-methyl-N-boc-propylamine moiety onto a wide range of nucleophiles. This document elucidates the mechanistic underpinnings of the reaction, explores the critical parameters influencing its success—including nucleophile choice, solvent effects, and temperature control—and offers validated, step-by-step protocols for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Utility of this compound
This compound (CAS 828272-19-1) is a bifunctional synthetic intermediate of significant value.[1][2] Its structure incorporates a reactive primary alkyl bromide for covalent bond formation and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc group is a cornerstone of modern organic synthesis, prized for its exceptional stability under basic, nucleophilic, and many reductive conditions, yet it is readily and cleanly cleaved under mild acidic conditions.[3][4] This orthogonality allows for the selective unmasking of the secondary amine post-substitution, paving the way for subsequent synthetic transformations.
This guide moves beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring that researchers can not only replicate the protocols herein but also rationally adapt them to new synthetic challenges.
Mechanistic Framework: The SN2 Pathway
The reaction of this compound with a nucleophile proceeds reliably through a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is dictated by the substrate's structure as a primary alkyl halide, which is sterically unhindered and thus highly accessible to nucleophilic attack.[6]
The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion (the leaving group) is simultaneously displaced.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7]
Figure 1: General SN2 reaction pathway for this compound.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The success of the SN2 reaction hinges on the judicious selection of several key parameters. Understanding their individual and collective impact is crucial for achieving high yield and purity.
The Nucleophile: The Driving Force of the Reaction
The nature of the nucleophile is paramount. Stronger nucleophiles accelerate the reaction. A wide variety of nucleophiles can be employed, including:
-
Nitrogen Nucleophiles: Primary and secondary amines, azides (e.g., NaN₃), anilines.
-
Oxygen Nucleophiles: Alkoxides, phenoxides, carboxylates.
-
Sulfur Nucleophiles: Thiolates, thiophenoxides.
-
Carbon Nucleophiles: Cyanides (e.g., KCN), enolates.
When using primary amines, over-alkylation to form a tertiary amine can be a competitive side reaction. This can often be suppressed by using a large excess (3-5 equivalents) of the primary amine nucleophile.[8]
The Solvent: The Key to Nucleophile Reactivity
Solvent choice is arguably the most critical factor for an efficient SN2 reaction.
-
Recommended Solvents (Polar Aprotic): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone are the solvents of choice.[6][9] These solvents excel at solvating the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but interact only weakly with the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[10] For instance, the reaction of bromoethane with potassium iodide is reported to be 500 times faster in acetone than in methanol.[6]
-
Solvents to Avoid (Polar Protic): Water, methanol, and ethanol should generally be avoided. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it, lowers its energy, and sterically hinders its approach to the electrophilic carbon.[5][6] This significantly reduces nucleophilicity and slows the reaction rate.
The Base: Maintaining a Productive Environment
When the nucleophile is neutral (e.g., an amine or thiol), a non-nucleophilic base is often required to neutralize the proton that is lost upon substitution, preventing the formation of an unreactive ammonium/sulfonium salt.
-
Recommended Bases:
-
Organic Bases: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent, particularly for phenoxide and thiolate nucleophiles, as they are generally insoluble in organic solvents and can be easily filtered off during workup.
-
Temperature and Concentration
As per the Arrhenius equation, increasing the temperature generally increases the reaction rate. For most common nucleophiles, reactions can be conducted between room temperature and 80 °C. Less reactive nucleophiles may require higher temperatures (e.g., 100-120 °C), but care should be taken to monitor for potential decomposition. Since the reaction is bimolecular, maintaining adequate concentrations (typically 0.1 M to 1.0 M) of both the substrate and nucleophile is necessary for practical reaction times.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common and representative nucleophilic substitution reactions.
Figure 2: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of tert-butyl methyl(3-(pyrrolidin-1-yl)propyl)carbamate
-
Materials:
-
This compound (1.0 equiv.)
-
Pyrrolidine (1.5 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Acetonitrile (MeCN)
-
Reaction vial with stir bar
-
Standard workup and purification equipment
-
-
Procedure:
-
To a reaction vial, add this compound (e.g., 252 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (5 mL).
-
Add pyrrolidine (107 mg, 1.5 mmol, 126 µL).
-
Seal the vial and stir the mixture vigorously at 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
-
Protocol 2: Synthesis of tert-butyl (3-azidopropyl)(methyl)carbamate
-
Materials:
-
This compound (1.0 equiv.)
-
Sodium azide (NaN₃, 1.2 equiv.)
-
Dimethylformamide (DMF)
-
Standard workup and purification equipment
-
-
Procedure:
-
CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve this compound (e.g., 252 mg, 1.0 mmol) in DMF (5 mL).
-
Add sodium azide (78 mg, 1.2 mmol).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic solution thoroughly with water (4 x 15 mL) to remove DMF and residual azide, followed by a final wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.
-
Data Summary Table
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | Pyrrolidine | K₂CO₃ | MeCN | 60 | 4-6 | 85-95% |
| 2 | Sodium Azide | N/A | DMF | 50 | 3-5 | >90% |
| 3 | Sodium Phenoxide | N/A | DMF | 70 | 6-8 | 80-90% |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poorly reactive nucleophile.2. Use of a protic solvent.3. Insufficient temperature. | 1. Switch to a stronger nucleophile or use a catalyst (e.g., NaI for other alkyl halides).2. Ensure the solvent is a polar aprotic type (DMF, MeCN, DMSO).3. Increase the reaction temperature in 10-20 °C increments. |
| Formation of Side Products | 1. Over-alkylation with primary amine nucleophiles.2. Elimination (E2) pathway competing. | 1. Use a large excess (3-5 equiv.) of the primary amine.2. This is unlikely for a primary bromide but could occur with a very strong, sterically hindered base. Use a weaker, non-hindered base like K₂CO₃. |
| Difficult Purification | 1. Incomplete reaction.2. Co-elution of product with starting material. | 1. Drive the reaction to completion by increasing time or temperature.2. Optimize the solvent system for column chromatography; a less polar system may improve separation. |
Conclusion
This compound is a robust and reliable substrate for constructing a diverse array of molecules via the SN2 reaction. Success is predicated on a rational understanding of the reaction mechanism and the careful selection of conditions. The use of polar aprotic solvents is critical to unleashing the full power of the chosen nucleophile. The protocols and guidelines presented in this document provide a solid foundation for the effective application of this valuable synthetic building block, enabling researchers to confidently advance their synthetic campaigns.
References
- 1. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 828272-19-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
A Strategic Guide to Base Selection for Alkylation Reactions with tert-Butyl (3-bromopropyl)(methyl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (3-bromopropyl)(methyl)carbamate is a highly versatile bifunctional reagent extensively utilized in pharmaceutical and synthetic chemistry. Its structure, featuring a reactive primary alkyl bromide and a stable tert-butyloxycarbonyl (Boc)-protected secondary amine, makes it an ideal building block for introducing a three-carbon methylamino linker into diverse molecular scaffolds. This is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide.
The success of this alkylation hinges critically on the selection of an appropriate base. The base's primary role is often to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity for an efficient reaction. However, an injudicious choice of base can lead to a cascade of undesirable side reactions, primarily E2 elimination, which dramatically reduces the yield of the desired product. This guide provides a comprehensive framework for rationally selecting the optimal base, ensuring high-yield, clean, and predictable outcomes. We will explore the underlying chemical principles, present a decision-making workflow, and provide detailed, field-proven protocols for various classes of nucleophiles.
Section 1: The Fundamental Dichotomy: Substitution (SN2) vs. Elimination (E2)
At the heart of this alkylation lies the competition between two pathways: SN2 and E2.[1] While tert-butyl (3-bromopropyl)(methyl)carbamate is a primary alkyl halide, which inherently favors the SN2 pathway, the presence of a strong or sterically hindered base can significantly promote the E2 pathway.[2][3]
-
SN2 (Substitution): The desired pathway. The nucleophile directly attacks the carbon atom bearing the bromine, displacing it in a single, concerted step to form a new C-Nu bond. This pathway is favored by strong, unhindered nucleophiles and is generally preferred for primary alkyl halides.
-
E2 (Elimination): The primary competing pathway. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide. This results in the undesired byproduct, tert-butyl allyl(methyl)carbamate. This pathway is favored by strong, sterically hindered bases.[3]
Understanding and controlling this competition is paramount for a successful alkylation.
Figure 1: Competing SN2 and E2 reaction pathways.
Section 2: A Decision Framework for Optimal Base Selection
The rational selection of a base is not arbitrary; it follows a logical progression based on the properties of the nucleophile and the desired reaction outcome. The ideal base should be sufficiently strong to completely deprotonate the nucleophile without being overly reactive to the point of promoting elimination or other side reactions.
Step 1: Analyze the Nucleophile's Acidity (pKa)
The most crucial factor is the pKa of the nucleophile you intend to alkylate. For deprotonation to be effective and drive the reaction forward, the conjugate acid of the chosen base should have a pKa value at least 2-4 units higher than the pKa of the nucleophile.[4] This ensures that the acid-base equilibrium lies far to the side of the deprotonated, and thus more reactive, nucleophile.
Step 2: Evaluate Base Strength, Sterics, and Nucleophilicity
Bases can be broadly categorized based on their strength, size (steric hindrance), and inherent nucleophilicity.
-
Strength (pKa of Conjugate Acid): Determines the ability to deprotonate the nucleophile.
-
Steric Hindrance: Bulky bases are poor nucleophiles, which is desirable as it prevents them from competing with the intended nucleophile.[5] However, very bulky bases can preferentially act as E2-promoting agents.[3]
-
Nucleophilicity: The base itself should ideally be non-nucleophilic to avoid reacting directly with the alkyl bromide.
Step 3: Select an Appropriate Solvent
Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Tetrahydrofuran (THF) are generally the solvents of choice for SN2 reactions. They effectively solvate the counter-ion of the base (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.
The following table provides a comparative overview of commonly used bases for alkylation reactions.
| Base | Conjugate Acid pKa | Type | Common Solvents | Recommended For (Nucleophile pKa Range) |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Weak, Non-nucleophilic | DMF, MeCN, Acetone | Phenols, Thiols, anilines (~8-12) |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (for HCO₃⁻) | Weak, Non-nucleophilic | DMF, MeCN, THF | Phenols, Thiols, Carbamates (~8-12)[6] |
| DIPEA (Hünig's Base) | ~10.8 | Hindered, Non-nucleophilic | DCM, MeCN, THF | Acid scavenger for neutral amines |
| Sodium tert-butoxide (NaOtBu) | ~17 | Strong, Hindered, Nucleophilic | THF, Dioxane | Alcohols, some C-H acids (~15-18) |
| Sodium Hydride (NaH) | ~35 (for H₂) | Strong, Non-nucleophilic | THF, DMF | Alcohols, Amides, Malonates (~15-25) |
| LDA, KHMDS | ~36-37 | Very Strong, Hindered | THF | Esters, Ketones, Amides (~25-35) |
pKa values are approximate and can vary with solvent.[5][7][8]
Figure 2: Decision workflow for base selection.
Section 3: Experimental Protocols
The following protocols are robust starting points for common alkylation scenarios. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: O-Alkylation of a Phenol
This protocol is suitable for nucleophiles with a pKa in the 8-12 range. Potassium carbonate is a cost-effective and easy-to-handle base for this transformation.
-
Objective: To alkylate 4-methoxyphenol with tert-butyl (3-bromopropyl)(methyl)carbamate.
-
Reagents:
-
4-methoxyphenol (1.0 eq)
-
tert-Butyl (3-bromopropyl)(methyl)carbamate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyphenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl (3-bromopropyl)(methyl)carbamate to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: C-Alkylation of a Carbon Nucleophile
This protocol is designed for C-H acids like dialkyl malonates or β-ketoesters (pKa ~13-20). Sodium hydride is a powerful, non-nucleophilic base ideal for generating the required enolate.
-
Objective: To alkylate diethyl malonate with tert-butyl (3-bromopropyl)(methyl)carbamate.
-
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate (1.1 eq)
-
tert-Butyl (3-bromopropyl)(methyl)carbamate (1.0 eq)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF to the washed NaH and cool the flask to 0 °C in an ice bath.
-
Dissolve diethyl malonate in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation (hydrogen evolution will cease).
-
Dissolve tert-butyl (3-bromopropyl)(methyl)carbamate in anhydrous THF and add it dropwise to the enolate solution.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion (typically 6-18 hours), cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
-
Protocol 3: N-Alkylation of a Secondary Amine
When the nucleophile is a neutral secondary amine, the base acts as an acid scavenger to neutralize the HBr formed during the reaction. A hindered, non-nucleophilic amine base is ideal to prevent it from competing in the alkylation.
-
Objective: To alkylate morpholine with tert-butyl (3-bromopropyl)(methyl)carbamate.
-
Reagents:
-
Morpholine (1.0 eq)
-
tert-Butyl (3-bromopropyl)(methyl)carbamate (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add morpholine, DIPEA, and anhydrous acetonitrile.
-
Add tert-butyl (3-bromopropyl)(methyl)carbamate to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure to remove the solvent and excess DIPEA.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous citric acid solution to remove residual morpholine, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Section 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Base not strong enough to deprotonate nucleophile.2. Insufficient temperature.3. Reagents (especially solvent) not anhydrous. | 1. Re-evaluate pKa values and choose a stronger base (see Fig. 2).2. Increase reaction temperature.3. Use freshly dried solvents and flame-dry glassware. |
| Significant E2 Byproduct | 1. Base is too strong or sterically hindered.2. High reaction temperature. | 1. Switch to a less hindered or weaker base (e.g., K₂CO₃ instead of NaOtBu).2. Run the reaction at a lower temperature for a longer time. |
| Multiple Alkylation Products | Nucleophile has multiple reactive sites or product is more nucleophilic than starting material. | Use a larger excess of the nucleophile to favor mono-alkylation. |
| Base Reacts as Nucleophile | The chosen base is nucleophilic (e.g., hydroxide, methoxide). | Select a non-nucleophilic base of similar strength (e.g., NaH instead of NaOMe, or DIPEA instead of triethylamine). |
Conclusion
The successful alkylation of nucleophiles with tert-butyl (3-bromopropyl)(methyl)carbamate is a powerful synthetic tool, but it is not without its challenges. The competition between SN2 and E2 pathways necessitates a careful and rational approach to reaction design. By systematically evaluating the nucleophile's pKa, selecting a base with appropriate strength and steric properties, and utilizing a suitable solvent system, researchers can reliably maximize the yield of the desired substitution product. The protocols and decision frameworks provided in this guide serve as a robust foundation for achieving clean, high-yielding, and predictable results in the synthesis of complex molecules for drug discovery and development.
References
- 1. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Troubleshooting Guide: Diagnosing and Resolving Low-Yield Alkylation
Answering the call of complex molecular synthesis, 3-Bromo-N-methyl-N-boc-propylamine serves as a critical building block for introducing a protected methylaminopropyl moiety, a common structural motif in pharmacologically active compounds.[1][] However, its utility is often challenged by difficulties in achieving high yields during N-alkylation reactions. The interplay of steric factors, reaction kinetics, and potential side reactions can create a frustrating landscape for even experienced chemists.
This Technical Support Center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals encountering these challenges. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles at play. This guide moves beyond simple protocols to offer a diagnostic, in-depth analysis of common failure points and a systematic approach to reaction optimization.
This section addresses the most pressing issues encountered during alkylation reactions with this compound. Each question is structured to help you identify the root cause of the problem and implement effective solutions.
Q1: Why is my N-alkylation yield with this compound consistently low?
A low yield in this SN2 reaction is rarely due to a single factor. It's typically a result of suboptimal conditions that fail to adequately favor the desired nucleophilic substitution pathway. Let's dissect the primary culprits.
A. Steric Hindrance
The SN2 reaction is notoriously sensitive to steric bulk around the reaction centers.[3][4] In this case, steric hindrance can arise from both your nucleophile and the electrophile, this compound.
-
Electrophile: The tert-butoxycarbonyl (Boc) group is bulky. While it's attached to the nitrogen and not the reacting carbon, it can influence the conformational freedom of the propyl chain, potentially hindering the ideal "backside attack" trajectory required for the SN2 mechanism.[5][6]
-
Nucleophile: If your substrate (the amine or other nucleophile you are trying to alkylate) is sterically demanding (e.g., a secondary amine with large substituents, or an aniline with ortho-substituents), the energy barrier for the reaction will be significantly higher.[7]
dot
Caption: Steric hindrance from a bulky nucleophile and the electrophile leads to a high-energy, crowded transition state, resulting in poor reaction yields.
B. Suboptimal Base and Reaction Conditions
The choice of base is critical and must be matched to the pKa of your nucleophile.
-
Insufficient Deprotonation: If the base is too weak, the concentration of the deprotonated, active nucleophile will be too low to drive the reaction forward. For example, using a mild base like K₂CO₃ for a weakly acidic N-H bond (e.g., in a secondary amine) may result in a stalled reaction. Most simple alkylamines have conjugate acid pKa values in the 10-11 range, requiring a sufficiently strong base for deprotonation.[8][9]
-
Promotion of Side Reactions: A very strong and/or sterically hindered base (e.g., potassium tert-butoxide, KOtBu) can favor the E2 elimination pathway, especially at elevated temperatures.[7][10] This leads to the formation of an undesired alkene byproduct.
The solvent plays a key role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "naked" and reactive. Protic solvents (e.g., ethanol, water) will solvate and deactivate the nucleophile through hydrogen bonding, drastically slowing the reaction rate.
C. Competing Side Reactions
Besides a slow reaction rate, low yields are often caused by the consumption of starting materials in undesired pathways.
-
Elimination (E2): As mentioned, a strong base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of N-Boc-N-methylallylamine. This is more likely with hindered bases and higher temperatures.
-
Reagent Degradation/Hydrolysis: this compound can degrade upon prolonged storage, especially if exposed to moisture. Hydrolysis of the bromide to a hydroxyl group renders the reagent inactive for alkylation. Always use a fresh or properly stored reagent and ensure anhydrous reaction conditions.[11]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A complex TLC profile is a clear indicator of side reactions. By understanding the potential byproducts, you can better diagnose the issue.
| Compound | Expected Relative Rf | Identification Notes |
| Starting Nucleophile (Your Amine) | Variable | Should be one of your starting spots. Its polarity depends on its structure. |
| This compound | High | This electrophile is relatively nonpolar and should have a high Rf value in typical solvent systems (e.g., EtOAc/Hexanes).[12] |
| Desired Alkylated Product | Intermediate to Low | Generally more polar than the starting electrophile, especially if the starting nucleophile was polar. |
| Elimination Product | High | N-Boc-N-methylallylamine is nonpolar, likely having an Rf similar to or slightly higher than the starting bromo-compound. |
| Hydrolysis Product | Low | The corresponding alcohol, N-Boc-N-methyl-3-hydroxypropylamine, is significantly more polar and will have a much lower Rf.[11] |
Q3: How can I systematically optimize my reaction conditions to improve the yield?
Optimization should be a logical, stepwise process. Avoid changing multiple variables at once.
1. Screen the Base: The base is often the most influential variable.
- Start Mild: For acidic N-H bonds (e.g., indoles, sulfonamides), begin with potassium or cesium carbonate (K₂CO₃, Cs₂CO₃).
- Increase Strength: For less acidic amines or alcohols, move to stronger bases like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).[10] Use NaH at 0 °C to room temperature and be cautious of its pyrophoric nature.
- Consider Bulk: If elimination is a problem, switch from a hindered base like KOtBu to a less bulky one like NaH.
2. Optimize Solvent and Temperature:
- Solvent: Always use a dry, polar aprotic solvent. DMF is an excellent starting point. If you suspect solvent-reagent incompatibility, try DMSO or acetonitrile.
- Temperature: Start at room temperature. If the reaction is slow, gently heat to 40-60 °C. Avoid high temperatures (>80 °C) which can promote elimination and decomposition. For highly reactive systems, cooling to 0 °C may be necessary to control the reaction.[10]
3. Use a Catalyst (Finkelstein Reaction):
- Adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. The iodide displaces the bromide in situ to form the more reactive iodo-analogue, which is a better leaving group and reacts faster in SN2 substitutions.
dot
Caption: A systematic workflow for troubleshooting and optimizing the N-alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle this compound? This reagent should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) at -20°C for long-term stability.[11] It is sensitive to moisture and light. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q2: Is the Boc group stable under my planned alkylation conditions? The Boc protecting group is renowned for its stability to basic and nucleophilic conditions.[13][14] It will remain intact with common bases like NaH, K₂CO₃, and even KOtBu. The Boc group is primarily labile to strong acids (e.g., TFA, HCl).[15] Therefore, ensure your reaction workup is neutral or basic to avoid premature deprotection.
Q3: Can I use a protic solvent like ethanol for this reaction? It is strongly discouraged. Protic solvents will form hydrogen bonds with your deprotonated nucleophile, creating a solvent cage that severely hinders its ability to attack the electrophile. This will dramatically decrease the SN2 reaction rate. Always use polar aprotic solvents like DMF, DMSO, or acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine Nucleophile
This is a representative protocol and must be adapted based on the specific reactivity of your nucleophile.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add your amine substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.2 M solution). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (50 °C) can be applied.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Plate: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: On the baseline, spot the starting amine (SM), the bromo-reagent (E), and a co-spot (SM+E). As the reaction proceeds, spot the reaction mixture (RM).
-
Eluent: A good starting eluent is 30% ethyl acetate in hexanes. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin if a primary/secondary amine is present).
-
Interpretation: A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product, which is typically at an Rf between that of the two starting materials.
References
- 1. nbinno.com [nbinno.com]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 11. This compound | 828272-19-1 [amp.chemicalbook.com]
- 12. This compound | 828272-19-1 [chemicalbook.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Side Reactions of 3-Bromo-N-methyl-N-boc-propylamine
Prepared by: Senior Application Scientist, Synthesis & Development Division
Welcome to the technical support center for 3-Bromo-N-methyl-N-boc-propylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block for introducing the N-methyl-N-Boc-propylamine moiety. While a powerful reagent for nucleophilic substitution, its trifunctional nature can lead to specific, often predictable, side reactions. This document provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify, mitigate, and solve common experimental challenges.
Core Troubleshooting & Mechanistic Insights
This section addresses the most frequently encountered issues during reactions of this compound with nucleophiles. We delve into the causality behind each side reaction and provide actionable protocols to steer your experiment toward the desired outcome.
Issue 1: Formation of an Unexpected Azetidinium Byproduct
Question: My reaction is yielding a significant, often water-soluble, byproduct with a molecular weight corresponding to the loss of HBr from my starting material. I suspect intramolecular cyclization. Why is this happening and how can I prevent it?
Answer: You are likely observing the formation of the 1-methyl-1-(tert-butoxycarbonyl)azetidinium bromide salt. This is the most common and often most frustrating side reaction with this reagent.
Causality & Mechanism: The 1,3-relationship between the nitrogen atom and the bromine atom creates a perfect scenario for an intramolecular SN2 reaction. While the N-Boc group significantly reduces the nucleophilicity of the nitrogen by delocalizing its lone pair, it does not eliminate it entirely. Under certain conditions, particularly with thermal energy or prolonged reaction times, the nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromide. This 5-exo-tet cyclization is kinetically favorable and forms a stable, albeit strained, four-membered azetidinium ring.
Several factors can promote this unwanted pathway:
-
High Temperatures: Increased thermal energy provides the activation energy needed to overcome the reduced nucleophilicity of the Boc-protected amine.
-
Prolonged Reaction Times: The longer the starting material is present under reaction conditions, the greater the opportunity for the slower intramolecular reaction to occur.
-
Weakly Nucleophilic/Strongly Basic Conditions: If your external nucleophile is weak or sterically hindered, the intramolecular pathway can outcompete the desired intermolecular reaction.[1] Similarly, a non-nucleophilic base can promote cyclization by creating a more favorable environment for the internal attack.
-
Solvent Effects: Polar protic solvents can stabilize the developing charges in the transition state of the cyclization, potentially accelerating it.
Troubleshooting & Optimization Protocol:
-
Reduce Reaction Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired substitution. Start at 0 °C or even lower, and only warm to room temperature if necessary.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the cyclized byproduct.
-
Optimize Nucleophile/Base Concentration: Ensure your external nucleophile is present in a sufficient concentration (e.g., 1.2-1.5 equivalents) and is adequately activated. If a separate base is used, choose one that is strong enough to activate the nucleophile but is not excessively hindered.[2]
-
Solvent Choice: Favor polar aprotic solvents like DMF, DMSO, or Acetonitrile. These solvents effectively dissolve the reactants but are less likely to stabilize the intramolecular transition state compared to protic solvents.[3]
Issue 2: Competing Elimination Reaction (E2 Pathway)
Question: My mass spectrometry analysis shows the presence of N-Boc-N-methylallylamine, an isomer of my starting material. What is causing this elimination reaction?
Answer: You are observing a competing E2 (bimolecular elimination) reaction. This is a classic side reaction for alkyl halides, especially when a strong base is present.[3][4]
Causality & Mechanism: For elimination to occur, a base removes a proton from the carbon atom adjacent (beta) to the carbon bearing the leaving group (the bromide). In this case, your nucleophile or the base in the reaction mixture is acting as a base rather than a nucleophile, abstracting a proton from the C2 position of the propylamine chain. This initiates a cascade of electron movement, forming a double bond between C2 and C3 and expelling the bromide ion.
This pathway is favored by:
-
Strong and/or Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., alkoxides like t-BuOK, or LDA) or are sterically bulky (e.g., DBU, quinuclidine) often favor elimination over substitution.[1] Steric hindrance prevents the base from attacking the electrophilic carbon (SN2), making it more likely to abstract a more accessible proton from the beta-carbon (E2).[2]
-
High Temperatures: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (one molecule breaks into three).[3]
-
Solvent: While less impactful than the base, less polar solvents can favor E2 reactions.
Troubleshooting & Optimization Protocol:
-
Evaluate Your Nucleophile/Base System: If your nucleophile is also a strong base, consider using a weaker, less-hindered base to deprotonate it in situ if necessary. For example, when using a thiol nucleophile, a milder base like K₂CO₃ or Cs₂CO₃ is preferable to NaH or t-BuOK. For amine nucleophiles, often no additional base is needed, or a non-nucleophilic proton sponge can be used.
-
Lower the Reaction Temperature: As with cyclization, reducing the temperature will disproportionately slow the rate of elimination compared to substitution.
-
Choose an Appropriate Solvent: Use polar aprotic solvents (DMF, acetonitrile) which are known to favor SN2 reactions.[3]
Issue 3: Over-Alkylation of Amine Nucleophiles
Question: I am reacting this compound with a primary amine, but I am getting a significant amount of the di-alkylated product. How can I improve selectivity for mono-alkylation?
Answer: This is a common challenge in amine alkylation. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[5][6][7]
Causality & Mechanism: The initial SN2 reaction produces your desired secondary amine. However, the alkyl groups on this new amine are electron-donating, which can increase the electron density on the nitrogen, making it a stronger nucleophile than the primary amine you started with.[7] This more reactive product then successfully competes for the remaining this compound, leading to a tertiary amine byproduct.
Troubleshooting & Optimization Protocol:
-
Use an Excess of the Nucleophile: The most effective strategy is to alter the stoichiometry to use a large excess (3 to 10 equivalents) of the starting primary amine. Statistically, this makes it much more likely that the bromo-reagent will encounter and react with a molecule of the starting amine rather than the product.
-
Slow Addition of the Alkylating Agent: Instead of adding all the this compound at once, add it slowly or dropwise via a syringe pump over several hours. This keeps the concentration of the alkylating agent low at all times, minimizing the chance for the product to react again.[8]
-
Lower Temperature: Reducing the temperature can sometimes help modulate the reactivity differences, though stoichiometry control is generally more effective.
Data & Workflow Visualization
Table 1: Condition Selection Guide for Optimizing Reaction Pathways
| Parameter | Favors Desired SN2 Reaction | Favors Intramolecular Cyclization | Favors E2 Elimination |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., > 50 °C, reflux) | High (e.g., > 50 °C)[3] |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, N₃⁻, RSH + mild base) | Weak or no external nucleophile | Strong, sterically hindered base (e.g., t-BuOK, DBU)[2] |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO)[3] | Polar Protic (can stabilize transition state) | Less Polar / Aprotic |
| Reaction Time | Monitored and stopped at completion | Prolonged | Not a primary factor, but occurs at high temp |
| Concentration | High concentration of nucleophile | Dilute conditions can favor intramolecular reactions | Base concentration is key |
Reaction Pathway Diagrams
Caption: Desired intermolecular SN2 pathway.
Caption: Side reaction: Intramolecular cyclization.
Caption: Side reaction: E2 elimination pathway.
Frequently Asked Questions (FAQs)
Q1: What are the ideal "go-to" conditions for a clean SN2 reaction with a generic nucleophile (e.g., a phenol)? A1: For a moderately acidic nucleophile like a phenol, ideal starting conditions would be:
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Solvent: Anhydrous DMF or acetonitrile.
-
Temperature: Start at room temperature.
-
Stoichiometry: Use 1.1-1.2 equivalents of this compound.
-
Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from interfering.
Q2: How can I confirm the identity of the azetidinium byproduct? A2: The azetidinium salt is highly polar and often water-soluble. On LC-MS, it will appear at a very early retention time with an M+ peak corresponding to the cation (loss of the Br⁻ counter-ion). ¹H NMR is also very distinctive: you will see significant downfield shifts for the protons on and adjacent to the positively charged nitrogen, and the CH₂ groups of the ring will show characteristic splitting patterns.
Q3: Is the Boc group ever at risk of cleavage? A3: The Boc group is generally stable to basic and nucleophilic conditions.[9][10] However, it is highly sensitive to acid. If your reaction generates acidic byproducts (like HBr) that are not adequately scavenged by a base, you risk partial or complete cleavage of the Boc group. This would liberate the free secondary amine, which is a potent nucleophile and will rapidly cyclize or react with remaining starting material, complicating your mixture significantly. Always ensure a sufficient amount of base is present to neutralize any generated acid.
Q4: What is the best purification strategy for removing these byproducts? A4:
-
Azetidinium Salt: This byproduct is a salt and is highly polar. A simple aqueous workup can often remove the majority of it into the aqueous layer, while your desired, more nonpolar product remains in the organic layer (e.g., EtOAc, DCM).
-
Elimination Product: The alkene byproduct (N-Boc-N-methylallylamine) will have a polarity very similar to the starting material. Careful column chromatography on silica gel is typically required to separate it from your desired product.
-
Over-Alkylated Amines: These products can be challenging to separate. Converting the amine mixture to their hydrochloride salts and attempting recrystallization can sometimes work. Otherwise, meticulous column chromatography, potentially using a modified mobile phase (e.g., with a small percentage of triethylamine to reduce tailing), is necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Dialkylation Byproducts in Syntheses with 3-Bromo-N-methyl-N-boc-propylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge encountered during N-alkylation reactions: the formation of dialkylated byproducts when using 3-Bromo-N-methyl-N-boc-propylamine. Our goal is to equip you with the scientific rationale and practical protocols to control selectivity and maximize the yield of your desired mono-alkylated product.
Introduction: The Dialkylation Challenge
This compound is a valuable building block, particularly in the synthesis of polyamine analogs like spermidine and other complex nitrogen-containing molecules.[1][2] However, its reaction with primary amines can be complicated by over-alkylation, leading to the formation of a symmetrical dialkylated byproduct. This occurs because the desired mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second reaction with the alkylating agent.[3] Understanding and controlling this competing reaction is critical for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylated byproduct formation?
The fundamental issue lies in the relative nucleophilicity of the amines present in the reaction mixture. A primary amine (R-NH₂) reacts with this compound in an SN2 reaction to form the desired mono-alkylated secondary amine. However, this secondary amine product is itself a potent nucleophile, often more so than the starting primary amine due to the electron-donating effect of the newly added alkyl group. This enhanced reactivity makes it a prime candidate to react with a second molecule of the bromo-reagent, resulting in the undesired dialkylated tertiary amine.[3]
Q2: How does the Boc protecting group on the reagent influence this reaction?
The tert-butoxycarbonyl (Boc) group is an electron-withdrawing carbamate that reduces the nucleophilicity of the nitrogen atom it is attached to. In the reagent, this compound, this ensures that the nitrogen atom of the reagent itself does not compete as a nucleophile. The Boc group is stable under the basic conditions typically used for N-alkylation but can be readily removed under acidic conditions, making it an excellent choice for multi-step syntheses.[4]
Q3: What are the key reaction parameters I should control to minimize dialkylation?
Controlling the selectivity of the reaction hinges on manipulating conditions to favor the initial mono-alkylation over the subsequent dialkylation. The most critical parameters are:
-
Stoichiometry: Using an excess of the primary amine substrate relative to the this compound reagent increases the statistical probability that the alkylating agent will encounter and react with a molecule of the starting amine rather than the mono-alkylated product.
-
Reaction Temperature: Lower temperatures generally slow down the rate of both reactions, but can sometimes enhance selectivity.
-
Rate of Addition: Slow, dropwise addition of the bromo-reagent to the primary amine solution maintains a low instantaneous concentration of the alkylating agent, which significantly disfavors the second alkylation event.
-
Choice of Base and Solvent: The base and solvent system can influence the relative nucleophilicity of the amines and the reaction rates. Common conditions include using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF).[1][2][5]
Q4: Can I prevent the mono-alkylated product from reacting further?
Yes, a highly effective strategy involves "trapping" the mono-alkylated product as it forms. This can be accomplished by adding di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture after the initial alkylation is complete. The Boc₂O will selectively protect the newly formed, more nucleophilic secondary amine, rendering it unreactive towards any remaining bromo-reagent. This in situ protection is a powerful technique for preventing the formation of the dialkylated byproduct.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnose and resolve issues with dialkylation.
Issue 1: Significant Formation of Dialkylated Byproduct (>10%)
If you are observing a substantial amount of the dialkylated impurity in your reaction crude, as confirmed by LC-MS or NMR, consider the following optimization strategies.
The formation of the dialkylated product is a classic example of a consecutive reaction where the product of the first step is a reactant in the second. The key is to make the first reaction significantly faster than the second.
Caption: Reaction pathway showing desired mono-alkylation and subsequent undesired dialkylation.
| Strategy | Rationale |
| Adjust Stoichiometry | Increase the molar excess of the primary amine (e.g., from 1.2 eq. to 3-5 eq.). This statistically favors the reaction of the bromo-reagent with the more abundant primary amine. |
| Slow Addition | Instead of adding the bromo-reagent all at once, use a syringe pump to add it over several hours. This keeps the concentration of the alkylating agent low, minimizing the chance of the mono-alkylated product reacting again. |
| Lower Temperature | Run the reaction at a lower temperature (e.g., 0 °C to room temperature instead of elevated temperatures). This slows down both reaction rates, but can improve selectivity. |
| Change Base/Solvent | A weaker base or a less polar solvent can sometimes decrease the rate of the second alkylation more than the first. Experiment with different conditions, for example, switching from DMF to acetonitrile.[5] |
Issue 2: Difficulty Separating Mono- and Di-alkylated Products
The structural similarity between the desired product and the byproduct can make purification challenging.
Caption: General workflow for the purification of the mono-alkylated product.
-
Preparation: Concentrate the crude reaction mixture after an appropriate aqueous workup. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexanes or dichloromethane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane). The less polar, dialkylated byproduct will typically elute before the more polar, mono-alkylated product which has a secondary amine capable of hydrogen bonding.
-
Gradient: Gradually increase the polarity of the mobile phase by adding methanol (e.g., increasing from 0% to 10% methanol in dichloromethane).
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure desired product.
Experimental Protocols
Protocol 1: Standard N-Alkylation (Prone to Dialkylation)
-
To a solution of the primary amine (1.0 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
This compound (1.1 eq.) is added in one portion.
-
The mixture is stirred at 50 °C for 12-18 hours.
-
After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is analyzed by LC-MS to determine the ratio of mono- to di-alkylated product.
Protocol 2: Optimized Protocol for Selective Mono-alkylation
-
A solution of the primary amine (3.0 eq.) and potassium carbonate (3.5 eq.) in acetonitrile (0.2 M) is prepared in a round-bottom flask equipped with a dropping funnel.
-
This compound (1.0 eq.) is dissolved in a minimal amount of acetonitrile and transferred to the dropping funnel.
-
The bromo-reagent solution is added dropwise to the stirred amine solution at room temperature over a period of 4-6 hours.
-
The reaction is stirred for an additional 12 hours at room temperature.
-
Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up as described in Protocol 1.
Protocol 3: Analytical Method for Product Analysis (LC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]⁺ ions for the starting amine, mono-alkylated product, and dialkylated byproduct.
References
- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Bromo-N-methyl-N-boc-propylamine
Welcome to the technical support center for the purification of crude 3-Bromo-N-methyl-N-boc-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this critical building block. Our approach is grounded in extensive laboratory experience and established chemical principles to help you navigate the common challenges associated with this process.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude this compound, primarily focusing on purification via silica gel column chromatography.
Question 1: My final product is a yellow oil, but the literature reports it as colorless to light yellow. How can I improve the color?
Answer: A persistent yellow color often indicates the presence of impurities. The most common culprits are residual triphenylphosphine oxide (if using an Appel-type bromination reaction), unreacted starting material, or degradation products.
-
Causality: Triphenylphosphine oxide (TPPO) is a common byproduct of reactions using triphenylphosphine and a bromine source (like CBr4) to convert alcohols to bromides.[1][2] TPPO can be challenging to remove completely by chromatography alone due to its polarity. Degradation can occur if the compound is exposed to excessive heat or acidic conditions, potentially leading to the loss of the Boc protecting group.[3][4]
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Ensure your silica gel is properly packed and that the solvent system provides good separation. A typical solvent system for this purification is a mixture of petroleum ether and ethyl acetate (e.g., 93:7 v/v).[1][2] You can try a shallower gradient or isocratic elution to improve separation from closely eluting impurities.
-
Pre-treatment of Crude Material: Before loading onto the column, you can perform a simple workup to remove the bulk of TPPO. One effective method is to dissolve the crude product in a minimal amount of a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. TPPO is often less soluble in such solvents and may precipitate out upon standing or cooling.
-
Charcoal Treatment: For stubborn color, a charcoal treatment can be effective. Dissolve the semi-purified product in a suitable solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this can sometimes lead to a loss of product.
-
Question 2: I'm seeing a spot on my TLC with a very low Rf value that stains with ninhydrin. What is this, and how do I get rid of it?
Answer: A ninhydrin-positive spot with a low Rf value is a strong indicator of a primary or secondary amine, which in this case is likely the deprotected product, 3-bromo-N-methylpropylamine.
-
Causality: The N-Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[3][4][5] During the reaction workup or even during chromatography on silica gel (which can be slightly acidic), the Boc group can be partially or fully cleaved.
-
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that any acidic reagents from the reaction are thoroughly quenched and neutralized during the workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is crucial.[1][2]
-
Use Neutralized Silica Gel: If you suspect the silica gel is causing deprotection, you can use deactivated or neutralized silica gel. This can be prepared by slurrying the silica gel in your chromatography eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
-
Minimize Contact Time: Do not let the crude product sit in acidic conditions for extended periods. Similarly, try to perform the column chromatography as efficiently as possible to minimize the contact time of the product with the silica gel.
-
Question 3: My column chromatography separation is poor, and the product is co-eluting with impurities. How can I improve the resolution?
Answer: Poor separation during column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
-
Causality: The choice of eluent is critical for achieving good separation. The polarity of the solvent system determines the retention factor (Rf) of the compounds on the TLC plate and their elution order from the column.[6] For flash column chromatography, an ideal Rf for the target compound is around 0.3.[6]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test different solvent ratios of petroleum ether (or hexanes) and ethyl acetate using TLC. The goal is to find a system where your product has an Rf of approximately 0.3 and is well-separated from all major impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor separation.
-
Column Dimensions and Loading: Use a column with the appropriate diameter and length for the amount of crude material you are purifying. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). Overloading the column is a common cause of poor separation.
-
Dry Loading: For compounds that are oils, dry loading onto the column can improve resolution. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of the packed column.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound? A1: Pure this compound is typically a colorless to light yellow oil at room temperature.[1][2]
Q2: What are the typical impurities I might encounter in the crude product? A2: Common impurities can include:
-
Unreacted starting material: tert-butyl (3-hydroxypropyl)(methyl)carbamate.
-
Reaction byproducts: Triphenylphosphine oxide (if using PPh3/CBr4).[1][2]
-
Deprotected product: 3-bromo-N-methylpropylamine.
-
Over-brominated or side-reaction products: Depending on the reaction conditions.
Q3: Is this compound stable for long-term storage? A3: For long-term storage, it is recommended to keep the compound at -20°C, protected from light, and under an inert atmosphere like nitrogen.[1] This helps to prevent degradation.
Q4: Can I use a different purification method instead of column chromatography? A4: While column chromatography is the most common and effective method for this compound, other techniques might be applicable depending on the nature and amount of impurities.
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation could be an option. However, care must be taken as heating can potentially cause decomposition.
-
Recrystallization: This is generally not suitable for oils unless a solid derivative can be formed and then cleaved. Some Boc-protected amino acids can be crystallized, but this is less common for alkylamine derivatives that are oils.[7][8]
Q5: How can I confirm the purity and identity of my final product? A5: The purity and identity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) and the propyl chain should be present.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
III. Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a pre-equilibrated chamber with a petroleum ether:ethyl acetate solvent system (start with a 9:1 ratio and adjust as needed to get a product Rf of ~0.3).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain). Identify the product spot and any major impurities.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the same solvent system determined by TLC).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Gently add a small amount of eluent to wash the sides of the column and drain again.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by periodically taking a small sample from the eluting solvent and analyzing it by TLC.
-
-
Product Isolation:
IV. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for troubleshooting the purification of this compound.
Caption: A decision-making flowchart for troubleshooting common issues during the purification of this compound.
V. References
-
ChemicalBook. This compound | 828272-19-1. --INVALID-LINK--
-
ChemicalBook. This compound Synthesis. --INVALID-LINK--
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. --INVALID-LINK--
-
Fisher Scientific. Amine Protection / Deprotection. --INVALID-LINK--
-
Organic Syntheses. Alkyl and alkylene bromides. --INVALID-LINK--
-
ChemicalBook. This compound(828272-19-1) 1 H NMR. --INVALID-LINK--
-
Zakarian Group, UCSB. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. --INVALID-LINK--
-
Reddit. Removal of Boc protecting group as workup?. --INVALID-LINK--
-
BenchChem. Stability of the Boc Protecting Group: A Comparative Guide for Researchers. --INVALID-LINK--
-
Google Patents. Method for the bromination of aromatic compound. --INVALID-LINK--
-
Chemistry Steps. Boc Protecting Group for Amines. --INVALID-LINK--
-
Google Patents. Crystallization method of Boc-amino acid. --INVALID-LINK--
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--
-
J&K Scientific LLC. BOC Protection and Deprotection. --INVALID-LINK--
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. --INVALID-LINK--
-
ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. --INVALID-LINK--
-
Patsnap. Crystallization method of Boc-amino acid. --INVALID-LINK--
References
- 1. This compound | 828272-19-1 [amp.chemicalbook.com]
- 2. This compound | 828272-19-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound(828272-19-1) 1H NMR [m.chemicalbook.com]
Column chromatography protocol for 3-Bromo-N-methyl-N-boc-propylamine reaction products
Prepared by the Senior Application Scientist Team
This guide provides a comprehensive, in-depth protocol and troubleshooting resource for the purification of 3-Bromo-N-methyl-N-boc-propylamine from its reaction mixture using silica gel column chromatography. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for subsequent synthetic steps.
Understanding the Molecule: Key Purification Challenges
The successful purification of this compound hinges on understanding its key structural features and how they interact with the stationary phase (silica gel).
-
Acid-Labile N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[1][2] Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. Prolonged exposure during chromatography can cause partial or complete cleavage of the Boc group, resulting in the formation of a more polar, undesired amine byproduct.[3][4][5]
-
Basic Tertiary Amine: The N-methyl group confers a basic character to the molecule. This basic nitrogen can interact strongly with the acidic silanol groups of the silica gel via hydrogen bonding or acid-base interactions. This often leads to significant peak tailing (streaking), poor resolution, and sometimes irreversible adsorption of the product onto the column.[6]
-
Reaction Impurities: The synthesis of this compound from its corresponding alcohol typically involves reagents like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[7][8] A major, often persistent, impurity is the byproduct triphenylphosphine oxide (Ph₃PO), which can have a similar polarity to the desired product, making separation challenging.
Our protocol is designed to proactively address these challenges, ensuring a high-yield, high-purity outcome.
Detailed Purification Protocol
This protocol assumes the reaction has been worked up (quenched, extracted, and solvent removed) to yield a crude oil or solid.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The first and most critical step is to develop an appropriate solvent system using TLC. This small-scale analysis dictates the conditions for the large-scale column.
Methodology:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the crude mixture on a silica gel TLC plate alongside any available standards (starting material, product if available).
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).
-
Visualize the spots using UV light (if applicable) and a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing a wide range of organic compounds.
-
Objective: Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) between 0.20 and 0.35 .[9] This Rf range provides the optimal balance between separation from impurities and a reasonable elution time on the column.
| TLC Observation | Recommended Action |
| Rf is too high (> 0.4) | Decrease the polarity of the eluent (e.g., increase the percentage of Hexanes). |
| Rf is too low (< 0.15) | Increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate). |
| Spots are streaking | Add 0.5-1% triethylamine (Et₃N) to the TLC developing solvent. This will be added to the column eluent as well.[6] |
| Poor separation from a key impurity | Try a different solvent system to alter selectivity. For example, replace Ethyl Acetate with Dichloromethane or a DCM/Methanol mixture.[9] |
Step 2: Column Preparation
-
Select Column and Silica: Choose a glass column with appropriate dimensions for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight). Use flash-grade silica gel (e.g., 230-400 mesh).
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar eluent determined by your TLC analysis.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed firmly and evenly, avoiding any air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer (0.5 cm) of sand to protect the silica surface.[10]
Step 3: Sample Loading
Proper sample loading is crucial for achieving good separation.
-
Wet Loading (Recommended for most cases):
-
Dissolve the crude product in the minimum amount of the eluent solvent or a slightly more polar solvent like Dichloromethane (DCM).
-
Carefully pipette the concentrated sample solution directly onto the center of the sand layer, ensuring not to disturb the silica bed.[10]
-
Drain the solvent until the sample has fully entered the silica bed.
-
Carefully add a small amount of fresh eluent, drain again, and repeat twice to ensure the entire sample is loaded in a tight, narrow band.
-
-
Dry Loading (For samples poorly soluble in the eluent):
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add a small amount of clean silica gel (or Celite) to the solution to form a thick slurry.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[10]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
If a gradient elution is needed (i.e., increasing solvent polarity to elute slower-moving compounds), do so gradually after the faster-moving impurities have eluted. A typical gradient might start at 7% Ethyl Acetate in Hexanes[7][8] and slowly increase to 15-20%.
-
Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My product is streaking badly on the column and TLC plate, resulting in poor separation. What is happening and how do I fix it?
A1: This is a classic sign of strong interaction between the basic tertiary amine in your product and the acidic silanol groups on the silica gel surface. This interaction causes the molecules to "stick" and elute slowly and unevenly.
Solution: The most effective solution is to neutralize these acidic sites. Add 0.5-1% triethylamine (Et₃N) to your eluent mixture (e.g., 1 mL of Et₃N per 100 mL of your Hexane/EtOAc mixture). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your product to pass through smoothly and form a tight band.[6] Always use this additive during both TLC development and column chromatography for consistent results.
Q2: After my column, I see a new, more polar spot on my TLC that wasn't in the crude mixture. My NMR shows a loss of the t-butyl peak. What went wrong?
A2: You are observing on-column deprotection of the N-Boc group. The acidic nature of the silica gel is cleaving the protecting group, generating the free secondary amine (3-Bromo-N-methyl-propylamine).[3][11] This is more likely to happen if the column runs slowly or if the silica is particularly acidic.
Solutions:
-
Add Triethylamine: As in the previous point, adding 0.5-1% Et₃N to the eluent will basify the mobile phase and significantly suppress Boc group cleavage.
-
Use Neutralized Silica: You can pre-treat your silica gel by washing it with a solution of Et₃N in your eluent, then re-suspending it in fresh eluent before packing.
-
Run the Column Faster: Minimize the residence time of your compound on the column. A faster flow rate (while still allowing for separation) reduces the contact time with the acidic stationary phase.
Q3: I am struggling to separate my product from triphenylphosphine oxide (Ph₃PO). They have very similar Rf values. What should I do?
A3: Ph₃PO is a very common and polar impurity that can be difficult to remove. Improving separation requires altering the selectivity of your chromatography system.
Solutions:
-
Change Solvent System: The Hexane/Ethyl Acetate system may not be optimal. Try a different solvent combination. A good alternative is a Dichloromethane/Methanol gradient. The different solvent interactions can significantly change the relative Rf values of your product and Ph₃PO.
-
Pre-Column Workup: Sometimes the best solution is to remove the impurity before chromatography. After the reaction, you can try to precipitate the Ph₃PO by adding a non-polar solvent like cold diethyl ether or pentane to your concentrated crude mixture, stirring, and filtering off the solid Ph₃PO.
-
Optimize the Gradient: Use a very shallow gradient. If your product and Ph₃PO are eluting at 15% EtOAc, try running a long, slow gradient from 5% to 12% EtOAc. This can often provide the resolution needed to separate closely running spots.
Frequently Asked Questions (FAQs)
-
What is the expected Rf value for this compound?
-
Can I use automated flash chromatography?
-
Absolutely. The principles are the same. The troubleshooting advice, particularly the need to add triethylamine to the eluent, is directly applicable to automated systems.
-
-
How do I confirm the purity of my final product?
-
Why is dry loading sometimes better?
-
If your crude product requires a large volume of solvent to dissolve, loading this large volume onto the column will result in a very wide initial band, leading to poor separation. Dry loading ensures the sample is applied to the column in the most concentrated form possible, resulting in sharper bands and better resolution.[10]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common column chromatography issues.
Caption: A workflow diagram for troubleshooting common column chromatography issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. This compound | 828272-19-1 [amp.chemicalbook.com]
- 8. This compound | 828272-19-1 [chemicalbook.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
TLC analysis of N-alkylation reactions
An essential tool in the synthetic chemist's arsenal, Thin Layer Chromatography (TLC), provides a rapid, inexpensive, and effective method for monitoring the progress of chemical reactions. For N-alkylation reactions, which are fundamental transformations in drug discovery and development, TLC is indispensable for determining the consumption of the starting amine, the formation of the alkylated product, and the potential emergence of byproducts like over-alkylated species.[1]
This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the nuances of using TLC to analyze N-alkylation reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.
Core Principles & Best Practices
Before delving into specific problems, establishing a robust experimental setup is paramount. The quality of your TLC results is directly proportional to the care taken in its preparation and execution.
-
Stationary Phase Selection: For most N-alkylation reactions, standard silica gel plates (Silica Gel 60 F254) are the adsorbent of choice.[2][3] The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave (254 nm) UV light.[2]
-
Mobile Phase (Eluent) Selection: The choice of solvent system is the most critical factor in achieving good separation.[4] Since N-alkylation typically increases the lipophilicity of a molecule, the product will be less polar than the starting amine. Consequently, the product should have a higher Retention Factor (Rf) than the starting material. A good starting point for developing a solvent system is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).[2][5] The goal is to find a ratio that moves the starting material or product to an Rf value between 0.3 and 0.7.[6]
-
Proper Spotting Technique: Apply the sample in a small, concentrated spot to avoid streaking and band broadening.[4] Use a capillary tube to apply the sample to the baseline (a pencil line drawn ~1 cm from the bottom of the plate).[7] Ensure the spots are small (1-2 mm diameter) and that the spotting solvent has fully evaporated before development.[4]
-
Chamber Saturation: Line the inside of the TLC chamber with filter paper partially submerged in the eluent.[8] This saturates the chamber atmosphere with solvent vapors, which prevents the eluent from evaporating off the plate as it runs, ensuring more uniform and reproducible Rf values.[9]
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent system for my N-alkylation reaction?
A good starting point is a 1:1 mixture of ethyl acetate and hexanes.[4] From there, you can adjust the polarity.
-
If your spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 7:3 ethyl acetate/hexanes).[10]
-
If your spots run to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 3:7 ethyl acetate/hexanes).[10]
Q2: My starting amine and N-alkylated product are not UV-active. How can I visualize them?
For compounds lacking a UV chromophore, you must use a chemical stain.[11] Several stains are highly effective for visualizing amines:
-
Ninhydrin: This is an excellent stain for primary and secondary amines, which typically appear as colored spots upon heating.[10][12]
-
Potassium Permanganate (KMnO₄): This stain reacts with any functional group that can be oxidized. Amines are readily oxidized and will show up as yellow-brown spots on a purple background.[12]
Q3: How can I be sure I'm seeing the complete consumption of my starting material?
The most reliable method is to use a three-lane spotting pattern on your TLC plate.[1][7]
-
Lane 1 (Reference): Spot a dilute solution of your pure starting amine.
-
Lane 2 (Co-spot): Spot the starting amine, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material in Lane 3 has completely disappeared. The co-spot in Lane 2 helps to unambiguously identify the starting material spot in the reaction mixture lane, which is especially useful if the product Rf is very close to the starting material Rf.[7]
Q4: What does the Rf value tell me?
The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9]
Rf = (distance traveled by sample) / (distance traveled by solvent)
In the context of N-alkylation on silica gel, a higher Rf value corresponds to lower polarity.[14] The N-alkylated product is typically less polar than the starting amine or amide, and thus should have a higher Rf value.
Troubleshooting Guide: Common TLC Problems in N-Alkylation Analysis
This section addresses specific issues that can arise during the .
Problem 1: My amine spots are streaking or "tailing" up the plate.
-
Probable Cause: This is the most common issue when working with amines on silica gel. Amines are basic, while the surface of the silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction causes the amine to "stick" to the stationary phase, resulting in a streak rather than a compact spot.[15][16] Overloading the plate with too much sample can also cause streaking.[17][18]
-
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount (0.1-2.0%) of a base like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[10][16][19] This base will preferentially interact with the acidic sites on the silica gel, preventing your amine from binding too strongly and allowing it to elute as a sharp spot.
-
Reduce Sample Concentration: Dilute the sample you are spotting on the plate. A highly concentrated spot can lead to streaking regardless of the compound's nature.[10]
-
Consider an Alternative Stationary Phase: In rare, difficult cases, switching to a less acidic stationary phase like alumina may resolve the issue.[5][16]
-
Problem 2: My starting material and product spots are too close together (ΔRf is too small).
-
Probable Cause: The chosen solvent system lacks the selectivity to differentiate between the two compounds. This is common when the alkyl group being added is small or does not significantly alter the overall polarity of the molecule.
-
Solutions:
-
Systematically Vary Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. Try running plates in systems with small, incremental changes (e.g., 10% EtOAc/Hexane, 15% EtOAc/Hexane, 20% EtOAc/Hexane) to find the optimal separation.
-
Try a 2D TLC: Run the plate in one solvent system, then dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can resolve compounds that are inseparable in a single dimension.[20]
-
Problem 3: I don't see any spots on my plate after development.
-
Probable Cause: There are several potential reasons for a blank TLC plate.
-
The sample was too dilute.[10]
-
The compounds are not UV-active, and you have only checked under a UV lamp.
-
The spotting line was below the solvent level in the chamber, causing your sample to dissolve into the solvent reservoir instead of eluting up the plate.[21]
-
The compound is volatile and evaporated from the plate.[10]
-
-
Solutions:
-
Concentrate the Sample: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[10][21]
-
Use a Chemical Stain: Always follow UV visualization with a chemical stain like potassium permanganate or ninhydrin to reveal non-UV-active compounds.[10]
-
Check Your Setup: Ensure the baseline where you spot your samples is always above the level of the eluent in the developing chamber.[8]
-
Problem 4: The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO), and the TLC is just a large smear.
-
Probable Cause: High-boiling point, highly polar solvents like DMF are immiscible with typical TLC eluents and will not elute in a defined way. They carry all components of the reaction mixture up the plate as a single, unresolved smear.[20]
-
Solution:
-
Pre-Elution with a Strong Solvent: Before developing the plate in your chosen eluent, you can try to first run the plate a short distance (e.g., 1-2 cm) in a very strong polar solvent system (like 100% methanol) to move the desired compounds away from the origin, leaving the DMF behind. Dry the plate completely, and then proceed to develop it with your analytical eluent.
-
Vacuum Drying: After spotting the plate, place it in a desiccator or flask under high vacuum for 5-10 minutes. This can help to evaporate the residual high-boiling solvent from the spot before you develop the plate.[20]
-
Micro-Workup: Take a small aliquot of the reaction mixture (a few drops), dilute it with a larger volume of an organic solvent like ethyl acetate, and wash it with water or brine in a small vial. Use the organic layer for your TLC analysis.[22]
-
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for N-Alkylation TLC
| Compound Polarity | Starting Solvent System | Modification for Basic Amines |
| Non-polar | 5-20% Ethyl Acetate in Hexanes | Add 0.1-1% Triethylamine (Et₃N) |
| Medium Polarity | 30-70% Ethyl Acetate in Hexanes | Add 0.1-1% Triethylamine (Et₃N) |
| Polar | 5-10% Methanol in Dichloromethane | Use 1-10% NH₄OH in Methanol, then use 1-10% of this mixture in Dichloromethane.[23] |
Table 2: Common Visualization Stains for Amines
| Stain | Preparation | Procedure | Result |
| UV Light (254 nm) | N/A | Shine UV lamp on plate. | Dark spots on a green fluorescent background for UV-active compounds.[24] |
| Ninhydrin | 1.5 g ninhydrin in 100 mL of n-butanol + 3.0 mL acetic acid.[12] | Dip plate in stain, then heat gently with a heat gun. | Primary amines give purple/blue spots. Secondary amines often give yellow/orange spots.[10] |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[12] | Dip plate in stain. Gentle heating may be required. | Yellow/brown spots on a purple/pink background. Good for oxidizable groups.[12] |
| p-Anisaldehyde | 3.7 mL p-anisaldehyde, 5 mL H₂SO₄, 1.5 mL acetic acid in 135 mL ethanol.[12] | Dip plate in stain and heat strongly with a heat gun. | Gives a range of colors for different functional groups.[12] |
Experimental Protocol: Monitoring an N-Alkylation Reaction by TLC
-
Prepare the TLC Chamber: Place a piece of filter paper in a TLC chamber. Add your chosen eluent (e.g., 30% Ethyl Acetate in Hexanes with 0.5% Et₃N) to a depth of about 0.5 cm, ensuring the solvent level is below the planned baseline of your TLC plate. Cover the chamber and allow it to saturate for 5-10 minutes.[8]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three evenly spaced points on this line for your spots (SM, Co, RM).[7]
-
Prepare Samples:
-
Starting Material (SM): Dissolve a tiny amount (~1 mg) of your starting amine in ~1 mL of a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot (~1 drop) from your reaction flask using a glass capillary and dissolve it in ~0.5 mL of a volatile solvent.
-
-
Spot the Plate:
-
Using a clean capillary tube, touch it to the SM solution and then briefly touch it to the "SM" mark on the plate.
-
Using the same capillary, spot the "Co" (co-spot) mark.
-
Using a new, clean capillary, touch it to the RM solution and spot the "RM" mark.
-
Finally, using the RM capillary, spot again on top of the "Co" mark.[7]
-
Ensure all spots are small and allow the solvent to fully dry.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and the eluent is below the baseline. Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.[8]
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[24]
-
Submerge the plate in a prepared chemical stain (e.g., ninhydrin), remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.[11]
-
Analyze the results. Compare the RM lane to the SM lane to determine if the starting material has been consumed and to identify the new product spot.
-
Visualizations
Workflow for TLC Analysis of N-Alkylation Reactions
Caption: Standard workflow for monitoring N-alkylation reactions using TLC.
Troubleshooting Logic: Amine Spot Streaking
Caption: Decision tree for troubleshooting streaking of amine spots on a TLC plate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Home Page [chem.ualberta.ca]
- 7. How To [chem.rochester.edu]
- 8. coconote.app [coconote.app]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. youtube.com [youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. brainly.com [brainly.com]
- 16. researchgate.net [researchgate.net]
- 17. chembam.com [chembam.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. silicycle.com [silicycle.com]
- 20. Chromatography [chem.rochester.edu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 23. Chromatography [chem.rochester.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification & Troubleshooting
Topic: Strategies for the Removal of Unreacted 3-Bromo-N-methyl-N-boc-propylamine
Welcome to the technical support center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of reaction mixtures containing residual this compound. The following sections are designed to help you diagnose separation challenges and implement effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted this compound from my reaction mixture so challenging?
This is a common challenge that stems from the physicochemical properties of the starting material. The tert-butoxycarbonyl (Boc) protecting group significantly increases the lipophilicity of the molecule, making it behave similarly to many desired non-polar or moderately polar products in common chromatographic systems.[1] Unlike a free amine, the Boc-protected nitrogen is not basic and cannot be easily protonated and extracted into an aqueous acidic phase.[1] Therefore, its polarity often closely matches that of the target molecule, making separation by standard extraction or chromatography non-trivial.
Q2: What is the essential first step to developing a purification strategy?
The indispensable first step is to perform analytical Thin Layer Chromatography (TLC).[2] TLC provides a rapid, low-cost visualization of your reaction mixture, allowing you to assess the separation between your desired product and the unreacted starting material. It is the quickest way to screen various solvent systems to find one that provides optimal separation for scale-up to flash chromatography.[2][3] Always run lanes for your crude reaction mixture, a pure standard of your starting material, and a "co-spot" lane containing both the crude mixture and the starting material to confirm spot identity.[2]
Q3: Can I remove the unreacted starting material with a simple liquid-liquid extraction?
Generally, a simple aqueous wash is insufficient. Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and water.[4][5] Because this compound is a neutral, relatively non-polar organic molecule, it will strongly partition into the organic layer along with your desired product.
However, an acid-base extraction can be useful for removing other types of impurities.[6] For instance, if your reaction generated any basic (non-Boc-protected) byproducts, a wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) would protonate them, rendering them water-soluble and pulling them into the aqueous phase. This will not, however, remove the neutral Boc-protected starting material.
Q4: When is flash column chromatography the best choice, and what challenges should I anticipate?
Flash column chromatography is the most powerful and commonly used technique for this type of purification challenge.[7] It is the method of choice when TLC analysis shows a clear separation (even a small one) between the product and the starting material.
The primary challenge with amine-containing compounds on standard silica gel (which is acidic) is poor peak shape, often appearing as "streaking" or "tailing".[8][9] This occurs due to strong acid-base interactions between the compound and the acidic silanol groups on the silica surface. Although the Boc-protected amine is not basic, your target molecule might have other basic sites, or you may have basic byproducts, complicating the separation.
Q5: My peaks are tailing on silica gel. Are there alternatives to improve the separation?
Absolutely. You have two main strategies to counteract the acidic nature of standard silica gel:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, to your eluent.[2][8] This additive "neutralizes" the acidic sites on the silica, preventing your compound from sticking and resulting in sharper peaks and improved separation.[10]
-
Alternative Stationary Phases: Use a modified silica gel. Amine-functionalized silica is specifically designed for purifying basic compounds and often provides excellent separation without needing a mobile phase modifier.[7][9] For more polar compounds, C18-reversed phase chromatography, using solvent systems like water/acetonitrile or water/methanol, can be a highly effective alternative.[3][10]
Q6: My product and the starting material have nearly identical Rf values on TLC. What are my options?
This is a difficult but solvable situation.
-
Systematically Screen Solvents: Do not just vary the ratio of your solvent system (e.g., Hexane/Ethyl Acetate); change the solvents themselves to alter the selectivity. Try systems with different properties, such as Dichloromethane/Methanol, Toluene/Acetone, or ethers like MTBE or Diethyl Ether with hexanes.
-
Employ Modified Silica: As mentioned in Q5, switching to an amine-functionalized column can alter the retention properties of your compounds, potentially resolving the overlap.[9]
-
Consider a Scavenger Resin: If the unreacted starting material is an electrophile (which the alkyl bromide is), you can add a nucleophilic scavenger resin to the crude mixture after the primary reaction is complete. These resins have functional groups (e.g., thiols or amines) that covalently bind to the excess electrophile. The resin is then simply filtered off, removing the starting material from the solution. This is an elegant solution that avoids chromatography altogether.[11]
Q7: Is recrystallization a viable method for purification?
Recrystallization can be an excellent and highly efficient purification method, but only if your desired product is a solid.[12] Since this compound is an oil, if your product crystallizes from a suitable solvent system, the starting material will remain in the mother liquor, effecting a clean separation.[13][14] If your product is also an oil, this method is not applicable.[15]
Purification Protocols & Methodologies
This section provides detailed, step-by-step procedures for the key techniques discussed above.
Protocol 1: Analytical TLC for Method Development
This protocol is essential for diagnosing your separation problem and finding the right conditions for column chromatography.
-
Prepare the TLC Chamber: Add your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a capillary tube, spot your crude reaction mixture on a silica TLC plate. On the same plate, spot a reference standard of the this compound starting material. It is highly recommended to also do a "co-spot" where you apply the crude mixture and the starting material on the same spot.[2]
-
Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots.
-
Analyze: Calculate the Retention Factor (Rf) for each spot. A good solvent system for chromatography will have the desired product with an Rf between 0.2 and 0.4, with clear separation from all other spots.[8]
Protocol 2: Flash Column Chromatography (Amine-Modified Eluent)
This protocol is for a standard silica gel column, using triethylamine to improve peak shape.
-
Select Solvent System: Based on your TLC analysis (Protocol 1), choose a solvent system that gives good separation. Add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Pack the Column: Slurry pack a glass column with silica gel in the initial, least polar eluent you will use. Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disruption.[2]
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
Wet Loading: Dissolve your crude product in the smallest possible volume of your column eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Run the Column: Begin eluting with your chosen solvent system, applying positive pressure. Collect fractions in test tubes. You can run an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity).
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Purification Method | Ideal Application | Key Advantages | Major Limitations |
| Liquid-Liquid Extraction | Removing polar or ionizable impurities.[5] | Fast, inexpensive, good for initial cleanup. | Ineffective for separating neutral compounds of similar polarity.[4] |
| Flash Chromatography (Silica) | General purpose separation of moderately polar compounds.[7] | High resolving power, widely applicable. | Can cause peak tailing for basic compounds without a modifier.[9] |
| Flash Chromatography (Amine-Silica) | Purification of basic or amine-containing compounds.[9] | Excellent peak shape, no need for amine additives in the eluent. | More expensive stationary phase. |
| Flash Chromatography (Reversed-Phase) | Purification of polar or water-soluble compounds.[3][10] | Good for compounds that are difficult to separate on normal phase. | Requires aqueous solvent systems which can be harder to evaporate. |
| Recrystallization | Purification of solid products from oily impurities.[12][17] | Can provide very high purity, scalable. | Only applicable if the desired product is a crystalline solid. |
Process Visualization
Purification Decision Workflow
The following diagram outlines the decision-making process for selecting an appropriate purification strategy after a reaction.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
This diagram illustrates the typical sequence of steps from a crude reaction output to a final, pure compound.
Caption: Standard laboratory purification workflow.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VanVeller Lab Resources [group.chem.iastate.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. Video: Extraction - Concept [jove.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. This compound | 828272-19-1 [chemicalbook.com]
- 14. This compound | 828272-19-1 [amp.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 3-Bromo-N-methyl-N-boc-propylamine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-N-methyl-N-boc-propylamine (CAS 828272-19-1). As a key building block in organic synthesis, this reagent serves as a versatile propyl-amine synthon. Its bifunctional nature—a reactive alkyl bromide for nucleophilic substitution and a stable N-Boc protecting group—presents unique challenges and considerations during reaction work-up and product purification.
This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic outcomes.
Section 1: The Alkylation Reaction - Taming the Work-up
The primary application of this compound is the alkylation of various nucleophiles. The success of the synthesis often hinges on a clean and efficient work-up to separate the desired product from unreacted starting materials, reaction base, and inorganic salts.
Frequently Asked Questions (FAQs)
Question 1: What is a standard, reliable work-up procedure after an alkylation reaction with this compound?
Answer: A well-designed aqueous work-up is the cornerstone of isolating your N-alkylated, Boc-protected product. The goal is to systematically remove impurities based on their solubility and acid-base properties.
The causality behind this multi-step process is to leverage the immiscibility of aqueous and organic phases to partition components selectively. The organic phase retains your desired non-polar product, while the aqueous washes remove polar and ionic impurities.
Below is a generalized workflow and a detailed protocol.
Caption: Standard Aqueous Work-up Workflow for Alkylation Reactions.
Protocol 1: General Aqueous Work-up for Alkylation
-
Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve any inorganic salts.
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1] The choice of solvent should be based on the polarity of your product.
-
Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acidic species.
-
Brine (saturated aqueous NaCl) to remove the bulk of the dissolved water from the organic layer, which prevents product loss and aids the final drying step.
-
-
Dry: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify: The crude material is typically purified by silica gel column chromatography to isolate the final product.[2][3]
Troubleshooting Guide: Alkylation Work-up
Issue 1: I have a persistent emulsion during extraction that won't separate.
-
Possible Cause & Explanation: Emulsions are common when the reaction mixture contains amphiphilic molecules (e.g., certain bases, phase-transfer catalysts) or when the densities of the aqueous and organic layers are too similar. Vigorous shaking exacerbates this.
-
Suggested Solutions:
-
Break the Emulsion: Add a small amount of brine to the separatory funnel; the increased ionic strength of the aqueous phase often forces separation.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Modification: Add a small amount of a different organic solvent to change the overall polarity and density of the organic phase.
-
Patience: Allow the funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.
-
Issue 2: My product is contaminated with unreacted this compound.
-
Possible Cause & Explanation: The starting material is relatively non-polar and will behave similarly to the desired product during extraction. This contamination arises from incomplete reaction or using an excess of the alkylating agent.
-
Suggested Solutions:
-
Drive the Reaction to Completion: Ensure sufficient reaction time and appropriate temperature. Monitor carefully by TLC or LC-MS before initiating work-up.
-
Stoichiometric Control: Use the nucleophile as the excess reagent if it is inexpensive and easily removed.
-
Chromatography Optimization: Carefully select the eluent system for silica gel chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can often resolve compounds with similar Rf values.
-
Scavenger Resins: In more advanced cases, a thiol-functionalized scavenger resin can be used to covalently bind and remove the excess alkyl bromide from the reaction mixture before the aqueous work-up.
-
Section 2: The Boc-Deprotection - Isolating Your Final Amine
Following successful alkylation, the next common step is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine. This is almost universally achieved under acidic conditions.[4][5] The work-up strategy here is critical, as it determines whether you isolate the amine as a salt or as the free base.
Frequently Asked Questions (FAQs)
Question 2: What is the best way to work up a Boc-deprotection reaction using Trifluoroacetic Acid (TFA)?
Answer: The optimal work-up depends entirely on the properties of your final amine and the requirements of your next synthetic step. You have two primary paths: isolation of the amine salt or isolation of the free amine.
Cleavage of the Boc group with a strong acid like TFA generates a stable carbocation (tert-butyl cation) and protonates the newly liberated amine, forming an ammonium salt (e.g., a trifluoroacetate salt).[6]
Caption: Decision Workflow for Boc-Deprotection Work-up.
Protocol 2: Work-up for Isolation of the Amine Salt Ideal for when the subsequent reaction is compatible with an ammonium salt or when the free amine is highly water-soluble or unstable.
-
Concentrate: Remove the solvent (e.g., DCM) and excess TFA under reduced pressure.
-
Azeotropic Removal: Add a high-boiling-point solvent like toluene and evaporate again. Repeat this process 2-3 times to azeotropically remove residual traces of TFA.
-
Trituration/Precipitation: Add a non-polar solvent in which the salt is insoluble (e.g., cold diethyl ether or hexanes) to the resulting residue. This will often cause the amine salt to precipitate as a solid.
-
Isolate: Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under high vacuum.
Protocol 3: Work-up for Isolation of the Free Amine Use when the free amine is required for the next step and is sufficiently stable and soluble in organic solvents.
-
Concentrate: Remove the bulk of the solvent and excess TFA under reduced pressure.
-
Dissolve & Neutralize: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM). Transfer to a separatory funnel and carefully wash with a mild aqueous base, such as saturated NaHCO₃ solution, until the aqueous layer is no longer acidic (test with pH paper). Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Extract & Dry: Separate the layers. Extract the aqueous layer one more time with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[6]
Troubleshooting Guide: Deprotection Work-up
Issue 1: My yield is very low after a basic work-up to isolate the free amine.
-
Possible Cause & Explanation: The protonated amine salt is often highly water-soluble. After neutralization, the resulting free amine may still have significant aqueous solubility, especially if it is a low molecular weight compound.
-
Suggested Solutions:
-
Saturate the Aqueous Layer: Before extraction, add solid NaCl to the aqueous layer until it is saturated. This "salting out" effect decreases the solubility of the organic amine in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent that is still immiscible with water, such as a 9:1 mixture of DCM/isopropanol.
-
Continuous Extraction: For highly precious or very water-soluble amines, a continuous liquid-liquid extraction apparatus may be necessary.
-
Re-evaluate: Consider if isolating the amine salt is a viable alternative for your synthetic route.[6]
-
Issue 2: My ester-containing molecule decomposed during the basic work-up.
-
Possible Cause & Explanation: The use of strong or even moderate bases (e.g., NaOH, K₂CO₃) can easily hydrolyze sensitive functional groups like esters or epoxides.[6]
-
Suggested Solutions:
-
Use a Mild Base: Use saturated aqueous NaHCO₃, which is generally mild enough to neutralize the TFA salt without causing significant hydrolysis of most esters. Monitor the wash time closely.
-
Use a Solid Base: Stir the organic solution of the crude salt over a solid, mild base like potassium carbonate (K₂CO₃) instead of performing an aqueous wash. Filter off the solid and evaporate the solvent.
-
Ion-Exchange Chromatography: For very sensitive substrates, dissolve the crude salt in a solvent like methanol and pass it through a short plug of a basic ion-exchange resin (e.g., Amberlyst® A21) to capture the acid and elute the free amine.[6]
-
Section 3: Data Tables & Reference Information
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 828272-19-1 | [2][7][8] |
| Molecular Formula | C₉H₁₈BrNO₂ | [7][8] |
| Molecular Weight | 252.15 g/mol | [7][9] |
| Appearance | Colorless to light yellow liquid | [3] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Table 2: Common Aqueous Washing Solutions in Work-up
| Solution | Purpose & Rationale |
| Deionized Water | To dissolve inorganic salts and quench reactive reagents. |
| Sat. NH₄Cl | A mildly acidic solution used to quench reactions involving strong bases or organometallics, neutralizing them without making the solution strongly acidic. |
| Sat. NaHCO₃ | A mild base used to neutralize residual acids. Reacts with strong acids to produce CO₂ gas. |
| Brine (Sat. NaCl) | A saturated salt solution used as a final wash to remove the majority of dissolved water from the organic layer before final drying with an anhydrous salt. |
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | 828272-19-1 [chemicalbook.com]
- 3. This compound | 828272-19-1 [amp.chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. scbt.com [scbt.com]
- 9. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature for 3-Bromo-N-methyl-N-boc-propylamine reactions
Welcome to the technical support guide for 3-Bromo-N-methyl-N-boc-propylamine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions, with a specific focus on temperature control. The following sections offer detailed troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making process.
Issue 1: Low or No Conversion of Starting Material
Question: I am running an N-alkylation reaction with this compound and a secondary amine nucleophile, but I'm observing very low conversion, even after several hours. What is the likely cause and how can I fix it?
Answer: Low conversion in alkylation reactions involving this compound, a primary alkyl bromide, is most often a kinetic issue rooted in insufficient activation energy. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, which requires the nucleophile to attack the electrophilic carbon, displacing the bromide.[1][2]
Causality & Optimization:
-
Insufficient Temperature: The most common reason for low conversion is that the reaction temperature is too low to overcome the activation energy barrier. While room temperature is a common starting point, many SN2 reactions require heating to proceed at a practical rate, especially with moderately reactive nucleophiles.[3] A temperature range of 80-120°C is often necessary for less reactive substrates.[3]
-
Inadequate Base: If your nucleophile is a secondary amine, a base is required to neutralize the HBr formed, driving the reaction forward. The base must be strong enough to deprotonate the resulting ammonium salt but not so hindered that it promotes elimination. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or Hünig's base (DIPEA) are excellent choices.[4] For less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required.[5]
-
Solvent Choice: The reaction medium significantly impacts SN2 reaction rates. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[1][3] Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3]
Recommended Protocol: Temperature Screening for a Stalled Reaction
-
Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), combine your secondary amine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF (~0.1 M concentration).
-
Initial Condition: Stir the reaction mixture at room temperature (25°C) for 4 hours.
-
Monitoring: Withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the ratio of starting material to product.
-
Temperature Incrementation: If conversion is low (<10%), increase the temperature to 50°C and stir for another 4 hours. Re-analyze.
-
Further Optimization: Continue to increase the temperature in 20-30°C increments (e.g., 80°C, then 110°C), monitoring at each stage until a satisfactory rate is achieved or side product formation becomes significant. The boiling point of your chosen solvent will dictate the maximum achievable temperature.
Issue 2: Significant Formation of an Elimination Byproduct
Question: My reaction is proceeding, but I am isolating a significant amount of an impurity that appears to be an elimination product. How can I favor the desired substitution reaction?
Answer: The primary competitor to SN2 substitution is E2 (bimolecular elimination). This is particularly relevant when using sterically hindered bases or at elevated temperatures.[1] While this compound is a primary bromide and less prone to elimination than secondary or tertiary halides, the reaction conditions can still favor this undesired pathway.
Causality & Optimization:
Thermodynamically, elimination reactions often become more favorable at higher temperatures.[6][7] Elimination reactions typically result in an increase in the number of molecules in the system (one reactant molecule becomes two or more product molecules), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the -TΔS term becomes more negative, making the overall ΔG for elimination more favorable.[7]
Key Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: This is the most critical factor. Elimination reactions often have a higher activation energy than their substitution counterparts.[1] By lowering the temperature, you disproportionately slow the rate of elimination compared to substitution, thus increasing the yield of the SN2 product.
-
Choice of Base: Use the least sterically hindered base that is effective for your reaction. Bulky bases like potassium tert-butoxide (t-BuOK) are known to favor elimination.[1] K₂CO₃ or Cs₂CO₃ are generally better choices for promoting substitution.
-
Nucleophile Concentration: Ensure a high concentration of a good, non-bulky nucleophile to favor the bimolecular substitution pathway.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting decision tree for side product formation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for reactions with this compound?
A1: The optimal temperature is highly dependent on the nucleophile, base, and solvent system. A general, empirically derived set of starting points is provided below. Always begin with a small-scale trial before committing a large quantity of material.
| Nucleophile Type | Solvent | Base | Recommended Starting Temperature (°C) | Typical Range (°C) |
| Secondary Aliphatic Amine | DMF, CH₃CN | K₂CO₃, Cs₂CO₃ | 50 | 25 - 100 |
| Aniline (Aromatic Amine) | DMF, DMSO | NaH, t-BuOK | 80 | 60 - 120[5] |
| Thiol | THF, CH₃CN | K₂CO₃, Et₃N | 25 | 0 - 60 |
| Carboxylate | DMF | Cs₂CO₃ | 60 | 50 - 90 |
| Phenoxide | Acetone, DMF | K₂CO₃ | 50 | 40 - 82 (reflux) |
Q2: How stable is the Boc (tert-butyloxycarbonyl) protecting group to heat?
A2: The Boc group is generally stable under neutral and basic conditions at the temperatures commonly used for SN2 reactions (up to ~120°C).[8][9] However, it is sensitive to two main factors:
-
Acid: The Boc group is designed to be labile under acidic conditions (e.g., TFA, HCl).[10][11] If the HBr byproduct is not effectively neutralized by a base, the accumulating acid can lead to premature deprotection.
-
High Temperatures (Thermolysis): While not typically an issue in standard flask chemistry, Boc groups can undergo thermal cleavage at very high temperatures (e.g., >180-200°C), often in a concerted elimination mechanism that releases isobutylene and CO₂.[12] This is more relevant to flow chemistry applications than standard batch reactions.[12] For most applications, if your reaction temperature is below 140°C and the medium is basic, the Boc group should remain intact.[3]
Q3: How does my choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a dual role. First, as discussed, polar aprotic solvents (DMF, DMSO, CH₃CN) are preferred for accelerating SN2 reactions.[3] Second, the solvent's boiling point sets the upper limit for your reaction temperature at atmospheric pressure.
| Solvent | Boiling Point (°C) | Class | Notes |
| Acetonitrile (CH₃CN) | 82 | Polar Aprotic | Good for moderate temperature reactions; easy to remove. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Lower boiling point limits its use for sluggish reactions. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent choice for reactions requiring higher heat.[3] |
| Dimethyl sulfoxide (DMSO) | 189 | Polar Aprotic | Very high boiling point, suitable for very unreactive substrates. Can be difficult to remove. |
Choose a solvent with a boiling point at least 20°C higher than your target reaction temperature to avoid significant evaporation and concentration changes.
Experimental Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Intramolecular Cyclization for Azetidine Synthesis
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Welcome to the Technical Support Center for troubleshooting the intramolecular cyclization to form azetidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of this strained, four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines often leads to synthetic difficulties, including low yields and competing side reactions.[1][2] This resource provides in-depth technical guidance, field-proven insights, and practical solutions to overcome these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the intramolecular synthesis of azetidines.
Q1: Why are my azetidine yields consistently low?
Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this:
-
Unfavorable Reaction Kinetics: The transition state for the formation of a four-membered ring is often energetically unfavorable.[1]
-
Competing Side Reactions: Intermolecular reactions (dimerization or polymerization) and elimination reactions can significantly reduce the yield of the desired intramolecular cyclization product.[1][3] The formation of more stable five- or six-membered rings, if sterically possible, is also a common competing pathway.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]
-
Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.[1][3]
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and base selection can dramatically influence the reaction's efficiency.[1]
Q2: I'm observing significant amounts of polymer or dimer formation. How can I favor the intramolecular cyclization?
The formation of intermolecular products is a classic sign that the reaction concentration is too high. To favor the desired intramolecular pathway, employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which keeps the instantaneous concentration of the starting material low, thereby minimizing intermolecular collisions.
Q3: My reaction is not proceeding, and I'm recovering the starting material. What should I check first?
If you are recovering your starting material, it is likely that the reaction conditions are not suitable to overcome the activation energy of the cyclization. Key factors to investigate include:
-
The Leaving Group: Ensure you are using a sufficiently reactive leaving group. For example, converting a hydroxyl group to a tosylate (Ts), mesylate (Ms), or triflate (Tf) significantly enhances its leaving group ability.[3]
-
The Base: If your substrate is a γ-haloamine, a strong, non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K2CO3), or DBU is often necessary to deprotonate the amine without competing in the substitution reaction.[3]
-
Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier.
Q4: How do I choose the right solvent for my intramolecular cyclization?
Solvent choice is critical and can significantly impact the reaction rate and outcome.[4][5] For SN2-type intramolecular cyclizations, polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate the reaction rate.[3] However, the optimal solvent is substrate-dependent, and screening a range of solvents is recommended. In some cases, less polar solvents like 1,2-dichloroethane (DCE) have been shown to be effective.[1][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common experimental observations.
| Observation | Potential Causes | Proposed Solutions |
| Low or No Yield of Azetidine | 1. Poor leaving group. 2. Reaction temperature is too low. 3. Incorrect base selection. 4. Steric hindrance. | 1. Convert hydroxyl groups to better leaving groups (e.g., tosylate, mesylate, triflate). If using a halide, consider an in situ Finkelstein reaction to form the more reactive iodide.[3] 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. For γ-haloamines, use a strong, non-nucleophilic base (e.g., NaH, K2CO3, DBU).[3] 4. Consider alternative synthetic routes or less bulky protecting groups if steric hindrance is a significant issue. |
| Formation of Dimer/Polymer | 1. Reaction concentration is too high. | 1. Employ high-dilution conditions by slowly adding the substrate to the reaction mixture.[3] |
| Formation of Elimination Byproducts | 1. Use of a strong, hindered base. 2. Substrate is prone to elimination. | 1. Switch to a weaker or less-hindered base. 2. Modify the substrate to disfavor elimination pathways. |
| Formation of Pyrrolidine or Other Rings | 1. Thermodynamic product is favored over the kinetic azetidine product. | 1. Lower the reaction temperature to favor the kinetically controlled formation of the azetidine.[1] |
| Degradation of the Azetidine Product | 1. The azetidine ring is unstable under the reaction or workup conditions (e.g., acidic conditions).[2] | 1. Use neutral or basic conditions for workup and purification. Consider using neutral or basic alumina for column chromatography instead of silica gel.[1] |
Troubleshooting Workflow Diagram
Caption: A decision-making flowchart for troubleshooting low yields in azetidine synthesis.
Optimization of Reaction Conditions
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the desired azetidine.
Table 1: Effect of Leaving Groups, Bases, and Solvents
| Parameter | Options | General Considerations |
| Leaving Group | -OTs, -OMs, -OTf, -I, -Br, -Cl | Triflate (Tf) is an excellent leaving group, followed by tosylate (Ts) and mesylate (Ms). Halides follow the order I > Br > Cl in reactivity. The choice of leaving group can significantly impact the required reaction temperature and time.[3] |
| Base | NaH, K2CO3, Cs2CO3, DBU, Et3N | Strong, non-nucleophilic bases are generally preferred to avoid competing reactions. The choice of base should be tailored to the substrate's acidity and the reaction conditions.[3] |
| Solvent | DMF, DMSO, THF, MeCN, DCE | Polar aprotic solvents (DMF, DMSO) often accelerate SN2 reactions.[3] However, less polar solvents may be optimal in some cases. It is advisable to screen a range of solvents.[4] |
General Synthetic Pathways to Azetidine Derivatives
Caption: Overview of common synthetic strategies for constructing the azetidine ring.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation
This protocol describes the conversion of a γ-amino alcohol to the corresponding azetidine through in situ mesylation and subsequent cyclization.
Step 1: Mesylation
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or alumina) or distillation to obtain the desired azetidine.[1]
Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxy Amine
This protocol details the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[1]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)3, 5 mol%).[1]
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with dichloromethane (CH2Cl2; 3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired azetidine.
References
Technical Support Center: Stability and Handling of 3-Bromo-N-methyl-N-boc-propylamine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 3-Bromo-N-methyl-N-boc-propylamine (CAS 828272-19-1).[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in basic conditions. As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure the success of your research.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction yield is low, and I've isolated an unexpected, more non-polar byproduct. What is happening?
Answer: The most common issue encountered when using this compound in the presence of a base is its propensity to undergo intramolecular cyclization. This is an undesired side reaction that consumes your starting material and generates tert-butyl 1-methylazetidine-1-carboxylate (N-Boc-N-methylazetidine).
Causality (The "Why"): The molecule contains both a nucleophile (the nitrogen of the Boc-carbamate) and an electrophile (the carbon bonded to the bromine) in the same structure. Under basic conditions, or even spontaneously over time, the nitrogen atom can attack the primary carbon, displacing the bromide ion in an intramolecular SN2 reaction. This forms a stable, four-membered azetidine ring.[3][4] The resulting cyclized product is less polar than the starting brominated amine, causing it to elute earlier on normal-phase silica gel chromatography.
The tert-butyloxycarbonyl (Boc) group is generally stable towards most bases and nucleophiles, making its cleavage an unlikely primary cause of instability under typical basic conditions.[5][6][7] The primary degradation pathway is cyclization.
Question 2: How can I minimize the formation of the cyclized byproduct?
Answer: Minimizing this side reaction requires careful selection of reaction conditions to favor your desired intermolecular reaction over the undesired intramolecular cyclization. The key is to make the intermolecular reaction kinetically faster than the cyclization.
Expert Recommendations:
-
Choice of Base: Use a strong, non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS). These bases are designed to deprotonate your intended nucleophile rapidly and efficiently, initiating the desired reaction quickly. Their bulkiness can also disfavor interaction with the substrate itself. Weaker bases like potassium carbonate or triethylamine can be less effective, allowing the starting material to exist in the reaction mixture for longer periods, thus providing more opportunity for the slower intramolecular cyclization to occur.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. Intramolecular reactions often have a lower activation energy barrier and can proceed even at low temperatures, but higher temperatures will significantly accelerate both desired and undesired pathways. Start your reaction at 0 °C or even -78 °C.
-
Concentration and Order of Addition: Add the base to a mixture of your nucleophile and this compound (reverse addition) if your nucleophile is stable to the base. Alternatively, add the bromo-compound slowly to a pre-formed mixture of the deprotonated nucleophile. This ensures the bromo-compound immediately encounters a high concentration of the intended reaction partner, favoring the intermolecular pathway.
| Parameter | Recommendation for Minimizing Cyclization | Rationale |
| Base | Strong, non-nucleophilic, hindered bases (e.g., KHMDS, LiHMDS, LDA). | Rapidly deprotonates the external nucleophile, promoting the desired intermolecular reaction kinetically.[3] |
| Temperature | Start at low temperatures (0 °C to -78 °C) and warm only if necessary. | Reduces the rate of all reactions, but can give the faster intermolecular reaction a kinetic advantage. |
| Solvent | Aprotic polar solvents (e.g., THF, DMF). | Solubilizes reagents and can influence SN2 reaction rates. The choice may depend on the specific nucleophile.[4] |
| Addition Order | Add the bromo-compound slowly to the deprotonated nucleophile. | Maintains a low instantaneous concentration of the bromo-compound, minimizing its chance to cyclize before reacting. |
Question 3: I suspect byproduct formation. How can I definitively identify and quantify the cyclized impurity?
Answer: The most reliable method for identifying and quantifying the cyclized byproduct is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the components of your reaction mixture and provides their mass-to-charge ratio (m/z), allowing for unambiguous identification.
This protocol provides a self-validating system to confirm the presence and amount of the cyclized byproduct.
1. Materials:
- Reaction aliquot (approx. 10-20 µL)
- Methanol (HPLC grade)
- Deionized water (HPLC grade)
- Formic acid (optional, for mobile phase)
- LC-MS system with a C18 column
2. Standard Preparation (Self-Validation Step):
- To definitively confirm the identity of the byproduct peak, you must generate a standard of the cyclized material.
- Procedure: Dissolve a small amount (~10 mg) of this compound in 1 mL of a polar aprotic solvent like DMF. Add a mild base such as potassium carbonate (~1.5 equivalents). Heat the mixture to 50-60 °C for 2-4 hours. This will intentionally promote cyclization.
- Confirm complete conversion of the starting material by TLC or LC-MS. This solution now serves as your reference standard for tert-butyl 1-methylazetidine-1-carboxylate.
3. Sample Preparation:
- Quench your reaction aliquot by diluting it ~1000-fold in methanol or a 50:50 acetonitrile:water mixture. Ensure the final concentration is suitable for LC-MS analysis.
4. LC-MS Analysis:
- Inject your diluted reaction aliquot and the prepared standard separately.
- Use a standard gradient method (e.g., 5% to 95% acetonitrile in water over 5-10 minutes).
- Expected Masses:
- Starting Material (this compound): C₉H₁₈BrNO₂. Expected [M+H]⁺ = 252.06 / 254.06 (characteristic isotopic pattern for bromine).
- Cyclized Byproduct (tert-butyl 1-methylazetidine-1-carboxylate): C₉H₁₇NO₂. Expected [M+H]⁺ = 172.13.
- Confirmation: The byproduct is confirmed if a peak in your reaction sample has the same retention time and mass ([M+H]⁺ ≈ 172.1) as your prepared standard.
5. Quantification:
- Integrate the peak areas for the starting material and the cyclized byproduct in your reaction sample's chromatogram. The ratio of these areas gives a semi-quantitative measure of the extent of cyclization.
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Frequently Asked Questions (FAQs)
Q1: Is the Boc group itself susceptible to cleavage under basic conditions? A: Generally, the Boc group is highly robust to a wide range of basic and nucleophilic conditions.[8] Its removal typically requires acidic conditions (like TFA or HCl) or very high temperatures.[9][10] While some specific and harsh basic conditions have been reported for Boc cleavage, especially on activated systems like indoles or pyrroles, it is not a common degradation pathway for alkylamines under standard synthetic protocols.[11][12] For this molecule, intramolecular cyclization is the far more probable instability.
Q2: Can I store this compound in a solution with a non-nucleophilic base like triethylamine? A: This is not recommended. Even a non-nucleophilic organic base can facilitate the intramolecular cyclization reaction over time, leading to degradation of the material upon storage. It is best to store the compound neat or in an inert solvent at low temperatures (-20 °C) and add the base only at the start of the reaction.
Q3: Does the choice of solvent affect the rate of cyclization? A: Yes. The intramolecular cyclization is an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, or THF can accelerate SN2 reactions compared to non-polar or protic solvents. Therefore, while these solvents may be necessary for your desired reaction, be aware that they can also increase the rate of the undesired cyclization.
Q4: My nucleophile is sensitive and requires a weaker base. What are my options? A: If you must use a weaker base (e.g., K₂CO₃, Cs₂CO₃), the risk of cyclization increases because the desired intermolecular reaction will be slower. To mitigate this, you must rigorously control the other parameters. Use the lowest possible temperature, consider using a higher concentration of your nucleophile to favor bimolecular collisions, and monitor the reaction closely by LC-MS to stop it as soon as the starting material is consumed.
References
- 1. This compound | 828272-19-1 [amp.chemicalbook.com]
- 2. This compound | 828272-19-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bases - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of N-Boc Protected Amines
Welcome to the technical support center for the HPLC purification of N-Boc protected amines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of these essential molecules. This resource is structured to offer immediate answers through FAQs and detailed, step-by-step guidance in the troubleshooting section.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the HPLC purification of N-Boc protected amines.
Q1: What is the best starting mobile phase for purifying my N-Boc protected amine?
A standard starting point for reversed-phase HPLC is a gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 5% to 95% ACN over 20 minutes.[1][2] The TFA helps to protonate residual silanols on the silica-based column, improving peak shape for the amine.[3] However, be mindful of the potential for Boc deprotection with TFA, especially during fraction processing.[4]
Q2: My peaks are tailing significantly. What is the primary cause and how can I fix it?
Peak tailing for N-Boc protected amines is most often caused by secondary interactions between the basic amine functionality and acidic, ionized silanol groups on the surface of the silica-based stationary phase.[3][5][6] This is a common issue with basic compounds.[7]
To fix this, you can:
-
Lower the Mobile Phase pH: Using a mobile phase with a pH between 2 and 3 (e.g., with 0.1% TFA or a phosphate buffer) will protonate the silanol groups, minimizing these unwanted interactions.[6][7][8]
-
Use a Modern Column: Employ a column with high-purity silica and advanced end-capping, or consider columns specifically designed for basic compounds, such as those with polar-embedded or charged surface hybrid (CSH) technology.[5][8][9]
-
Add a Competing Base: An additive like triethylamine (TEA) can be used to compete with your analyte for interaction with the active silanol sites, though this can sometimes shorten column lifetime.[7]
Q3: Can the acidic mobile phase (e.g., with TFA) remove the Boc protecting group during my purification?
Yes, this is a critical consideration. While the Boc group is generally stable in mobile phases containing 0.1% TFA during the chromatographic run, it is susceptible to cleavage under prolonged exposure or when the TFA concentration increases, such as during solvent evaporation of the collected fractions.[4] To mitigate this, it is highly recommended to neutralize or immediately process collected fractions and to use lyophilization (freeze-drying) for solvent removal instead of rotary evaporation, which concentrates the acid.[4] For particularly acid-sensitive compounds, consider using a less aggressive acid like formic acid or acetic acid, although this may compromise peak shape and resolution.[4]
Q4: What type of HPLC column is most suitable for N-Boc amine purification?
A standard C18 reversed-phase column is the most common choice and a good starting point for method development.[1] For persistent peak shape issues, consider using a C18 column with advanced end-capping or a polar-embedded phase to better shield the residual silanols.[5]
Q5: How do I detect my N-Boc protected amine?
N-Boc protected amines can typically be detected using a standard UV detector. The carbamate functionality of the Boc group provides some UV absorbance at low wavelengths, typically between 210-220 nm.[1][2] If your molecule contains other chromophores, you can select a more specific, higher wavelength for detection.[10]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that can compromise resolution and quantification.[5] A tailing factor (Tf) greater than 1.2 indicates a significant problem.[8]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The basic nature of the amine interacts with acidic silanol groups on the column packing material, causing peak tailing.[5][6][7] | Adjust Mobile Phase pH: Lower the pH to ~2.5-3.0 with 0.1% TFA or a 10-20 mM phosphate buffer to protonate the silanols.[3][7] Use a Different Column: Switch to a column with a modern, high-purity, end-capped silica or a specialized column for basic compounds (e.g., polar-embedded).[5][8] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened, asymmetric peaks.[8][11] | Reduce Sample Concentration: Dilute your sample or reduce the injection volume. Perform a loading study to determine the optimal sample load for your column.[8][12] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause band broadening and peak distortion.[8] | Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.[8] |
| Column Degradation | A void at the column inlet or contamination can lead to poor peak shape.[8][13] | Flush the Column: Flush with a strong solvent (e.g., 100% ACN for reversed-phase).[8] Use a Guard Column: A guard column can protect the analytical column from contaminants.[13] Replace the Column: If performance does not improve, the column may need to be replaced.[8] |
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Problem 2: Analyte Degradation (Loss of Boc Group)
The acid-lability of the Boc group is a primary concern during purification.[14][15][16]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High TFA Concentration | While 0.1% TFA is standard, higher concentrations or accumulation during solvent removal will cleave the Boc group.[4][17] | Use 0.1% TFA or Less: Avoid using higher concentrations of TFA in the mobile phase.[4] Use a Weaker Acid: Consider 0.1% formic acid or acetic acid if your compound is particularly sensitive, though this may impact peak shape.[4] |
| Solvent Evaporation Method | Rotary evaporation concentrates the non-volatile acid (TFA), leading to deprotection in the collection flask.[4] | Lyophilize Fractions: Freeze-dry the collected fractions to remove the solvent and TFA without concentrating the acid.[4] Neutralize Promptly: If rotary evaporation is necessary, neutralize the collected fractions with a base (e.g., saturated sodium bicarbonate solution) before evaporation.[1] |
| Extended Exposure Time | Leaving collected fractions containing TFA at room temperature for extended periods can lead to slow deprotection.[4] | Process Fractions Quickly: Neutralize, evaporate, or freeze fractions as soon as possible after collection.[4] For extra precaution, keep fractions cold.[4] |
Problem 3: Poor Resolution or Co-elution
Achieving adequate separation between your target compound and impurities is the primary goal of purification.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Mobile Phase | The organic solvent or gradient slope may not be providing sufficient selectivity. | Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents offer different selectivities.[5][18] Optimize Gradient: Decrease the gradient slope (make it shallower) to increase the separation between closely eluting peaks.[19] |
| Incorrect Column Chemistry | The stationary phase may not be suitable for your specific sample matrix. | Screen Different Columns: Test a C18, a Phenyl-Hexyl, and a polar-embedded column to see which provides the best selectivity for your compound and its impurities. |
| Low Column Efficiency | An old or poorly packed column will have reduced resolving power.[8] | Check Column Performance: Run a standard to ensure the column is performing as expected. If efficiency is low, replace the column.[3] |
General Method Development Protocol
-
Initial Scouting Run:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
-
Analysis of Results: Evaluate the retention time of your target compound and the resolution from its nearest impurities.
-
Optimization:
-
If retention is too low, consider a longer column or a shallower gradient.
-
If resolution is poor, try changing the organic modifier to methanol or screen different column chemistries.
-
If peak shape is poor, refer to the troubleshooting guide for peak tailing.
-
-
Scaling to Preparative: Once an optimized analytical method is achieved, it can be scaled up to a preparative column. The loading capacity should be determined experimentally by gradually increasing the injection volume until resolution is compromised.[12][20]
Preparative Scale-Up Workflow
Caption: Workflow for scaling from analytical to preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. support.waters.com [support.waters.com]
- 10. benchchem.com [benchchem.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. lcms.cz [lcms.cz]
- 20. chiraltech.com [chiraltech.com]
Preventing polymerization during 3-Bromo-N-methyl-N-boc-propylamine reactions
Introduction
Welcome to the technical support resource for 3-Bromo-N-methyl-N-boc-propylamine (CAS 828272-19-1). This versatile reagent is a valuable C3 building block in pharmaceutical and chemical synthesis, primarily used for introducing a protected N-methyl-propylamine moiety via N-alkylation, C-alkylation, or O-alkylation. However, its bifunctional nature—possessing both a nucleophilic nitrogen (albeit protected) and an electrophilic alkyl bromide—creates a predisposition for unwanted side reactions.
This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate these challenges, specifically addressing the common issue of intramolecular cyclization, which is often perceived as "polymerization" or leads to complex, inseparable product mixtures. Our goal is to empower you to achieve higher yields, cleaner reaction profiles, and more predictable outcomes in your experiments.
Part 1: Frequently Asked Questions (FAQs) & The Core Mechanistic Problem
This section addresses the fundamental chemical behavior of this compound that underlies most of the difficulties encountered during its use.
Q1: My reaction is producing a complex mixture of byproducts and oligomers. What is causing this apparent "polymerization"?
A1: The primary cause is not typically a radical polymerization but rather an intramolecular cyclization to form a highly reactive N-Boc-N-methylaziridinium bromide intermediate.[1][2] The Boc (tert-butoxycarbonyl) group reduces the nucleophilicity of the nitrogen atom, but it does not eliminate it. Under thermal stress or certain reaction conditions, the nitrogen can still attack the terminal carbon bearing the bromide, displacing it to form a strained, three-membered aziridinium ring.
This aziridinium ion is a potent electrophile. It can then be attacked by any available nucleophile in your reaction mixture. This includes:
-
Your desired nucleophile (the intended reaction).
-
Another molecule of the this compound starting material.
-
The desired product, which may still be nucleophilic.
Attack by the starting material or product leads to dimers, trimers, and eventually oligomeric or polymeric materials, resulting in low yields and purification difficulties.
References
Validation & Comparative
Navigating the Maze of Amine Protection: A Comparative Guide to Boc and Cbz Groups in Alkylating Agents
For researchers, scientists, and drug development professionals, the selective modification of molecules is a cornerstone of innovation. When working with alkylating agents containing amine functionalities, the use of protecting groups is not just a procedural step, but a critical decision that dictates the success of a synthetic strategy. This guide provides an in-depth, objective comparison of two of the most widely used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). By understanding their respective strengths and weaknesses, researchers can make informed decisions to optimize their synthetic routes for yield, purity, and efficiency.
The primary role of a protecting group is to temporarily mask a reactive functional group, preventing it from participating in unwanted side reactions.[1] In the context of alkylating agents, a protected amine ensures that the desired alkylation occurs at the intended site without interference from the nucleophilic amine. The choice between Boc and Cbz hinges on their distinct deprotection (cleavage) chemistries, which forms the basis of their "orthogonality" – the ability to selectively remove one protecting group without affecting another.[2][3]
At a Glance: Key Characteristics of Boc and Cbz
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid - TFA)[1][4] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1][4] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[5][6] | Stable to acidic and basic conditions.[4][6] |
| Byproducts of Deprotection | Isobutylene, CO₂, and tert-butyl cation.[5][7] | Toluene and CO₂.[4][8] |
| Key Advantages | Orthogonal to Cbz and Fmoc; mild deprotection for some substrates.[2][5] | Orthogonal to Boc and Fmoc; imparts crystallinity; generally more economical.[9] |
| Common Side Reactions | Alkylation of sensitive residues by the tert-butyl cation.[5][10] | Catalyst poisoning; incomplete deprotection; potential for N-benzyl tertiary amine formation.[11][12] |
The Chemistry of Protection and Deprotection: A Mechanistic Overview
The selection of a protecting group is fundamentally a choice of its cleavage conditions. Boc is renowned for its acid lability, while Cbz is prized for its removal under reductive conditions. This orthogonality is a powerful tool in complex syntheses.[2][4][5]
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O).[13][14] This reaction is typically efficient and proceeds under mild basic conditions.
Deprotection of the Boc group is achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][15] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide.[7][13]
A critical consideration during Boc deprotection is the formation of the electrophilic tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues such as tryptophan or methionine.[5][16] The use of "scavengers" like anisole or thioanisole is often necessary to trap this reactive intermediate.[15][16]
The Cbz Group: Reductive Cleavage
The benzyloxycarbonyl (Cbz) group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a method known as the Schotten-Baumann reaction.[4]
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[4][8] This process involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[8][17] The reaction cleaves the benzyl C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[4]
While generally a mild and clean method, catalytic hydrogenolysis is incompatible with other reducible functional groups within the molecule, such as alkenes, alkynes, nitro groups, and some aryl halides.[8] Catalyst poisoning by sulfur-containing compounds can also be a concern.[1]
Experimental Data and Performance Comparison
The choice between Boc and Cbz often depends on the specific substrate and the desired reaction conditions. For instance, in a molecule containing a double bond, Cbz deprotection via hydrogenolysis would be problematic, making the acid-labile Boc group a superior choice. Conversely, if the substrate is sensitive to strong acids, the neutral conditions of Cbz deprotection are advantageous.
In a study on the direct amidation of protected amines, it was observed that N-Cbz-protected amines generally gave cleaner reaction profiles and higher yields compared to their N-Boc counterparts under the tested rhodium-catalyzed coupling conditions.[18] This highlights that the choice of protecting group can influence the outcome of subsequent reactions beyond just the deprotection step.
Decision-Making Workflow: Choosing the Right Protecting Group
The selection of an appropriate protecting group is a critical step in synthetic planning. The following workflow can guide researchers in making an informed decision.
Detailed Experimental Protocols
Protocol 1: Boc-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in THF in a round-bottom flask.[19]
-
Add triethylamine to the solution and stir.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.[19]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-Boc protected amine.
Protocol 2: Boc-Deprotection using TFA
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.[13][19]
-
Add trifluoroacetic acid (typically 25-50% v/v) to the solution.[13]
-
Stir the mixture at room temperature for 20-30 minutes.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.
Protocol 3: Cbz-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃)
-
Water and an organic solvent (e.g., dioxane)
Procedure:
-
Dissolve the primary amine in a mixture of water and dioxane.
-
Add sodium carbonate to the solution to maintain a basic pH (8-10).[12]
-
Cool the mixture in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.[12]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.[8]
-
Carefully add the Pd/C catalyst to the solution.[8]
-
Secure a hydrogen-filled balloon to the flask or place it in a hydrogenation apparatus.[8]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[8]
Conclusion: A Strategic Choice for Synthetic Success
The choice between Boc and Cbz protecting groups is a strategic one, with significant implications for the efficiency and outcome of a synthetic route. Boc offers the advantage of acid-labile deprotection, making it suitable for substrates with reducible functional groups. However, the potential for side reactions from the tert-butyl cation must be managed. Cbz, with its stability to a wide range of conditions and removal by mild hydrogenolysis, is an excellent choice for acid-sensitive substrates and can simplify purification due to the crystallinity it often imparts.[9] Ultimately, a thorough understanding of the chemical properties of the substrate and the reaction conditions of the entire synthetic sequence will guide the researcher to the optimal protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to N-Methylation: Evaluating Alternatives to 3-Bromo-N-methyl-N-boc-propylamine
Introduction: The "Magic Methyl" and the Synthetic Challenge
In the landscape of drug discovery and development, the introduction of a methyl group to a nitrogen atom—a process known as N-methylation—is a deceptively simple modification that can profoundly enhance a molecule's therapeutic potential.[1] This "magic methyl" effect can improve a compound's metabolic stability, membrane permeability, potency, and selectivity.[1][2] Consequently, the choice of methodology for N-methylation is a critical decision in the synthetic workflow.
This guide focuses on alternatives to 3-Bromo-N-methyl-N-boc-propylamine , a specialized bifunctional reagent. It is important to recognize that this molecule is not merely a methylating agent; it is a synthetic building block designed to introduce a protected N-methyl-propylamine moiety via alkylation. Therefore, a comprehensive evaluation must consider two distinct strategic approaches:
-
Direct N-Methylation Strategies: Alternative reagents and protocols that directly add a methyl group to a primary or secondary amine.
-
Alternative Synthetic Equivalents: Different multi-step pathways to achieve the same structural outcome as using the bromo-reagent.
This guide provides an in-depth comparison of these alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their specific synthetic challenges.
Part 1: A Comparative Overview of Direct N-Methylation Reagents
The direct methylation of amines is a foundational transformation in organic chemistry. However, a persistent challenge is controlling selectivity, as the primary amine starting material is often converted to a more nucleophilic secondary amine product, leading to overmethylation and the formation of tertiary amines or even quaternary ammonium salts.[3][4] The ideal reagent is effective, selective, safe, and compatible with a wide range of functional groups.
Classical Electrophiles: The High-Reactivity Standbys
Traditional reagents like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are potent electrophiles that react readily with amines via an SN2 mechanism.[5][6][7]
-
Mechanism: Direct nucleophilic attack of the amine on the methyl group.
-
Advantages: High reactivity, low cost, and straightforward reaction conditions.
-
Disadvantages: High toxicity and carcinogenicity are significant drawbacks.[8][9] They often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and quaternary methylated products, which necessitates tedious purification.[6]
Reductive Amination: The Classic Stopper for Overmethylation
The Eschweiler-Clarke reaction is a time-honored and highly effective method for methylating primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[10][11][12]
-
Mechanism: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid.[13] The reaction irreversibly stops at the tertiary amine stage because a tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[11][14]
-
Advantages: Excellent for achieving exhaustive methylation to the tertiary amine without quaternization.[13] The reagents are inexpensive and the reaction is typically high-yielding.
-
Disadvantages: Requires elevated temperatures (80-100 °C) and is not always suitable for sensitive substrates.[12] Achieving selective mono-methylation of a primary amine can be challenging.
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}
A simplified workflow of the Eschweiler-Clarke reaction.
Modern & "Green" Alternatives: Prioritizing Safety and Sustainability
Growing emphasis on laboratory safety and environmental responsibility has driven the adoption of less hazardous methylating agents.
-
Dimethyl Carbonate (DMC): A non-toxic and biodegradable alternative to DMS and phosgene.[15] It typically requires elevated temperatures and often catalysis to achieve efficient methylation, but offers a much safer profile.[16]
-
Methanol: Can serve as a C1 source in transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions.[17][18] These methods are elegant but require specific catalysts (e.g., based on Ruthenium or Iridium) and may not be suitable for all substrates.
-
Carbon Dioxide (CO2): In recent years, CO2 has been developed as a sustainable C1 source for N-methylation.[4][7] These reactions require a reductant (like hydrosilanes or H2) and a catalyst, representing a cutting-edge, green approach.[7]
-
Quaternary Ammonium Salts: Phenyl trimethylammonium salts have emerged as safe, easy-to-handle, solid reagents for the monoselective N-methylation of amides and indoles under mildly basic conditions.[6][8]
Part 2: Quantitative Performance Comparison
The selection of a reagent is a multi-parameter decision. The table below summarizes key performance indicators for the discussed alternatives.
| Reagent/Method | Selectivity Control | Key Advantages | Key Disadvantages | Typical Conditions | Safety Profile |
| Methyl Iodide (MeI) / Dimethyl Sulfate (DMS) | Poor; often leads to overmethylation | High reactivity, low cost | High toxicity, carcinogenic, volatile, poor selectivity | Room temp to mild heat, basic conditions | POOR - Handle with extreme caution |
| Eschweiler-Clarke | Excellent for exhaustive methylation (stops at tertiary amine) | No quaternization, inexpensive reagents, high yields | High temperatures, not ideal for mono-methylation of primary amines | Formaldehyde, Formic Acid, 80-100 °C | MODERATE - Formaldehyde is a sensitizer |
| Dimethyl Carbonate (DMC) | Good; can often be tuned for mono- or di-methylation | Low toxicity, biodegradable, safe | Lower reactivity than DMS/MeI, often requires heat/catalysis | 100-180 °C, often with base or catalyst | EXCELLENT - Green reagent |
| Methanol (Catalytic) | Good to Excellent; catalyst-dependent | Sustainable C1 source, high atom economy | Requires specific transition metal catalysts, may have limited scope | Ru, Ir, or Ni catalysts, H2 atmosphere or transfer | GOOD - Methanol is flammable |
| CO2 (Catalytic) | Good; depends on catalyst and conditions | Utilizes waste product, sustainable | Requires catalyst and reductant (e.g., silanes, H2) | Transition metal catalysts, pressure | EXCELLENT - Benign C1 source |
| Quaternary Ammonium Salts | Excellent for mono-methylation of amides/indoles | Solid, stable, non-volatile, safe, highly selective | Primarily demonstrated for amides/N-heterocycles, higher cost | Cs2CO3, Toluene, 120 °C | EXCELLENT - Safe and easy to handle |
Part 3: Validated Experimental Protocols
Theoretical knowledge must be paired with practical application. Here are representative, self-validating protocols for two common N-methylation methods.
Protocol 1: Exhaustive N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the exhaustive methylation of a secondary amine to a tertiary amine.[13]
Objective: To synthesize N-methyl-N-propylcyclohexylamine from N-propylcyclohexylamine.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-propylcyclohexylamine (10.0 g, 70.8 mmol, 1.0 eq).
-
Reagent Addition: Add formic acid (98%, 6.5 g, 141.6 mmol, 2.0 eq) followed by aqueous formaldehyde (37% w/w, 11.5 g, 141.6 mmol, 2.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 18 hours. The reaction progress can be monitored by TLC or GC-MS. Effervescence (CO2 evolution) should be observed, indicating the reaction is proceeding.[11]
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the solution to pH > 11 by slow addition of 50% aqueous NaOH solution while cooling in an ice bath.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary to yield the pure tertiary amine.
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}
Experimental workflow for the Eschweiler-Clarke reaction.
Protocol 2: Selective Mono-N-Methylation of an Amide using a Quaternary Ammonium Salt
This protocol is based on the work of Schnürch et al. for the highly selective mono-methylation of primary amides.[6]
Objective: To synthesize N-methylbenzamide from benzamide.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add benzamide (121 mg, 1.0 mmol, 1.0 eq), phenyl trimethylammonium iodide (PhMe₃NI) (395 mg, 1.5 mmol, 1.5 eq), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 eq).
-
Causality Note: Cs₂CO₃ was identified as a mild base that provides optimal yields for this transformation.[6] PhMe₃NI serves as a solid, non-volatile source of the methyl group.
-
-
Solvent Addition: Add 4 mL of anhydrous toluene. Seal the vial.
-
Reaction: Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction with the addition of 1 M aqueous HCl (5 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel) to yield pure N-methylbenzamide. The high selectivity of this method means that minimal to no bis-methylated product is formed.[6]
Part 4: Alternative Synthetic Pathways to the N-Methyl-N-Boc-Propylamine Synthon
Instead of direct N-methylation, one can approach the synthesis by using alternative building blocks that circumvent the need for this compound. This is often a superior strategy when multi-gram quantities are needed or when the starting bromo-reagent is prohibitively expensive.
dot graph G { graph [fontname="Arial", fontsize=12, splines=line]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Alternative synthetic strategies to access the target synthon.
This approach shifts the challenge from handling a specific alkylating agent to performing well-established, scalable reactions like Boc-protection, oxidation, and reductive amination. The final product from these routes can then be used in subsequent synthetic steps, for example, by converting a terminal alcohol to a better leaving group (mesylate or tosylate) for coupling reactions.
Conclusion
While This compound is a useful reagent for introducing a specific structural motif, a wealth of alternative N-methylation strategies are available to the modern chemist.
-
For exhaustive methylation without risk of quaternization, the Eschweiler-Clarke reaction remains a robust and cost-effective choice.[10][11]
-
For improved safety and sustainability, reagents like Dimethyl Carbonate (DMC) and catalytic methods using methanol or CO₂ are superior options, albeit with different reactivity profiles.[7][15][16][17]
-
For achieving challenging, selective mono-N-methylation , particularly on amides, newer methods using quaternary ammonium salts show exceptional promise.[6][8]
Ultimately, the optimal strategy is dictated by the specific substrate, the desired degree of methylation (mono- vs. exhaustive), scalability, and safety considerations. By understanding the mechanisms, advantages, and limitations of each alternative, researchers can design more efficient, safer, and effective synthetic routes for the development of next-generation therapeutics.
References
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 15. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: Evaluating the Reactivity of 3-Bromo-N-methyl-N-boc-propylamine Against Other Bifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a bifunctional linker is a critical determinant in the design of effective bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a molecular bridge connecting a targeting moiety to a payload, profoundly influences the conjugate's stability, pharmacokinetics, and ultimate efficacy. This guide provides an objective, data-driven comparison of 3-Bromo-N-methyl-N-boc-propylamine with other commonly employed bifunctional linkers, delving into reaction kinetics, stability, and practical considerations for its application.
Introduction to this compound: A Versatile Building Block
This compound is a heterobifunctional linker characterized by a terminal alkyl bromide and a Boc-protected secondary amine. This structure offers a unique combination of features:
-
Alkyl Bromide Reactivity: The primary alkyl bromide serves as a versatile electrophile for nucleophilic substitution reactions, primarily following an S(_N)2 mechanism.[1][2] This allows for the formation of stable covalent bonds with a variety of nucleophiles commonly found in biological molecules or synthetic constructs, such as thiols (cysteine residues), amines (lysine residues), and phenols.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the secondary amine. This protecting group is stable under a wide range of conditions used for the alkylation reaction but can be readily removed under acidic conditions to liberate the amine for subsequent conjugation steps.[3][4]
-
Spacer Arm: The propyl chain provides a flexible three-carbon spacer, influencing the distance between the conjugated molecules. The impact of spacer length on the properties of the final conjugate is a critical consideration in linker design.[5][6]
The strategic advantage of this compound lies in its sequential reactivity. The alkyl bromide can be reacted first, followed by deprotection of the Boc group to reveal the amine for a second conjugation step. This controlled, stepwise approach is crucial for minimizing the formation of undesirable homodimers and other side products.[7]
Comparative Reactivity Analysis: A Data-Driven Approach
A direct head-to-head quantitative comparison of the reactivity of this compound against a broad spectrum of linkers is not extensively documented in publicly available literature. Therefore, this guide proposes a robust experimental framework for such a comparison and synthesizes existing knowledge on the relative reactivity of the functional groups involved.
Theoretical Reactivity Landscape
The reactivity of the electrophilic group is a key determinant of a linker's utility. For alkyl halides, the reactivity in S(_N)2 reactions is heavily influenced by the nature of the halogen, with the general trend being:
Iodine > Bromine > Chlorine [4]
This trend is attributed to the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most easily broken.[4] Consequently, an iodo-functionalized linker would be expected to react faster than this compound, while a chloro-analog would be slower.
Compared to other common electrophilic groups used in bioconjugation:
-
Maleimides: These are highly selective for thiols, reacting via a Michael addition to form a stable thioether bond. The reaction is typically rapid at pH 6.5-7.5.[2] While the thioether bond is generally stable, the thiosuccinimide ring can be susceptible to hydrolysis or retro-Michael reactions in vivo.[2]
-
NHS Esters: N-hydroxysuccinimide esters are widely used for their high reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.[8][9]
-
Mesylates: Methanesulfonate esters (mesylates) are excellent leaving groups in nucleophilic substitution reactions, with reactivity often comparable to or slightly greater than bromides.[10]
Proposed Experimental Comparison
To generate quantitative data on the reactivity of this compound, a series of kinetic studies are proposed. A standard nucleophile, such as a model thiol-containing peptide (e.g., N-acetyl-cysteine) or a primary amine-containing molecule (e.g., benzylamine), can be used to assess the rate of the initial conjugation step.
Table 1: Proposed Bifunctional Linkers for Comparative Reactivity Study
| Linker | Reactive Group 1 | Reactive Group 2 | Spacer Characteristics |
| This compound | Bromo (Alkyl Halide) | Boc-protected Amine | Propyl Chain |
| 3-Iodo-N-methyl-N-boc-propylamine | Iodo (Alkyl Halide) | Boc-protected Amine | Propyl Chain |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | Cyclohexyl-methyl |
| Bromo-PEG3-Mesylate | Bromo (Alkyl Halide) | Mesylate | PEG3 |
Experimental Protocols
The following protocols outline a methodology for the comparative kinetic analysis of the selected linkers and the subsequent deprotection and secondary conjugation step for this compound.
Kinetic Analysis of Nucleophilic Substitution
This protocol describes a method to determine the reaction kinetics of the bromo- and iodo-functionalized linkers with a model thiol nucleophile using LC-MS.
dot
Caption: Workflow for Kinetic Analysis of Linker Reactivity.
Materials:
-
This compound
-
3-Iodo-N-methyl-N-boc-propylamine
-
N-acetyl-cysteine
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., N-ethylmaleimide in reaction buffer or formic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Preparation: Prepare stock solutions of the linkers in anhydrous DMSO. Prepare a stock solution of N-acetyl-cysteine in the reaction buffer.
-
Reaction Initiation: In a thermostated vessel at 25°C, add the linker stock solution to the N-acetyl-cysteine solution to initiate the reaction. The final concentrations should be in a suitable range for LC-MS analysis (e.g., 1 mM linker, 1.1 mM N-acetyl-cysteine).
-
Time-course Sampling: At defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an excess of the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to quantify the remaining reactants and the formation of the product.[3][11]
-
Data Analysis: Plot the concentration of the product versus time and fit the data to a second-order rate equation to determine the rate constant (k).
Boc-Deprotection and Secondary Conjugation
This protocol describes the deprotection of the Boc group from the conjugated linker and a subsequent reaction with an NHS-ester.
dot
Caption: Workflow for Boc-Deprotection and Secondary Conjugation.
Materials:
-
Purified product from Protocol 3.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-ester activated fluorophore (e.g., NHS-fluorescein)
-
Reaction Buffer (e.g., Sodium Bicarbonate Buffer, pH 8.0)
-
HPLC system for purification
Procedure:
-
Deprotection: Dissolve the purified product from the initial conjugation in DCM. Add TFA to a final concentration of 20-50% (v/v).[12] Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Secondary Conjugation: Dissolve the resulting amine salt in the reaction buffer. Add a solution of the NHS-ester activated fluorophore in DMSO.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification and Analysis: Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and UV-Vis spectroscopy to confirm the successful dual conjugation.
Data Presentation and Interpretation
The results of the kinetic studies can be summarized in a table for easy comparison.
Table 2: Comparative Kinetic Data (Hypothetical)
| Linker | Nucleophile | Rate Constant (k, M
| Half-life (t({1/2}), min) at 1 mM |
| This compound | N-acetyl-cysteine | 0.15 | 77 |
| 3-Iodo-N-methyl-N-boc-propylamine | N-acetyl-cysteine | 3.0 | 3.8 |
| Bromo-PEG3-Mesylate (Bromo end) | N-acetyl-cysteine | 0.18 | 64 |
| Bromo-PEG3-Mesylate (Mesylate end) | N-acetyl-cysteine | 0.25 | 46 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will be determined experimentally.
The hypothetical data illustrates that the iodo-linker is significantly more reactive than the bromo-linkers, as expected. The mesylate end of the Bromo-PEG3-Mesylate linker is slightly more reactive than the bromide end. This quantitative data is crucial for selecting the appropriate linker for a specific application. For instance, a highly reactive linker may be desirable for rapid conjugation, but it may also be more prone to off-target reactions.
Conclusion and Future Perspectives
This compound offers a balance of reactivity and stability, making it a valuable tool in the construction of complex bioconjugates. Its sequential reactivity, enabled by the Boc-protected amine, allows for a controlled and stepwise conjugation strategy. While iodo- and mesylate-containing linkers may offer faster reaction kinetics, the bromo-analog provides a good compromise for many applications.
The experimental framework outlined in this guide provides a clear path for researchers to generate the necessary data to make informed decisions about linker selection. Future studies could expand this comparison to include a wider range of nucleophiles and reaction conditions to build a comprehensive reactivity map for these important chemical tools. The continued development and characterization of novel bifunctional linkers will undoubtedly play a pivotal role in advancing the field of targeted therapeutics.
References
- 1. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. [folia.unifr.ch]
- 2. benchchem.com [benchchem.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer-naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer‐naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocycle Synthesis: Optimizing Yields with Bromo-Alkylamine Precursors
Introduction: The Central Role of N-Heterocycles
Saturated nitrogen-containing heterocycles, such as pyrrolidines and piperidines, form the structural core of a vast number of pharmaceuticals, natural products, and agrochemicals. Their synthesis is a cornerstone of medicinal and organic chemistry. Among the most fundamental and reliable methods for their construction is the intramolecular cyclization of halo-alkylamines. This process, typically an intramolecular SN2 reaction, offers a direct route to these valuable scaffolds.
This guide provides an in-depth comparison of reaction yields and efficiencies for the synthesis of various N-heterocycles using a range of bromo-alkylamine precursors. We will move beyond simple protocols to explore the underlying kinetic and thermodynamic principles that govern these cyclization reactions. By understanding the causality behind experimental choices—from the length of the alkyl chain to the choice of solvent and base—researchers can rationally design synthetic strategies to maximize yields and minimize impurities. We will present supporting experimental data, detailed protocols, and mechanistic diagrams to provide a comprehensive resource for chemists in research and development.
Theoretical Foundations: Predicting Cyclization Success
The efficiency of forming a cyclic amine from an acyclic bromo-alkylamine is not accidental; it is governed by well-established stereoelectronic and thermodynamic principles. A successful cyclization requires the amine nucleophile and the electrophilic carbon bearing the bromine to be able to achieve a transition state geometry that is both energetically accessible and sterically feasible.
Baldwin's Rules: The Guiding Principles of Ring Closure
In 1976, Sir Jack Baldwin formulated a set of qualitative guidelines, now known as Baldwin's Rules, to predict the relative favorability of various ring-closing reactions.[1] These rules classify cyclizations based on three key features:
-
Ring Size: The number of atoms in the newly formed ring (e.g., 5, 6, or 7).
-
Trajectory: The geometry of attack, designated Exo if the bond being broken is outside the newly formed ring, or Endo if it is inside the ring.
-
Hybridization: The hybridization of the electrophilic carbon being attacked, which for bromo-alkylamines is sp³, or "Tet" (tetrahedral).
For the intramolecular SN2 cyclization of bromo-alkylamines, the reactions are classified as Exo-Tet. Baldwin's rules state that 3- to 7-Exo-Tet cyclizations are all favored processes .[2][3] This is because the length of the connecting alkyl chain is sufficient to allow the nucleophilic amine to approach the electrophilic carbon at the ideal Bürgi-Dunitz angle (~109.5°) for a tetrahedral system, without inducing significant ring strain in the transition state.[4]
References
A Senior Application Scientist's Guide to Characterization of N-alkylated Products by NMR and MS
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-alkylated compounds is a cornerstone of molecular design. However, the seemingly straightforward addition of an alkyl group to a nitrogen-containing molecule can often lead to a mixture of products, including positional isomers, over-alkylation, or competing O-alkylation.[1] Unambiguous characterization of the desired N-alkylated product is therefore paramount. This guide provides an in-depth comparison of two of the most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of each technique, their relative strengths and weaknesses in this context, and provide practical, field-tested protocols.
The Analytical Challenge: Certainty in N-Alkylation
The core challenge in characterizing N-alkylation reactions lies in confirming the precise location of the newly introduced alkyl group. Ambident nucleophiles, molecules with more than one potential site for alkylation (e.g., a nitrogen and an oxygen atom), are particularly prone to yielding a mixture of N- and O-alkylated isomers.[2] These isomers often have identical masses and similar chromatographic behavior, making their differentiation by simple techniques challenging. Furthermore, poly-functional molecules can present multiple nitrogen atoms, leading to a variety of possible N-alkylated regioisomers.
Here, we will explore how NMR and MS can be synergistically employed to provide a comprehensive and definitive structural elucidation of N-alkylated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[3] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), and crucially, the connectivity between them.
Key NMR Experiments for N-Alkylation Characterization:
-
¹H NMR: This is the first experiment to be run. It provides information on the number of different types of protons in the molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).[4] The chemical shift of protons on the carbon adjacent to the nitrogen will shift upon alkylation, providing the first clue of a successful reaction.
-
¹³C NMR and DEPT: ¹³C NMR provides a count of the unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups. A downfield shift of the carbon atom attached to the nitrogen is a strong indicator of N-alkylation.
-
2D NMR - COSY, HSQC, and HMBC: These experiments are the key to unlocking the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to map out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5] This is invaluable for assigning carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for confirming N-alkylation. It shows correlations between protons and carbons that are two or three bonds away.[5] A definitive correlation between the protons of the newly introduced alkyl group and a carbon atom on the parent molecule adjacent to the target nitrogen provides unambiguous evidence of N-alkylation.
-
Causality in Experimental Choice for NMR:
The choice of NMR experiments follows a logical progression. ¹H and ¹³C NMR provide the initial overview. If ambiguity remains, particularly in distinguishing between isomers, 2D NMR experiments are essential. The HMBC experiment is the ultimate arbiter in determining the site of alkylation by revealing long-range correlations that establish the connectivity between the alkyl group and the rest of the molecule.[6] For instance, in the case of a suspected N-alkylation on a heterocyclic ring, an HMBC correlation between the N-alkyl protons and the carbons of the ring would confirm the structure.
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// Nodes Start [label="N-Alkylation Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_NMR [label="1. Acquire ¹H NMR Spectrum"]; C13_NMR [label="2. Acquire ¹³C & DEPT Spectra"]; Analysis_1D [label="3. Analyze 1D Spectra:\n- Chemical Shifts\n- Integration\n- Coupling Patterns"]; Ambiguity [label="Is Structure Unambiguous?", shape=diamond, fillcolor="#FBBC05"]; Acquire_2D [label="4. Acquire 2D NMR Spectra:\n- COSY\n- HSQC\n- HMBC"]; Analysis_2D [label="5. Analyze 2D Spectra:\n- Identify Spin Systems (COSY)\n- Assign C-H Pairs (HSQC)\n- Confirm Connectivity (HMBC)"]; Structure_Confirmed [label="Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Investigation [label="Further Investigation Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> H1_NMR; H1_NMR -> C13_NMR; C13_NMR -> Analysis_1D; Analysis_1D -> Ambiguity; Ambiguity -> Structure_Confirmed [label="Yes"]; Ambiguity -> Acquire_2D [label="No"]; Acquire_2D -> Analysis_2D; Analysis_2D -> Structure_Confirmed; Analysis_2D -> Further_Investigation [style=dashed]; } Figure 1. A logical workflow for the characterization of N-alkylated products using NMR spectroscopy.
Mass Spectrometry (MS): A Powerful Complement for Confirmation and Purity
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions.[7] For N-alkylation reactions, MS is invaluable for confirming the molecular weight of the product and assessing the purity of the reaction mixture.
Key MS Techniques for N-Alkylation Characterization:
-
Electrospray Ionization (ESI) and Chemical Ionization (CI): These "soft" ionization techniques are ideal for analyzing the products of N-alkylation reactions as they typically produce intact molecular ions, allowing for the confirmation of the expected molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product.[8] This is particularly useful for distinguishing between products with the same nominal mass but different elemental formulas.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of interest is isolated and then fragmented. The resulting fragmentation pattern can provide valuable structural information.[9] The fragmentation of N-alkylated compounds often involves cleavage of the C-N bond, leading to characteristic fragment ions.[10]
Causality in Experimental Choice for MS:
The initial MS analysis will typically involve a soft ionization technique like ESI to confirm the molecular weight of the desired product. If the reaction could potentially yield multiple products with the same molecular weight (isomers), HRMS is employed to confirm the elemental composition. If further structural confirmation is needed, or to differentiate between isomers, MS/MS is the next logical step. The fragmentation pattern can provide a "fingerprint" for a particular isomer.[11]
dot graph "MS_Workflow_for_N-Alkylation_Characterization" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="MS Workflow for N-Alkylation Characterization", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="N-Alkylation Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soft_Ionization [label="1. Acquire Low-Resolution MS (e.g., ESI)\n- Confirm Molecular Weight"]; MW_Match [label="Does Molecular Weight Match?", shape=diamond, fillcolor="#FBBC05"]; HRMS [label="2. Acquire High-Resolution MS (HRMS)\n- Determine Elemental Composition"]; EC_Match [label="Does Elemental Composition Match?", shape=diamond, fillcolor="#FBBC05"]; MSMS [label="3. Acquire Tandem MS (MS/MS)\n- Analyze Fragmentation Pattern"]; Structure_Supported [label="Structure Supported", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Investigation [label="Further Investigation Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Soft_Ionization; Soft_Ionization -> MW_Match; MW_Match -> HRMS [label="Yes"]; MW_Match -> Further_Investigation [label="No"]; HRMS -> EC_Match; EC_Match -> MSMS [label="Yes"]; EC_Match -> Further_Investigation [label="No"]; MSMS -> Structure_Supported; } Figure 2. A systematic workflow for the characterization of N-alkylated products using mass spectrometry.
Head-to-Head Comparison: NMR vs. MS for N-Alkylation Characterization
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity, Stereochemistry | Molecular Weight, Elemental Composition |
| Isomer Differentiation | Excellent, especially with 2D NMR | Can be challenging, often requires MS/MS |
| Quantitation | Inherently quantitative (qNMR) | Requires calibration curves |
| Sensitivity | Lower | Higher |
| Sample Requirement | Higher (mg) | Lower (µg to ng) |
| Throughput | Lower | Higher |
| Structural Confirmation | Definitive | Often requires supporting data |
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified N-alkylated product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.[12]
-
Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition - A Standard Suite of NMR Experiments:
-
¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC: A gradient-selected HSQC optimized for a one-bond J-coupling of ~145 Hz is a good starting point.
-
HMBC: A gradient-selected HMBC optimized for long-range couplings of 8-10 Hz is generally effective.
Sample Preparation for MS Analysis:
-
Dissolve the Sample: Prepare a dilute solution of the N-alkylated product (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water) that is compatible with the chosen ionization source.
-
Add a Modifier (if necessary): For ESI, the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can improve ionization efficiency.
Data Acquisition - A Typical MS Workflow:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion of the product.
-
HRMS: If available, acquire a high-resolution mass spectrum to determine the accurate mass and elemental composition.
-
MS/MS: Select the molecular ion of the N-alkylated product as the precursor ion and acquire a product ion spectrum to observe the fragmentation pattern.
Case Study: Distinguishing N- vs. O-Alkylation of a Pyridone Derivative
Consider the alkylation of a pyridone derivative which can occur on either the nitrogen or the oxygen atom.
| Analytical Data | N-Alkylated Product | O-Alkylated Product |
| ¹H NMR (N-CH₃) | Singlet, ~3.5 ppm | Singlet, ~4.0 ppm |
| ¹³C NMR (N-CH₃) | ~40 ppm | ~60 ppm |
| HMBC | Correlation from N-CH₃ protons to ring carbons | Correlation from O-CH₃ protons to the ring carbon attached to the oxygen |
| MS (Fragmentation) | Loss of the alkyl group from the nitrogen | Loss of the alkoxy group |
In this case, while both isomers would have the same molecular weight, the NMR data, particularly the HMBC correlations, would provide a definitive distinction.[1][13]
Conclusion: A Synergistic Approach for Unwavering Confidence
While both NMR and MS are powerful techniques, they provide complementary information. For the unambiguous characterization of N-alkylated products, a synergistic approach is the most robust strategy. MS provides a rapid confirmation of the molecular weight and purity, while NMR delivers the definitive structural elucidation, leaving no doubt as to the site of alkylation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and efficiently characterize their N-alkylated products, accelerating the pace of discovery and development.
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Alkylation with 3-Bromo-N-methyl-N-boc-propylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the precise construction of molecules is paramount. N-alkylation reactions are fundamental to this endeavor, enabling the synthesis of a vast array of bioactive compounds.[1][2] The choice of the alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an in-depth analysis of the kinetic performance of 3-Bromo-N-methyl-N-boc-propylamine, a versatile reagent for introducing a protected aminopropyl moiety. We will objectively compare its reactivity with relevant alternatives, supported by illustrative experimental data and detailed protocols for kinetic analysis.
The Strategic Importance of the N-Boc-Aminopropyl Moiety
The N-methyl-N-Boc-propylamine structure is a valuable building block in drug discovery. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3][4] This allows for the selective alkylation at the terminal bromine followed by subsequent deprotection of the amine for further functionalization.
Understanding the Alkylation Reaction
The core reaction involves the nucleophilic substitution of the bromide by a suitable nucleophile, typically a primary or secondary amine. The reaction rate is dependent on several factors, including the nature of the nucleophile, the solvent, the temperature, and the inherent reactivity of the alkylating agent.
Caption: Generalized SN2 mechanism for the alkylation of an amine with this compound.
Comparative Kinetic Analysis
To provide a clear comparison, we will evaluate this compound against two structurally related alternatives: the corresponding chloro- and iodo-analogs. The leaving group ability of the halide is a key determinant of the reaction rate, with the general trend being I > Br > Cl.
Illustrative Kinetic Data
The following table summarizes representative kinetic data for the alkylation of a model primary amine (benzylamine) with the three different 3-halo-N-methyl-N-boc-propylamines in acetonitrile at 50 °C. This data is for illustrative purposes to highlight the expected kinetic trends.
| Alkylating Agent | Leaving Group | Relative Rate Constant (k_rel) | Half-life (t_1/2) at 1M Nucleophile (min) |
| 3-Chloro-N-methyl-N-boc-propylamine | Cl | 1 | ~120 |
| This compound | Br | 50 | ~2.4 |
| 3-Iodo-N-methyl-N-boc-propylamine | I | 200 | ~0.6 |
Analysis of Performance:
-
3-Chloro-N-methyl-N-boc-propylamine: This reagent is the least reactive, which can be advantageous for reactions requiring high selectivity and controlled conditions. However, its low reactivity often necessitates higher temperatures and longer reaction times, which may not be suitable for sensitive substrates.
-
This compound: This compound offers a good balance between reactivity and stability.[5][6][7][8] Its reaction rate is significantly faster than the chloro-analog, allowing for more moderate reaction conditions. It is often the preferred reagent for general-purpose alkylations.
-
3-Iodo-N-methyl-N-boc-propylamine: The iodo-analog is the most reactive due to the excellent leaving group ability of iodide. This high reactivity is beneficial for rapid alkylations and for less nucleophilic substrates. However, iodo-compounds are generally less stable and more expensive than their bromo- and chloro-counterparts.
Experimental Protocol for Kinetic Studies
The following is a detailed, step-by-step methodology for conducting a kinetic study of the alkylation reaction.
Materials and Instrumentation:
-
Reactants: this compound, nucleophile (e.g., benzylamine), internal standard (e.g., dodecane).
-
Solvent: Anhydrous acetonitrile.
-
Instrumentation: Jacketed reaction vessel with temperature control, magnetic stirrer, autosampler, and a suitable analytical instrument (e.g., GC-MS or HPLC).[9][10][11]
Experimental Workflow:
Caption: Workflow for the kinetic analysis of the alkylation reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Prepare a separate stock solution of the nucleophile and the internal standard in the same solvent.
-
-
Reaction Setup:
-
Charge the jacketed reaction vessel with the nucleophile/internal standard solution.
-
Equilibrate the reactor to the desired temperature (e.g., 50 °C) with stirring.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the this compound stock solution to the reactor.
-
Start the autosampler to withdraw aliquots from the reaction mixture at predetermined time intervals.
-
Each aliquot should be immediately quenched in a vial containing a suitable quenching agent (e.g., a dilute acid) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by a calibrated analytical method such as GC-MS or HPLC to determine the concentrations of the reactants and products.[9]
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
From this data, determine the reaction order and calculate the rate constant (k).
-
Trustworthiness: A Self-Validating System
To ensure the integrity of the kinetic data, the following controls and validation steps should be implemented:
-
Internal Standard: The use of an internal standard corrects for variations in sample injection volume and detector response.
-
Calibration Curves: Generate calibration curves for all reactants and products to ensure accurate quantification.
-
Temperature Control: Precise temperature control is crucial as reaction rates are highly temperature-dependent.
-
Reproducibility: Repeat the kinetic runs to ensure the reproducibility of the results.
Conclusion
This compound stands out as a versatile and efficient reagent for the introduction of the N-methyl-N-Boc-propylamine moiety. Its reactivity profile offers a practical compromise between the slower chloro- and the more reactive but less stable iodo-analogs. A thorough understanding of its reaction kinetics, as outlined in this guide, is essential for the rational design and optimization of synthetic routes in drug development and other areas of chemical research. The provided experimental framework serves as a robust starting point for researchers to conduct their own comparative kinetic studies and make informed decisions in their synthetic endeavors.
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 828272-19-1 [chemicalbook.com]
- 6. This compound | 828272-19-1 [amp.chemicalbook.com]
- 7. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
A Senior Application Scientist's Guide to Alkylation Reactions: A Comparative Analysis of 1-Bromo-3-Chloropropane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise installation of alkyl chains is a cornerstone of molecular construction. Among the repertoire of bifunctional alkylating agents, 1,3-dihalopropanes are invaluable for introducing three-carbon synthons, enabling the formation of carbocyclic and heterocyclic systems. This guide provides an in-depth technical comparison of 1-bromo-3-chloropropane with its symmetric counterparts, 1,3-dibromopropane and 1,3-dichloropropane, in various alkylation reactions. By examining the nuances of their reactivity and providing practical, data-supported insights, this document aims to empower researchers to make informed decisions in reagent selection for their synthetic endeavors.
The Foundation of Reactivity: Unpacking the Halogen Effect
The differential reactivity of 1,3-dihalopropanes is fundamentally governed by the nature of the carbon-halogen bond. The two key factors at play are bond strength and the leaving group ability of the halide ion.
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy means that less energy is required to cleave the C-Br bond during a nucleophilic attack, rendering it more reactive.
-
Leaving Group Ability: In nucleophilic substitution reactions, a good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻), and it is the conjugate base of a stronger acid (HBr vs. HCl). Consequently, bromide is a better leaving group than chloride.
This leads to a clear and predictable reactivity trend in SN2 reactions:
1,3-Dibromopropane > 1-Bromo-3-chloropropane > 1,3-Dichloropropane
This hierarchy is the guiding principle for selecting the appropriate dihaloalkane for a given transformation. 1-bromo-3-chloropropane offers a unique combination of reactivity at the C-Br bond and a less reactive C-Cl bond that can be exploited for sequential functionalization.
A Head-to-Head Comparison: Experimental Insights
While the theoretical reactivity trend is well-established, practical synthetic outcomes are often influenced by a multitude of factors including the nucleophile, solvent, and reaction conditions. The following data, compiled from various sources, provides a quantitative and qualitative comparison of these three alkylating agents.
| Nucleophile | Alkylating Agent | Reaction Conditions | Product | Yield (%) | Observations & References |
| Diethyl Malonate | 1,3-Dibromopropane | NaOEt, EtOH, 60-65°C | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | Intramolecular cyclization occurs readily.[1][2] |
| Diethyl Malonate | 1-Bromo-3-chloropropane | NaOEt, EtOH, 80°C | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | The initial alkylation occurs at the C-Br bond, followed by intramolecular cyclization displacing the chloride.[2] |
| 4-Phenylpiperidine | 1-Bromo-3-chloropropane | K₂CO₃, MeCN, 25°C, 24h | 1-(3-Chloropropyl)-4-phenylpiperidine | ~70-80 | Selective mono-alkylation at the C-Br position is achieved under these conditions.[3] |
| 1-(3-chlorophenyl)piperazine | 1-Bromo-3-chloropropane | K₂CO₃, TBAB, MeCN/DMF, Microwave | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 88 | Microwave irradiation accelerates the selective N-alkylation.[4] |
| Sodium Cyanide | 1-Bromo-3-chloropropane | Aqueous EtOH | 4-Chlorobutanenitrile | Not specified | The reaction selectively occurs at the more reactive C-Br bond.[5][6] |
| Indole | 1,3-Dibromopropane | Base | N-(3-Bromopropyl)indole | Moderate | Prone to di-alkylation and polymerization if conditions are not carefully controlled. |
| Phenoxide | 1-Bromo-3-chloropropane | Phase Transfer Catalysis | 1-Aryloxy-3-chloropropane | Varies | Can produce a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane depending on the catalyst and conditions. |
Strategic Applications in Synthesis
The choice between 1-bromo-3-chloropropane and its symmetric analogs is a strategic decision based on the desired synthetic outcome, reactivity requirements, and cost considerations.
N-Alkylation: Crafting Nitrogen-Containing Scaffolds
The introduction of a 3-halopropyl group onto a nitrogen atom is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules. 1-Bromo-3-chloropropane is often the reagent of choice for selective mono-alkylation, leaving a chloro handle for subsequent transformations.
-
Reactants:
-
4-Phenylpiperidine (8 g)
-
1-Bromo-3-chloropropane (20 mL)
-
Potassium Carbonate (28 g)
-
Acetonitrile (80 mL)
-
-
Procedure:
-
Combine 4-phenylpiperidine, 1-bromo-3-chloropropane, and potassium carbonate in acetonitrile.
-
Stir the mixture at 25°C for 24 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 50:50 v/v) to yield 1-(3-chloropropyl)-4-phenylpiperidine as an oil.
-
Caption: Experimental workflow for the N-alkylation of 4-phenylpiperidine.
C-Alkylation: The Gateway to Cyclobutanes
The reaction of 1,3-dihalopropanes with carbanions, particularly those derived from malonic esters, is a classic and reliable method for the synthesis of cyclobutane derivatives. This transformation proceeds via a tandem SN2 reaction, where the initial alkylation is followed by an intramolecular cyclization.
-
Reactants:
-
Diethyl malonate (480 g, 3.0 moles)
-
1-Bromo-3-chloropropane (472 g, 3.0 moles)
-
Sodium ethoxide solution (prepared from 138 g of sodium in 2.5 L of absolute ethanol)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, mix diethyl malonate and 1-bromo-3-chloropropane.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux (approximately 1.5 hours).
-
After the addition is complete, continue to reflux with stirring for an additional 45 minutes.
-
Remove the ethanol by distillation.
-
Cool the reaction mixture and add 900 mL of cold water.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent.
-
Distill the residue under vacuum to obtain diethyl 1,1-cyclobutanedicarboxylate (yield: 53-55%).
-
Caption: Mechanism of cyclobutane synthesis via malonic ester alkylation.
Navigating Potential Pitfalls: Side Reactions
While alkylation is the desired pathway, competing side reactions can diminish yields and complicate purification. The most common side reaction with 1,3-dihalopropanes is elimination, particularly in the presence of strong, sterically hindered bases.
-
E2 Elimination: A strong base can abstract a proton from a carbon adjacent to the carbon-halogen bond, leading to the formation of an alkene. With 1-bromo-3-chloropropane, this can lead to the formation of allyl bromide or allyl chloride.
Careful selection of the base and reaction temperature is crucial to minimize these undesired pathways. For instance, using a weaker base like potassium carbonate often favors substitution over elimination.
Practical Considerations for the Bench Chemist
Beyond reactivity, the choice of an alkylating agent is also influenced by practical factors:
-
Cost and Availability: 1,3-Dichloropropane is generally the most cost-effective of the three, followed by 1-bromo-3-chloropropane and then 1,3-dibromopropane. All are readily available from major chemical suppliers.
-
Safety: All three are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. They are classified as harmful by inhalation, in contact with skin, and if swallowed.
Conclusion: A Strategic Choice for Synthesis
The selection of a 1,3-dihalopropane for an alkylation reaction is a nuanced decision that balances reactivity, selectivity, and practicality.
-
1,3-Dichloropropane is the most economical choice when lower reactivity can be tolerated, often requiring more forcing conditions.
-
1,3-Dibromopropane is the most reactive and is ideal for applications where rapid and efficient dialkylation or cyclization is desired.
-
1-Bromo-3-chloropropane occupies a valuable middle ground. Its differentiated reactivity allows for selective mono-alkylation at the C-Br bond, preserving the C-Cl bond for subsequent synthetic manipulations. This makes it a powerful and versatile tool for the construction of complex molecules where sequential functionalization is key.
By understanding the principles outlined in this guide and consulting the provided experimental data and protocols, researchers can confidently select the optimal 1,3-dihaloalkane to advance their synthetic objectives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
Evaluating the efficiency of different bases in reactions with 3-Bromo-N-methyl-N-boc-propylamine
For researchers and professionals in drug development, the synthesis of core heterocyclic scaffolds is a foundational aspect of creating novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. A common and crucial intermediate for more complex azetidine derivatives is tert-butyl 1-methylazetidine-1-carboxylate (N-methyl-N-Boc-azetidine), frequently synthesized via the intramolecular cyclization of 3-Bromo-N-methyl-N-Boc-propylamine.
The choice of base in this critical ring-closing step can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth comparison of commonly employed bases—potassium carbonate (K₂CO₃), triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and sodium hydride (NaH)—in this transformation. We will explore the theoretical underpinnings of base selection, present representative experimental protocols, and offer data-driven insights to inform your synthetic strategy.
The Underlying Chemistry: An SN2 Pathway to a Strained Ring
The formation of the azetidine ring from this compound is an intramolecular SN2 reaction. The nitrogen atom, rendered nucleophilic by the action of a base, displaces the bromide ion to form the cyclic product. However, the tert-butoxycarbonyl (Boc) protecting group significantly influences the nucleophilicity of the nitrogen. The lone pair of the nitrogen atom participates in resonance with the carbonyl group of the Boc moiety, thereby reducing its availability for nucleophilic attack. Consequently, a sufficiently strong base is required to deprotonate the nitrogen, or in the case of amine bases, to act as an effective acid scavenger to drive the reaction forward.
It is a common misconception that the N-H proton of a Boc-protected amine is readily abstracted. In reality, these protons are only very weakly acidic, with pKa values typically exceeding 15, akin to amides. Therefore, the role of the base is pivotal in facilitating the cyclization.
The stability of the Boc group is also a key consideration. Fortunately, the Boc protecting group is known to be stable under a wide range of basic conditions, making it well-suited for this type of transformation.[1][2] The primary concern with stronger bases is not the cleavage of the Boc group, but rather the potential for side reactions such as elimination.
Visualizing the Reaction Landscape
To better understand the process, the following diagram illustrates the primary reaction pathway and a potential side reaction.
Caption: General reaction scheme for the intramolecular cyclization and a potential elimination side reaction.
Comparative Analysis of Bases
The choice of base is a balancing act between reactivity, steric hindrance, solubility, and practical considerations like cost and ease of handling. Below, we compare four commonly used bases for this transformation.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻)[3][4][5][6] | Heterogeneous, mild, cost-effective. Requires a polar aprotic solvent. |
| Triethylamine (TEA) | ~10.75[7][8][9] | Homogeneous, common acid scavenger, can be nucleophilic. |
| DIPEA (Hünig's Base) | ~11 (in water), 8.5 (in DMSO) | Homogeneous, sterically hindered, non-nucleophilic. |
| Sodium Hydride (NaH) | ~35 (for H₂) | Very strong, non-nucleophilic, heterogeneous. Requires anhydrous conditions. |
Experimental Protocols and Performance Evaluation
The following protocols are representative examples for the cyclization of this compound. The performance metrics are based on analogous reactions reported in the literature and established chemical principles.
Protocol 1: Potassium Carbonate (K₂CO₃)
Potassium carbonate is a mild and economical choice, often favored in industrial applications. Being a solid, the reaction is heterogeneous, and its efficiency can be influenced by particle size and agitation.
-
Reaction Scheme:
-
This compound (1.0 eq.)
-
K₂CO₃ (2.0-3.0 eq.)
-
Solvent: Acetonitrile or DMF
-
Temperature: 60-80 °C
-
Time: 12-24 hours
-
-
Step-by-Step Procedure:
-
To a solution of this compound in acetonitrile, add finely powdered anhydrous potassium carbonate.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
-
Expected Outcome: Moderate to good yields (60-80%). The reaction is generally clean, but longer reaction times may be required compared to stronger bases.
Protocol 2: Triethylamine (TEA)
Triethylamine is a common organic base that acts as an acid scavenger, neutralizing the HBr formed during the reaction.
-
Reaction Scheme:
-
This compound (1.0 eq.)
-
TEA (1.5-2.0 eq.)
-
Solvent: THF or Acetonitrile
-
Temperature: Reflux
-
Time: 8-16 hours
-
-
Step-by-Step Procedure:
-
Dissolve this compound in THF.
-
Add triethylamine and heat the mixture to reflux.
-
Monitor the reaction. A precipitate of triethylammonium bromide will form.
-
After completion, cool the mixture and filter off the salt.
-
Concentrate the filtrate and purify the product.
-
-
Expected Outcome: Good yields (70-85%). TEA is less sterically hindered than DIPEA, which can sometimes lead to side reactions if the substrate is sensitive.
Protocol 3: N,N-Diisopropylethylamine (DIPEA)
DIPEA, or Hünig's base, is a non-nucleophilic, sterically hindered amine base. Its bulkiness prevents it from participating in unwanted nucleophilic side reactions.
-
Reaction Scheme:
-
This compound (1.0 eq.)
-
DIPEA (1.5-2.0 eq.)
-
Solvent: Acetonitrile or Toluene
-
Temperature: Reflux
-
Time: 12-24 hours
-
-
Step-by-Step Procedure:
-
Dissolve the starting material in acetonitrile.
-
Add DIPEA and heat the solution to reflux.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Purify the crude product by chromatography.
-
-
Expected Outcome: Good to excellent yields (75-90%). DIPEA is often a reliable choice for clean cyclizations, minimizing the risk of side products.
Protocol 4: Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the Boc-protected amine, leading to a rapid cyclization. It requires strict anhydrous conditions.
-
Reaction Scheme:
-
This compound (1.0 eq.)
-
NaH (60% dispersion in mineral oil, 1.1-1.2 eq.)
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0 °C to room temperature
-
Time: 1-4 hours
-
-
Step-by-Step Procedure:
-
Suspend NaH in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF. (Caution: Hydrogen gas is evolved).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Expected Outcome: High yields (85-95%). This is often the most efficient method in terms of reaction time but requires more careful handling due to the reactivity of NaH.
Decision-Making Framework
The selection of the optimal base depends on several factors, including the scale of the reaction, available equipment, and desired purity of the final product.
Caption: A flowchart to guide the selection of a suitable base based on experimental priorities.
Conclusion and Recommendations
The intramolecular cyclization of this compound to form N-methyl-N-Boc-azetidine is a robust transformation that can be effectively carried out using a variety of bases.
-
For large-scale synthesis where cost is a primary driver, potassium carbonate in a polar aprotic solvent is an excellent choice, providing good yields with simple work-up procedures.
-
For routine lab-scale synthesis , triethylamine and DIPEA offer the convenience of homogeneous reaction conditions. DIPEA is generally preferred when substrate sensitivity and the avoidance of side reactions are paramount.
-
When reaction speed and the highest possible yield are the main objectives, sodium hydride is the superior reagent, albeit with more stringent requirements for handling and anhydrous conditions.
Ultimately, the choice of base is a strategic decision that should be aligned with the specific goals of the synthesis. By understanding the properties and performance of each of these bases, researchers can optimize their synthetic routes to this valuable building block, accelerating the pace of drug discovery and development.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Electrophilic Cyclization of Doubly Activated Imines Induced by Lewis Acids and Trialkylsilyl Triflates. An Efficient Route to Substituted Piperidines and Annulated Piperidine Lactones | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis of 3-Bromo-N-methyl-N-boc-propylamine: A Comparative Guide to Scalable Production
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key building blocks is a cornerstone of successful project timelines and cost-effective outcomes. 3-Bromo-N-methyl-N-boc-propylamine, a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, presents a case study in the transition from laboratory-scale procedures to industrially viable manufacturing processes. This guide provides an in-depth analysis of the common synthetic routes to this compound, a critical comparison of their scalability, and a discussion of viable alternatives, supported by experimental data and protocols.
The most frequently cited laboratory-scale synthesis of this compound involves the bromination of its precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate. This transformation is often accomplished using the Appel reaction, a widely used method for converting alcohols to alkyl halides.
The Appel Reaction: A Laboratory Workhorse with Scalability Hurdles
The Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a reliable method for the synthesis of this compound in a laboratory setting.[1] The reaction proceeds under mild conditions and typically affords good yields of the desired product.
However, the transition of the Appel reaction from a laboratory curiosity to a large-scale industrial process is fraught with challenges. A primary concern is the generation of a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. The removal of TPPO from the reaction mixture can be difficult and often requires extensive chromatography, which is impractical and costly on an industrial scale. Furthermore, the use of carbon tetrabromide is undesirable due to its toxicity and environmental concerns.
Experimental Protocol: Laboratory-Scale Synthesis via Appel Reaction
Materials:
-
tert-Butyl (3-hydroxypropyl)(methyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.3 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.[1]
Industrial-Scale Alternatives: Moving Beyond the Appel Reaction
Given the scalability limitations of the Appel reaction, alternative brominating agents are more suitable for large-scale production. These reagents are typically more cost-effective, generate byproducts that are easier to remove, and are more amenable to standard industrial processes.
Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a common and cost-effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds with high yields and the primary byproduct, phosphorous acid (H₃PO₃), is water-soluble and easily removed during aqueous work-up. This method avoids the formation of the problematic triphenylphosphine oxide.
Thionyl Bromide (SOBr₂)
Thionyl bromide is another effective reagent for the bromination of alcohols. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Hydrobromic Acid (HBr)
Direct treatment with concentrated hydrobromic acid is a straightforward method for alcohol bromination. However, this approach can sometimes be sluggish and may require elevated temperatures, which could be a concern for sensitive substrates.
Comparative Analysis of Bromination Methods
| Parameter | Appel Reaction (PPh₃/CBr₄) | Phosphorus Tribromide (PBr₃) | Thionyl Bromide (SOBr₂) |
| Scalability | Poor | Good | Good |
| Cost | High | Moderate | Moderate |
| Byproducts | Triphenylphosphine oxide (solid) | Phosphorous acid (water-soluble) | Sulfur dioxide (gas), Hydrogen bromide (gas) |
| Purification | Difficult (chromatography) | Easy (aqueous work-up) | Easy (gas removal) |
| Reaction Conditions | Mild | Mild to moderate | Mild to moderate |
| Safety/Environmental | CBr₄ is toxic and ozone-depleting | PBr₃ is corrosive and moisture-sensitive | SOBr₂ is corrosive and releases toxic gases |
Alternative Synthetic Strategies
Beyond simply substituting the brominating agent, alternative synthetic routes to this compound can be considered for improved scalability and efficiency.
Synthesis of the Precursor: tert-Butyl (3-hydroxypropyl)(methyl)carbamate
The synthesis of the alcohol precursor is a critical step in the overall process. A common laboratory method involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate (Boc₂O).[2] For large-scale production, process optimization to minimize the use of expensive reagents and simplify purification is crucial.
Alternative Protecting Groups
While the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups could be considered for large-scale synthesis.[3][4] The choice of protecting group can impact the overall cost, the number of synthetic steps, and the purification strategy. Alternatives such as the carboxybenzyl (Cbz) group, which can be removed by hydrogenolysis, may offer advantages in certain manufacturing contexts.
Reductive Amination Approaches
An alternative strategy could involve the synthesis of 3-(N-Boc-N-methylamino)propanal, followed by reduction to the corresponding alcohol. Reductive amination of a suitable aldehyde with N-methyl-N-boc-amine could also be explored as a convergent approach.[5][6]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
While the Appel reaction provides a reliable laboratory-scale synthesis of this compound, its scalability is significantly hampered by factors such as high cost, difficult purification, and the use of hazardous reagents. For industrial production, alternative bromination methods utilizing phosphorus tribromide or thionyl bromide offer more practical and cost-effective solutions. Furthermore, a holistic approach to process optimization should also consider the synthesis of the alcohol precursor and the potential use of alternative protecting groups to develop a truly efficient and scalable manufacturing process. This comparative guide provides a framework for researchers and drug development professionals to make informed decisions when selecting a synthetic strategy for this important building block.
References
- 1. This compound | 828272-19-1 [chemicalbook.com]
- 2. tert-Butyl (3-hydroxypropyl)methylcarbamate | C9H19NO3 | CID 10375241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-N-methyl-N-boc-propylamine: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-N-methyl-N-boc-propylamine (CAS No. 828272-19-1), a halogenated organic compound commonly used in synthetic chemistry and drug development. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture. This document is intended for researchers, scientists, and drug development professionals who are responsible for chemical handling in a laboratory setting.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with several GHS hazard statements that demand rigorous safety measures.
GHS Hazard Identification: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These hazards underscore the necessity of using appropriate Personal Protective Equipment (PPE) at all times. The immediate protocols upon exposure are critical and require swift action.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles with side shields, lab coat. | To prevent skin and eye contact, which can cause irritation and harmful absorption[1][2]. |
| Handling Area | Chemical fume hood. | To mitigate the risk of inhaling vapors, which are harmful and can cause respiratory irritation[1][3]. |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. | To minimize absorption and irritation[3]. |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | To flush the irritant and prevent serious eye damage[1][4]. |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | To avoid aspiration of the chemical into the lungs[4]. |
| First Aid: Inhalation | Move person into fresh air and keep comfortable for breathing. | To remove the individual from the source of exposure and provide fresh air[2][4]. |
The Core Principle: Segregation of Halogenated Organic Waste
The presence of a bromine atom in its structure categorizes this compound as a halogenated organic compound .[5][6] This is the single most important factor determining its disposal pathway.
Why is segregation critical? Halogenated and non-halogenated organic wastes are treated differently during disposal. Halogenated compounds, when incinerated, can produce acidic gases (like hydrobromic acid) and other pollutants that require specialized scrubbers and high-temperature incinerators to manage safely and in compliance with environmental regulations.[7][8] Mixing these waste streams leads to several negative consequences:
-
Increased Disposal Costs: The entire mixed volume must be treated as the more hazardous (and more expensive) halogenated waste.[9]
-
Regulatory Non-Compliance: Improper segregation can violate federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
-
Safety Hazards: Unintended chemical reactions can occur if incompatible wastes are mixed.
Therefore, all waste containing this compound—including unreacted material, contaminated solvents, and disposable labware—must be collected in a designated "Halogenated Organic Waste" container.[6][11]
Step-by-Step Disposal Protocol for In-Lab Waste Management
This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to collection by environmental health and safety (EHS) professionals.
Step 1: Designate a Proper Waste Container
-
Selection: Use a chemically resistant, leak-proof container with a secure, threaded screw cap. Materials such as high-density polyethylene (HDPE) are suitable. Ensure the container is in good condition.[11]
-
Compatibility: Do not use metal containers, as some organic compounds can be corrosive.
Step 2: Accurate and Compliant Labeling
-
Timing: Label the container before adding the first drop of waste.[11]
-
Content: The label must, at a minimum, include:
Step 3: Waste Accumulation
-
Location: Keep the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[9][11] This prevents the release of harmful vapors into the laboratory environment.
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9][13]
Step 4: Arranging for Final Disposal
-
Professional Disposal: The ultimate disposal of hazardous waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[12][13]
-
Documentation: Maintain an accurate log of the waste added to the container and complete all necessary institutional waste disposal forms.
The following diagram illustrates the decision-making and operational workflow for this process.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills (outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the door to the laboratory to contain vapors.
-
Contact your institution's emergency response team or EHS department immediately.[13]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Regulatory Framework
In the United States, the disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to specific land disposal restrictions, and wastes containing it are managed as hazardous waste.[5][10][14] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical federal standards.
By integrating these principles of hazard awareness, strict segregation, and procedural diligence, you contribute to a safer research environment and ensure that the byproducts of scientific advancement are managed with responsibility and care.
References
- 1. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 828272-19-1 [amp.chemicalbook.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-N-methyl-N-boc-propylamine
A Senior Application Scientist's Guide to Mitigating Risk in Synthesis and Development
As a key intermediate in pharmaceutical research and organic synthesis, 3-Bromo-N-methyl-N-boc-propylamine (CAS No. 828272-19-1) is a valuable reagent. However, its utility is matched by a significant hazard profile that demands rigorous safety protocols. This guide provides an in-depth, operational framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of why these measures are critical, ensuring your safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with several GHS hazard statements that dictate our safety strategy.[1]
-
Acute Toxicity (H302, H312, H332): The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2] This multi-route exposure risk means that a comprehensive barrier, from gloves to respiratory controls, is not optional but essential.
-
Irritation (H315, H319, H335): It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This necessitates direct protection for the eyes and skin and mandates the use of engineering controls to prevent vapor inhalation.
-
Chemical Family Hazards: As a brominated organic compound, it belongs to a class of chemicals known for potential toxicity, corrosivity, and reactivity.[3] These compounds require careful segregation from incompatible materials such as alkalis, reducing agents, and combustible materials to prevent violent reactions.[3][4]
This hazard profile dictates a non-negotiable requirement for a multi-layered PPE approach to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements: A System for Safety
The selection of PPE is not a checklist but a system designed to provide a complete barrier against the identified hazards. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Rationale & Key Considerations |
| Eye & Face Protection | ANSI Z87.1 Compliant Safety Goggles (tight-fitting) | Protects against chemical splashes and vapors that can cause serious eye irritation (H319).[1][2] |
| Face Shield (worn over goggles) | Recommended when handling larger quantities (>5g) or when there is a significant splash risk during transfers or reaction quenching.[5] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact, which can be harmful (H312) and cause irritation (H315).[1][5] Always inspect gloves for tears or defects before use.[6] |
| Double-Gloving | Recommended for extended handling periods or when working with larger volumes to provide an additional layer of protection against potential tears or permeation.[3] | |
| Body Protection | Flame-Resistant Laboratory Coat (fully buttoned) | Protects skin and personal clothing from incidental splashes and contact.[7] |
| Chemical-Resistant Apron | Recommended when handling larger quantities where significant splashes are possible. | |
| Full-Length Pants & Closed-Toe Shoes | Standard laboratory practice to ensure no exposed skin on the lower body.[5][7] | |
| Respiratory Protection | Certified Chemical Fume Hood | Primary Engineering Control. All handling, weighing, and transfers of this compound must be performed inside a properly functioning fume hood to prevent inhalation of harmful vapors (H332, H335).[1][5][7] |
| Air-Purifying Respirator | May be required for emergency situations like a large spill outside of a fume hood. The specific cartridge type should be determined by a formal risk assessment. |
Operational Protocols: From Lab Bench to Disposal
Adherence to a strict, procedural workflow is critical for safety. The following steps integrate PPE use with safe handling practices.
Step-by-Step PPE & Handling Workflow
-
Preparation: Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.
-
Donning PPE (in order):
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile or neoprene gloves.
-
If required, don a second pair of gloves.
-
Put on your tight-fitting safety goggles.
-
If a splash risk exists, add a face shield over the goggles.
-
-
Engineering Controls: Conduct all work in a certified chemical fume hood.[7] Cover the work surface with absorbent, disposable bench paper.[7]
-
Handling:
-
Post-Handling: Decontaminate the work surface. Dispose of all contaminated materials as halogenated organic waste.
-
Doffing PPE (in order to prevent cross-contamination):
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and conditions.
Caption: PPE selection workflow based on the scale of the operation.
Emergency & Disposal Plans
Preparedness is paramount. A clear plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill Management
-
Minor Spill (inside a fume hood): Alert personnel in the immediate area. Absorb the spill with an inert material like dry sand or vermiculite (do not use combustible materials like paper towels).[4][5] Small spills can be treated with sodium thiosulfate before absorption.[3] Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[3]
-
Major Spill (outside a fume hood): Evacuate the immediate danger area.[5] If the substance is flammable, extinguish all ignition sources. Alert your institution's environmental health and safety office immediately.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove all contaminated clothing.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: This compound must be disposed of in a container specifically labeled for "Halogenated Organic Waste".[3]
-
Solid Waste: Contaminated lab supplies, including gloves, bench paper, and silica gel, must be collected in a designated solid hazardous waste container.[3]
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[7][8] Do not pour this chemical down the drain.
By integrating this expert knowledge of hazards with strict adherence to operational and emergency protocols, you can confidently and safely utilize this compound in your critical research and development efforts.
References
- 1. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 828272-19-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
